MOPS sodium salt
説明
Structure
2D Structure
特性
IUPAC Name |
sodium;3-morpholin-4-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMXEWFLIDTSJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072246 | |
| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-22-7 | |
| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Physicochemical Properties of MOPS Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt, a widely utilized buffering agent in biological and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its pKa at physiological temperatures, is critical for ensuring experimental reproducibility and the stability of therapeutic formulations.
Introduction to MOPS and its Significance
3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that belongs to the group of "Good's buffers," developed to provide stable pH environments for a variety of biochemical and biological applications. Its sodium salt is frequently used due to its high solubility and stability in aqueous solutions. MOPS is particularly valued for its effective buffering capacity near neutral pH, making it suitable for cell culture media, protein purification, and electrophoretic systems.
The pKa of MOPS Sodium Salt at 25°C
The pKa is a fundamental parameter for any buffer, as it indicates the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. For MOPS, the equilibrium is between the protonated morpholino ring (acidic form) and the deprotonated form.
The pKa of this compound at 25°C is consistently reported to be approximately 7.2 .[1][2][3][4] The formation of the sodium salt does not alter the intrinsic pKa of the MOPS buffer system. The sodium ion is a spectator ion and does not participate in the acid-base equilibrium of the MOPS molecule.[5] Therefore, the pKa of MOPS free acid and its sodium salt are identical under the same conditions.
Factors Influencing the pKa of MOPS
While the intrinsic pKa of MOPS is a constant, the effective pKa in a solution can be influenced by several factors:
-
Temperature: The pKa of MOPS is temperature-dependent. The change in pKa with temperature, denoted as d(pKa)/dT, is approximately -0.011 to -0.015 units per degree Celsius.[1][2][6] This means that as the temperature increases, the pKa of MOPS decreases.
-
Ionic Strength: The concentration of ions in the solution can affect the activity of the buffer components, leading to slight shifts in the effective pKa.
-
Buffer Concentration: At very high concentrations, intermolecular interactions can also influence the pKa.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Temperature (°C) | Ionic Strength (M) | Reference(s) |
| pKa | 7.2 | 25 | Not specified | [1][3][4] |
| pKa | 7.14 | 25 | 0.1 | [6] |
| pKa | 7.20 | 25 | Not specified | |
| Effective pH Range | 6.5 - 7.9 | 25 | Not specified | [1][2][6] |
| d(pKa)/dT (°C⁻¹) | -0.015 | Not specified | Not specified | [1] |
| d(pKa)/dT (°C⁻¹) | -0.011 | Not specified | Not specified | [6] |
| d(pKa)/dT (°C⁻¹) | -0.013 | Not specified | Not specified | [2] |
Experimental Protocol for pKa Determination
The pKa of a buffer is typically determined experimentally using potentiometric titration. This section outlines a general methodology.
Objective: To determine the pKa of this compound at 25°C.
Materials:
-
This compound
-
Deionized water (high purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or jacketed beaker
-
Burette
Procedure:
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.
-
Temperature Control: Place the MOPS solution in the temperature-controlled vessel and allow it to equilibrate to 25°C.
-
pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at 25°C.
-
Titration:
-
Immerse the calibrated pH electrode and a temperature probe into the MOPS solution.
-
Begin stirring the solution gently.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized HCl solution from the burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.
-
Continue the titration until the pH has dropped significantly (e.g., to pH 3.0).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete protonation of the MOPS molecules.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).
-
Alternatively, the pKa can be determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
-
Visualizing the MOPS Equilibrium
The following diagram illustrates the acid-base equilibrium of MOPS in solution.
Caption: Acid-base equilibrium of the MOPS buffer.
This guide provides a comprehensive overview of the pKa of this compound at 25°C, offering valuable information for researchers and professionals in the life sciences and pharmaceutical development. Accurate application of this knowledge is fundamental to achieving reliable and reproducible experimental outcomes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 3. This compound ULTROL® Grade, ≥98% dry basis (titration), zwitterionic buffer useful in pH range 6.5-7.9 | 71119-22-7 [sigmaaldrich.com]
- 4. What is the optimal concentration of this compound in a buffer? - Blog [hbynm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. itwreagents.com [itwreagents.com]
MOPS sodium salt chemical properties and structure
An In-depth Technical Guide to MOPS Sodium Salt: Chemical Properties and Structure
Introduction
3-(N-morpholino)propanesulfonic acid, sodium salt, commonly known as this compound, is a zwitterionic biological buffer first described by Good et al. in the 1960s.[1][2] As one of the "Good's buffers," it is widely utilized in biochemistry, molecular biology, and cell culture applications.[3][4] Its key characteristic is a pKa of 7.20 at 25°C, making it an excellent buffering agent for maintaining a stable, near-neutral pH in many biological systems.[2][5][6] MOPS is a structural analog of MES buffer and is favored for its effective buffering range of 6.5 to 7.9, which is highly compatible with physiological conditions.[4][5][7] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is the sodium salt of 3-(N-morpholino)propanesulfonic acid. Its structure contains a morpholine ring, which contributes to its high water solubility and chemical stability.[2][8]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Synonyms | 3-(N-Morpholino)propanesulfonic acid sodium salt, MOPS-Na | [9][10][11] |
| CAS Number | 71119-22-7 | [2][5][9][12] |
| Molecular Formula | C₇H₁₄NNaO₄S | [4][9][12] |
| Molecular Weight | ~231.25 g/mol | [5][10][13][14] |
| Appearance | White crystalline powder | [1][4][5][12] |
| pKa (at 25°C) | 7.20 | [2][5][6] |
| Effective Buffering Range | 6.5 - 7.9 | [1][4][5][15] |
| Solubility in Water | Very soluble; at least 33% (w/w) or 523 g/L at 20°C | [1][5][16] |
| pH (0.1 M Solution) | 10.0 - 12.0 | [4][5][12][16] |
| Melting Point | 277 - 282 °C | [17] |
| Storage & Stability | Stable at room temperature for at least 2 years. Protect from moisture and light. | [4][12][14][17] |
| UV Absorbance (0.1M) | A260nm ≤ 0.1; A280nm ≤ 0.1 | [4][12] |
Core Applications in Research and Development
This compound is a versatile buffer used across various scientific disciplines due to its chemical stability, minimal reactivity, and compatibility with biological systems.[3][4]
Cell Culture Media
MOPS is frequently used to control the pH of culture media for bacteria, yeast, and mammalian cells.[1][3][18] Its buffering capacity near physiological pH helps maintain a stable environment, which is critical for cell growth, metabolism, and viability.[18] However, for mammalian cell cultures, concentrations should generally not exceed 20 mM, as higher levels can impact cell growth.[5][19]
Nucleic Acid Electrophoresis
MOPS buffer is highly recommended for denaturing agarose gel electrophoresis of RNA.[3][18] RNA is susceptible to hydrolysis, and the stable, near-neutral pH provided by MOPS buffer helps protect the integrity of RNA molecules during separation, ensuring accurate analysis in techniques like Northern blotting.[18]
Protein Purification and Analysis
In chromatography, MOPS is used as a buffer component for protein purification.[1][3] It is also suitable for protein separation techniques like polyacrylamide gel electrophoresis (SDS-PAGE).[18] A significant advantage of MOPS is its lack of complex formation with most metal ions, making it an ideal non-coordinating buffer for studying metalloproteins or reactions involving metal ions.[3][7][8]
Biochemical Assays
Due to its minimal interference with biological reactions, MOPS is a reliable buffer for various enzyme assays.[4] It is also suitable for use in the bicinchoninic acid (BCA) protein assay.[1]
Experimental Protocols
Accurate buffer preparation is critical for reproducible experimental results. The following sections detail the standard procedures for preparing MOPS buffer solutions.
Preparation of a 1 M MOPS Stock Solution (pH 7.2)
This protocol describes how to prepare a MOPS buffer by titrating the free acid form with a strong base. This method is precise for achieving a specific pH.
Methodology:
-
Weighing: Accurately weigh 209.3 g of MOPS free acid (MW ≈ 209.3 g/mol ).
-
Dissolution: Add the MOPS free acid to a beaker containing approximately 800 mL of high-purity, nuclease-free water. Stir with a magnetic stir bar until fully dissolved.[20]
-
pH Adjustment: Place a calibrated pH meter into the solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 N) dropwise while monitoring the pH. Continue adding NaOH until the pH reaches the desired value (e.g., 7.2).[5][20] About a half-equivalent of NaOH will be required.[5][16]
-
Final Volume: Transfer the solution to a 1 L graduated cylinder. Add nuclease-free water to bring the final volume to exactly 1 L.[20]
-
Sterilization: Do NOT autoclave. Autoclaving MOPS, especially in the presence of glucose, can cause it to degrade and turn yellow.[1][3][8][19] Sterilize the buffer by passing it through a 0.2 µm filter.[5][8]
-
Storage: Store the sterilized buffer at room temperature, protected from light.[4][17] The solution is stable for several months, but should be remade if it develops a significant yellow color.[2][5][16]
Alternative Preparation Using MOPS Free Acid and this compound
An alternative method involves mixing equimolar solutions of MOPS free acid and this compound to achieve the desired pH.[5][16] This method avoids the need for titration with a strong base but requires having both forms of the buffer on hand.
Methodology:
-
Prepare Stock Solutions: Prepare separate 1 M stock solutions of MOPS free acid and this compound in high-purity water.
-
Mixing: In a separate container, combine volumes of the two stock solutions while monitoring the pH.
-
pH Adjustment: Adjust the ratio of the free acid and sodium salt solutions until the target pH is reached. The pH of a 0.1 M solution of the free acid is approximately 2.5-4.0, while the pH of a 0.1 M solution of the sodium salt is 10-12.[5]
-
Sterilization and Storage: Sterilize and store the final buffer solution as described in the previous protocol.
References
- 1. This compound | 71119-22-7 [chemicalbook.com]
- 2. MOPS - Wikipedia [en.wikipedia.org]
- 3. What are the applications of MOPS buffer? [vacutaineradditives.com]
- 4. rpicorp.com [rpicorp.com]
- 5. ulab360.com [ulab360.com]
- 6. This compound | CAS 71119-22-7 | Connect Chemicals [connectchemicals.com]
- 7. biocompare.com [biocompare.com]
- 8. Why use MOPS? - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. MOPS Natriumsalz - 3-(N-Morpholino)propansulfonsäure Natriumsalz, 4-Morpholin-propansulfonsäure Natriumsalz [sigmaaldrich.com]
- 11. 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | C7H14NNaO4S | CID 3859613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [sorachim.com]
- 13. MOPS - Ácido 3-(N-morfolino) propanossulfônico, Ácido 4-morfolino propanossulfônico [sigmaaldrich.com]
- 14. usbio.net [usbio.net]
- 15. This compound Buffer | CAS 71119-22-7 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. This compound CAS 71119-22-7-ZHC Chemical Co.,Ltd. [zhcchem.com]
- 18. What are the uses of MOPS Buffer in biochemistry research? - Blog [m.hbynm.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
- 20. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Buffering Range of MOPS Sodium Salt
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt, a widely utilized zwitterionic buffer in biological and biochemical research. Its primary function is to maintain a stable pH in various experimental systems. This document details its physicochemical properties, buffering range, the influence of temperature, and practical applications with detailed protocols.
Core Properties of MOPS Buffer
MOPS is one of the 'Good's buffers' developed to be effective at a near-neutral pH, making it highly suitable for a multitude of biological applications.[1][2] Its structure, featuring a morpholine ring, contributes to its high water solubility and minimal reactivity in biological systems.[3][4] A key advantage of MOPS is its negligible interaction with most metal ions, recommending it as a non-coordinating buffer in solutions containing such ions.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of MOPS sodium salt for easy reference and comparison.
Table 1: Physicochemical Properties of MOPS
| Property | Value | References |
| pKa (at 25°C) | 7.20 | [1][2][7] |
| Effective Buffering Range | 6.5 – 7.9 | [2][5][8] |
| Molecular Weight (Free Acid) | 209.26 g/mol | [1] |
| Molecular Weight (Sodium Salt) | 231.2 g/mol | [7] |
| UV Absorbance (Low) | Minimal | [5][9] |
| Metal Ion Binding | Minimal | [5][6] |
Table 2: Temperature Dependence of MOPS pKa
The pKa of MOPS is sensitive to temperature changes, which is a critical consideration for experiments conducted at temperatures other than 25°C.[8][10]
| Temperature (°C) | Approximate pKa | ΔpKa/°C | References |
| 20 | 7.27 | -0.013 to -0.015 | [7][8][11] |
| 25 | 7.20 | -0.013 to -0.015 | [1][2][7] |
| 37 | 7.02 | -0.013 to -0.015 | [7][8] |
Experimental Protocols
Detailed methodologies for the preparation and application of MOPS buffer are provided below.
Protocol 1: Preparation of 10X MOPS Running Buffer (1 Liter)
This protocol outlines the steps to prepare a 10X stock solution of MOPS running buffer, commonly used for RNA electrophoresis.[12][13][14]
Materials:
-
MOPS (free acid): 41.85 g[12]
-
Sodium Acetate: 4.1 g[12]
-
EDTA (0.5M, pH 8.0): 20 mL[12]
-
NaOH (10 N)[12]
-
Deionized, RNase-free water
-
Graduated cylinder
-
Beaker (2 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filter unit (0.22 µm)[12]
Procedure:
-
Add approximately 800 mL of RNase-free deionized water to a 2 L beaker.
-
Add 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate to the water.[12]
-
Stir the solution until the solutes are completely dissolved.
-
Add 20 mL of 0.5M EDTA (pH 8.0) to the solution and continue stirring.[12]
-
Adjust the pH of the solution to 7.0 using 10 N NaOH.[12] Use a calibrated pH meter for accurate measurement.
-
Add RNase-free deionized water to bring the final volume to 1 liter.[12]
-
Sterilize the buffer by passing it through a 0.22 µm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow.[14]
-
Store the 10X MOPS buffer at room temperature, protected from light.[12][14]
Protocol 2: RNA Denaturing Agarose Gel Electrophoresis
This protocol describes the use of MOPS buffer in the separation of RNA molecules.
Materials:
-
10X MOPS running buffer
-
Agarose
-
Formaldehyde (37%)
-
Formamide
-
RNA sample
-
RNA loading dye
-
Electrophoresis chamber and power supply
-
Microwave or heating plate
Procedure:
-
Prepare 1X MOPS Running Buffer: Dilute the 10X MOPS stock solution 1:10 with RNase-free water.
-
Cast the Agarose Gel:
-
For a 1% gel, dissolve 1 g of agarose in 72 mL of RNase-free water.
-
Add 10 mL of 10X MOPS buffer.
-
Add 18 mL of 37% formaldehyde and mix well under a chemical hood.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
-
-
Prepare RNA Samples:
-
In an RNase-free tube, mix your RNA sample with a denaturing solution (e.g., a mixture of formamide, formaldehyde, and MOPS buffer).
-
Heat the samples at 65°C for 15 minutes to denature the RNA.
-
Add RNA loading dye to the samples.
-
-
Run the Gel:
-
Place the solidified gel in the electrophoresis chamber and fill it with 1X MOPS running buffer until the gel is submerged.
-
Load the denatured RNA samples into the wells.
-
Run the gel at a constant voltage (e.g., 5-7 V/cm).
-
-
Visualize RNA: After electrophoresis, visualize the RNA bands using a suitable staining method (e.g., ethidium bromide or SYBR Green) and an imaging system.
Visualizations
Diagram 1: Workflow for Preparing 10X MOPS Buffer
Caption: A flowchart illustrating the step-by-step preparation of a 10X MOPS buffer stock solution.
Diagram 2: Logical Flow of RNA Electrophoresis Using MOPS Buffer
Caption: A logical diagram showing the key stages of RNA electrophoresis utilizing a MOPS buffer system.
References
- 1. MOPS - Wikipedia [en.wikipedia.org]
- 2. MOPS Buffer [advancionsciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MOPS buffers function - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. What are the applications of MOPS buffer? [vacutaineradditives.com]
- 6. MOPS Buffer | CAS 1132-61-2 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 7. ulab360.com [ulab360.com]
- 8. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 9. nbinno.com [nbinno.com]
- 10. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]
- 11. promega.com [promega.com]
- 12. laboratorynotes.com [laboratorynotes.com]
- 13. 10x MOPS Buffer [novoprolabs.com]
- 14. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]
MOPS Buffer: A Comprehensive Technical Guide for Biological Research
An in-depth exploration of the properties, applications, and protocols associated with 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in life sciences.
Introduction
In the landscape of biological research, maintaining a stable pH is paramount for the success of a vast array of experiments. MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic biological buffer, one of the 'Good's buffers', that has become a staple in laboratories worldwide.[1][2][3] Its utility stems from a pKa close to physiological pH, minimal interaction with metal ions, and compatibility with numerous biological assays.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MOPS buffer, its working pH range, and its critical role in various biological applications.
Physicochemical Properties of MOPS Buffer
MOPS is favored for its buffering capacity in the slightly acidic to neutral pH range.[1][2] Its chemical structure, featuring a morpholine ring and a propanesulfonic acid group, confers good water solubility and chemical stability.[3][6]
Quantitative Data Summary
The effectiveness of a buffer is intrinsically linked to its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The working pH range of a buffer is generally considered to be pKa ± 1. For MOPS, this range is ideally suited for many biological experiments.[1][7]
| Property | Value | Reference |
| Chemical Formula | C₇H₁₅NO₄S | [8] |
| Molecular Weight | 209.26 g/mol | [8][9] |
| Useful pH Range | 6.5 - 7.9 | [1][10][11][12] |
| pKa at 20°C | 7.15 | [1] |
| pKa at 25°C | 7.20 | [2][7][9] |
| Temperature Dependence (d(pKa)/dT) | -0.013 units/°C | [7] |
Note: The pKa of MOPS is temperature-dependent, decreasing as the temperature rises.[7][13] It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.
Applications in Biological Research
The versatility of MOPS buffer makes it suitable for a wide range of applications in molecular biology, biochemistry, and cell biology.
RNA Analysis: Northern Blotting
MOPS buffer is extensively used in RNA electrophoresis, particularly for Northern blotting, a technique to detect specific RNA sequences.[14][15][16] It is a key component of the running buffer and the formaldehyde-containing agarose gel used to separate RNA molecules under denaturing conditions.[14][15][17] The stable pH provided by MOPS is critical for preventing RNA degradation during electrophoresis.[16]
Protein Research
In protein research, MOPS buffer is employed in techniques such as polyacrylamide gel electrophoresis (PAGE) and chromatography for protein purification.[2][6][16][18] Its ability to maintain a stable pH helps preserve the native conformation and activity of proteins during separation and purification processes.[6]
Cell Culture
MOPS is also utilized as a buffering agent in cell culture media for bacteria, yeast, and mammalian cells.[5][12][18][19] It helps to maintain a stable physiological pH environment, which is essential for optimal cell growth and viability.[12] However, it is important to note that high concentrations of MOPS (above 20 mM) can sometimes have adverse effects on cell growth.[20]
Other Applications
Additional applications of MOPS buffer include its use in:
-
Enzyme assays[4]
-
Electron transfer and phosphorylation studies in chloroplasts[21]
-
As a non-coordinating buffer in solutions containing metal ions, due to its low metal-binding affinity.[1][3][5]
Experimental Protocols
Preparation of 10X MOPS Buffer (1L)
This is a standard stock solution used for preparing 1X running buffer and agarose gels for RNA electrophoresis.
Materials:
-
EDTA (disodium salt, dihydrate): 3.72 g (or 20 mL of 0.5 M EDTA, pH 8.0)[21][22]
-
DEPC-treated water: to 1 L[18]
-
NaOH (2N) to adjust pH[18]
Procedure:
-
Dissolve 41.86 g of MOPS (free acid) in approximately 700 mL of DEPC-treated water.[18]
-
Add 4.1 g of sodium acetate and 20 mL of 0.5 M EDTA (pH 8.0).[21]
-
Adjust the pH to 7.0 with 2N NaOH.[18]
-
Bring the final volume to 1 L with DEPC-treated water.[18]
-
Sterilize the solution by filtration through a 0.22 µm filter.[18][21] Do not autoclave , as MOPS can degrade at high temperatures, especially in the presence of sugars, leading to a yellow discoloration.[1][3][21]
-
Store the buffer at room temperature, protected from light.[18][21] A slight yellowing over time is normal, but a dark yellow or brown color indicates degradation, and the buffer should be discarded.[21]
Northern Blotting Workflow for RNA Analysis
The following diagram illustrates the major steps involved in Northern blotting, where MOPS buffer plays a crucial role in the electrophoresis stage.
Caption: Workflow for Northern Blotting Analysis.
Logical Relationship: Factors Affecting MOPS Buffer Performance
The performance of MOPS buffer can be influenced by several factors, which researchers must consider for reproducible results.
Caption: Factors Influencing MOPS Buffer Performance.
Conclusion
MOPS buffer is an indispensable tool in the modern biological research laboratory. Its favorable pKa, low metal ion binding, and compatibility with a wide range of biological molecules make it a reliable choice for maintaining stable pH conditions in numerous applications, from RNA analysis to cell culture and protein purification. By understanding its physicochemical properties and adhering to proper preparation and handling protocols, researchers can ensure the accuracy and reproducibility of their experimental results.
References
- 1. biocompare.com [biocompare.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. MOPS Buffer [advancionsciences.com]
- 5. What are the applications of MOPS buffer? [vacutaineradditives.com]
- 6. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 7. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 8. 8 uses of MOPS buffer you didn't know - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 9. 3-吗啉丙磺酸 | Sigma-Aldrich [sigmaaldrich.com]
- 10. What are the advantages and disadvantages of biological buffers [vacutaineradditives.com]
- 11. Useful pH Range of Biological Buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. The Unique Advantages and Application of MOPS - Suzhou Genemill Biotechnology Co., Ltd [en.genemill.com]
- 13. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]
- 14. thomassci.com [thomassci.com]
- 15. geneseesci.com [geneseesci.com]
- 16. What are the uses of MOPS Buffer in biochemistry research? - Blog [m.hbynm.com]
- 17. qualitybiological.com [qualitybiological.com]
- 18. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. MOPS buffer usage guide: These key details cannot be ignored! [hbxdsbio.goldsupplier.com]
- 21. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]
- 22. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
MOPS Sodium Salt: A Comprehensive Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt, a zwitterionic buffer widely utilized in biochemical and molecular biology research. Its utility stems from a pKa of approximately 7.2 at 25°C, providing a stable buffering capacity within the physiologically relevant pH range of 6.5 to 7.9.[1][2][3][4] This guide details the physicochemical properties of MOPS, presents quantitative data comparing it to other common biological buffers, and offers detailed experimental protocols for its application in RNA electrophoresis, protein purification, and cell culture. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.
Introduction
MOPS is a "Good's" buffer, one of a series of zwitterionic buffers developed by Dr. Norman Good and his colleagues in the 1960s.[4] These buffers were designed to meet several criteria for biological research, including high water solubility, minimal solubility in organic solvents, low ability to cross biological membranes, and minimal interference with biological processes. MOPS, a structural analog of MES, is particularly valued for its pKa being closer to physiological pH.[5] Its morpholine ring and sulfonic acid group confer its zwitterionic properties, making it a versatile tool for maintaining a stable pH environment in a variety of experimental contexts.[6]
Physicochemical Properties and Quantitative Data
The utility of a buffer is defined by its physicochemical characteristics. The properties of MOPS sodium salt are summarized below, with comparative data for other common biological buffers.
Core Properties of MOPS
| Property | Value | References |
| Chemical Name | 3-(N-morpholino)propanesulfonic acid sodium salt | [7] |
| CAS Number | 71119-22-7 | |
| Molecular Formula | C₇H₁₄NNaO₄S | [7] |
| Molecular Weight | 231.2 g/mol | [7] |
| pKa (25°C) | ~7.2 | [2][4] |
| Buffering pH Range | 6.5 - 7.9 | [1][2][3] |
| ΔpKa/°C | -0.013 | [1][4] |
| Appearance | White crystalline powder | [8] |
| Solubility in Water | High | [5] |
Comparative Buffering Ranges of Common Biological Buffers
The selection of a buffer is critically dependent on the desired pH of the experiment. The following table compares the effective buffering ranges of MOPS and other commonly used buffers.
| Buffer | pKa at 25°C | Useful pH Range |
| MES | 6.10 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.47 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Bicine | 8.26 | 7.6 - 9.0 |
Data compiled from various sources.
Metal Ion Interactions
An important consideration in buffer selection is its potential to chelate metal ions, which can be critical for the activity of many enzymes. MOPS is known for its generally low affinity for most metal ions, making it a suitable non-coordinating buffer in solutions containing metallic ions.[9][10][11][12] However, some studies have reported weak interactions.
| Metal Ion | Interaction with MOPS | References |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Weak chelation | [13] |
| Other Metal Ions | Generally negligible binding | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments where this compound is a critical component.
Denaturing RNA Electrophoresis (Formaldehyde Gel)
MOPS buffer is the standard for denaturing RNA electrophoresis due to its ability to maintain a stable pH that is crucial for RNA integrity.[14]
Materials:
-
MOPS (free acid or sodium salt)
-
Sodium Acetate
-
EDTA
-
Agarose
-
Formaldehyde (37%)
-
DEPC-treated water
-
RNA samples
-
RNA loading dye (containing formamide, formaldehyde, and tracking dyes)
Protocol:
-
Preparation of 10X MOPS Electrophoresis Buffer (1 L):
-
Dissolve 41.86 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.[15][16]
-
Add 20 mL of 0.5 M EDTA (pH 8.0).
-
Adjust the pH to 7.0 with NaOH.[2]
-
Bring the final volume to 1 L with DEPC-treated water.[15][16]
-
Filter sterilize the solution through a 0.22 µm filter. Do not autoclave , as this can cause degradation of the MOPS buffer, leading to a yellow discoloration.[2][9][10] Protect the solution from light.[2]
-
-
Preparation of 1.2% Denaturing Agarose Gel (100 mL):
-
In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water.
-
Microwave until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 60°C.
-
Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[10][17] Mix gently but thoroughly.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room temperature.[9]
-
-
Sample Preparation:
-
Electrophoresis:
-
Place the gel in an electrophoresis tank and add 1X MOPS running buffer until the gel is submerged.
-
Load the denatured RNA samples into the wells.
-
Run the gel at 5-6 V/cm.[10]
-
Monitor the migration of the tracking dyes. Electrophoresis is typically complete when the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization:
-
If ethidium bromide was included in the loading dye, the RNA can be visualized directly on a UV transilluminator.[10]
-
Alternatively, the gel can be stained with a solution of ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 15-30 minutes, followed by destaining in DEPC-treated water.
-
General Protein Purification Workflow
MOPS buffer can be used in various stages of protein purification, including cell lysis, and as a component of chromatography buffers, due to its physiological pH range and low metal ion interaction.[6][19]
Materials:
-
MOPS (free acid or sodium salt)
-
NaCl
-
Other buffer components as required (e.g., protease inhibitors, reducing agents)
-
Chromatography resin (e.g., ion exchange, affinity)
-
Cell paste containing the protein of interest
Protocol:
-
Preparation of Lysis Buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4):
-
Dissolve the appropriate amount of MOPS and NaCl in distilled water.
-
Adjust the pH to 7.4 using NaOH or HCl.
-
Just before use, add protease inhibitors and any other required additives (e.g., DTT, PMSF).
-
-
Cell Lysis:
-
Resuspend the cell paste in the prepared lysis buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, chemical lysis).
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Chromatography:
-
Equilibration: Equilibrate the chromatography column with several column volumes of the appropriate buffer (e.g., Lysis Buffer without protease inhibitors).
-
Sample Loading: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with several column volumes of wash buffer (often the same as the equilibration buffer, or with a slightly increased salt or competitor concentration) to remove non-specifically bound proteins.
-
Elution: Elute the target protein using an elution buffer. The composition of the elution buffer will depend on the chromatography method (e.g., high salt concentration for ion exchange, a competitive ligand for affinity chromatography). MOPS can be maintained in the elution buffer to ensure pH stability.
-
-
Analysis of Fractions:
-
Collect fractions during the elution step.
-
Analyze the fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or an activity assay.
-
Mammalian Cell Culture
MOPS can be used as a buffering agent in cell culture media, particularly for experiments conducted outside of a CO₂ incubator where the bicarbonate buffering system is not effective.[20]
Materials:
-
Basal cell culture medium (e.g., RPMI-1640)
-
MOPS
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Mammalian cell line
Protocol:
-
Preparation of MOPS-buffered Medium:
-
Prepare the basal medium according to the manufacturer's instructions.
-
Add MOPS to a final concentration of 10-20 mM. It is recommended not to exceed 20 mM as higher concentrations can be cytotoxic to some cell lines.[13]
-
Adjust the pH of the medium to the desired value (typically 7.2-7.4 for mammalian cells) using NaOH or HCl.
-
Add FBS and antibiotics to the desired final concentrations.
-
Filter sterilize the complete medium through a 0.22 µm filter.
-
-
Cell Culture Maintenance:
-
Culture the cells in the MOPS-buffered medium in a non-CO₂ incubator at 37°C.
-
Monitor cell growth and media pH regularly.
-
Subculture the cells as they reach confluency according to standard cell culture protocols.
-
Visualizations
The following diagrams illustrate common experimental workflows that utilize MOPS buffer.
Denaturing RNA Electrophoresis Workflow
Caption: Workflow for denaturing RNA electrophoresis using MOPS buffer.
General Protein Purification Workflow
Caption: A generalized workflow for protein purification using MOPS buffer.
Conclusion
This compound is a robust and versatile zwitterionic buffer that is indispensable for a wide range of applications in biochemistry and molecular biology. Its pKa, which is close to physiological pH, along with its low metal-binding capacity and general inertness in biological systems, makes it an excellent choice for maintaining stable pH conditions in experiments involving sensitive biomolecules such as RNA and proteins. The detailed protocols and comparative data provided in this guide are intended to assist researchers, scientists, and drug development professionals in the effective utilization of this compound to achieve reliable and reproducible experimental outcomes.
References
- 1. Support, RNA Electrophoresis: Protocols for RNA Electrophoresis [diyhpl.us]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 5. Differences and Precautions between Biological Buffer MOPS and MES Buffer [vacutaineradditives.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. MOPS buffers function - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. The influence of changes in MOPS buffer concentration on experiments [vacutaineradditives.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. researchgate.net [researchgate.net]
- 13. MOPS buffer usage guide: These key details cannot be ignored! [hbxdsbio.goldsupplier.com]
- 14. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. 10x MOPS Buffer [novoprolabs.com]
- 17. Plasmid [kuchem.kyoto-u.ac.jp]
- 18. gladstone.org [gladstone.org]
- 19. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 20. medchemexpress.com [medchemexpress.com]
A Technical Guide to Good's Buffers: Core Characteristics and Applications, with a Focus on MOPS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental characteristics of Good's buffers, a series of zwitterionic buffering agents developed by Dr. Norman Good and colleagues. These buffers have become indispensable in biological and biochemical research due to their compatibility with complex biological systems. This guide will delve into their key properties, with a particular focus on 3-(N-morpholino)propanesulfonic acid (MOPS), and provide practical information for laboratory applications.
Core Principles of Good's Buffers
Traditional buffers like phosphates and carbonates, while widely used, can be unsuitable for many biological experiments. They may precipitate with common cations, exhibit low buffering capacity at physiological pH, or interfere with biological reactions.[1] Good's buffers were designed to overcome these limitations by adhering to a stringent set of criteria:
-
pKa between 6.0 and 8.0: This range encompasses the optimal pH for most biological reactions.[1][2]
-
High Water Solubility: Essential for their use in aqueous biological systems.[1][3]
-
Low Lipophilicity: Minimizes the buffer's ability to cross biological membranes and accumulate in nonpolar compartments.[2]
-
Minimal Salt and Temperature Effects: The pKa of these buffers shows minimal change with variations in ionic strength and temperature, ensuring stable pH control under diverse experimental conditions.[1][3]
-
Low Metal Ion Binding: Crucial for experiments involving metal-dependent enzymes or processes where free metal ion concentration is critical.[1]
-
High Chemical Stability: They are resistant to enzymatic and non-enzymatic degradation.[1]
-
Low UV Absorbance: They do not interfere with spectrophotometric assays at wavelengths above 230 nm.[3]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for a selection of commonly used Good's buffers.
Table 1: Physicochemical Properties of Selected Good's Buffers
| Buffer | Molecular Weight ( g/mol ) | pKa at 25°C | Useful pH Range |
| MES | 195.24 | 6.15 | 5.5 - 6.7 |
| PIPES | 302.37 | 6.76 | 6.1 - 7.5 |
| MOPS | 209.26 | 7.20 | 6.5 - 7.9 |
| HEPES | 238.30 | 7.48 | 6.8 - 8.2 |
| TES | 229.20 | 7.40 | 6.8 - 8.2 |
| TAPS | 243.28 | 8.40 | 7.7 - 9.1 |
| CHES | 207.29 | 9.49 | 8.6 - 10.0 |
| CAPS | 221.32 | 10.40 | 9.7 - 11.1 |
Data compiled from multiple sources.
Table 2: Temperature Dependence of pKa for Selected Good's Buffers
| Buffer | pKa at 20°C | pKa at 25°C | pKa at 37°C | ΔpKa/°C |
| MES | 6.16 | 6.15 | 5.97 | -0.011 |
| PIPES | 6.80 | 6.76 | 6.66 | -0.0085 |
| MOPS | 7.13 | 7.20 | 7.02 | -0.011 |
| HEPES | 7.55 | 7.48 | 7.31 | -0.014 |
| TES | 7.50 | 7.40 | 7.16 | -0.020 |
| TAPS | 8.31 | 8.40 | 7.18 | -0.018 |
Data compiled from multiple sources. The change in pKa per degree Celsius (ΔpKa/°C) indicates the sensitivity of the buffer's pH to temperature changes.[3]
Table 3: Metal Ion Binding Characteristics of Selected Good's Buffers
| Buffer | Metal Ion | Stability Constant (log K) | Comments |
| MOPS | Cu(II) | Negligible | Generally considered a non-coordinating buffer for most metal ions.[4][5] |
| MES | Cu(II) | Negligible | Does not bind copper.[6] |
| PIPES | Cu(II) | Negligible | Suitable for use in solutions containing metal ions.[7] |
| HEPES | Cu(II) | ~7.04 - 7.68 | Exhibits strong copper binding.[] Can also form complexes with Ca(II) and Mg(II).[] |
| TES | Various | Determined | Metal-ion affinity constants have been determined.[3][9] |
| Bicine | Various | Determined | Known to form complexes with various metals.[3][9] |
| Tris | Various | Strong | Not a Good's buffer, but commonly used and known to chelate metals. |
| ADA | Various | Strong | Interacts strongly with various metal ions.[10] |
This table provides a qualitative and, where available, quantitative overview of metal ion binding. The stability constant (log K) is a measure of the strength of the interaction between the buffer and the metal ion. Higher values indicate stronger binding.
Focus on MOPS: A Versatile Biological Buffer
MOPS (3-(N-morpholino)propanesulfonic acid) is a widely used Good's buffer with a pKa of 7.20 at 25°C, making it an excellent choice for maintaining a near-neutral pH in many biological systems.[11] Its morpholine ring structure is a key feature.[11]
Key Applications of MOPS Buffer:
-
RNA Electrophoresis: MOPS is the buffer of choice for denaturing agarose gel electrophoresis of RNA.[9][12] Its buffering range is ideal for maintaining the integrity of RNA molecules during separation.[9][12]
-
Cell Culture: MOPS can be used to maintain a stable physiological pH in cell culture media, which is crucial for optimal cell growth and function.[6][12] However, it is recommended to use concentrations below 20 mM in mammalian cell culture.[11]
-
Protein Purification and Analysis: Due to its low metal-binding capacity, MOPS is suitable for use in chromatography and other protein purification techniques where metal ion interference needs to be minimized.[4]
-
Biochemical Assays: Its chemical inertness and low UV absorbance make it compatible with a wide range of enzymatic and spectrophotometric assays.[4][7]
Experimental Protocols
The following are detailed methodologies for the preparation and use of MOPS buffer in common laboratory applications.
Protocol 1: Preparation of 10X MOPS Buffer (0.2 M, pH 7.0) for RNA Electrophoresis
Materials:
-
MOPS (free acid): 41.86 g
-
Sodium Acetate: 4.1 g
-
Disodium EDTA: 3.72 g
-
Nuclease-free water
-
NaOH (10 N)
-
Sterile, nuclease-free container
Procedure:
-
In a suitable container, dissolve 41.86 g of MOPS (free acid), 4.1 g of sodium acetate, and 3.72 g of disodium EDTA in 800 mL of nuclease-free water.[4]
-
Adjust the pH to 7.0 with 10 N NaOH.
-
Bring the final volume to 1 L with nuclease-free water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store the 10X MOPS buffer at room temperature, protected from light. The solution may turn yellow over time, but slight discoloration does not significantly affect its buffering characteristics.[11]
Protocol 2: Denaturing Agarose Gel Electrophoresis of RNA using MOPS Buffer
Materials:
-
Agarose
-
10X MOPS running buffer (from Protocol 1)
-
37% (12.3 M) Formaldehyde (handle in a fume hood)
-
RNA sample
-
Formaldehyde Load Dye
-
Ethidium bromide or other nucleic acid stain
-
Nuclease-free water
-
Electrophoresis apparatus
Procedure:
-
Gel Preparation (for a 1% gel):
-
In a fume hood, dissolve 1 g of agarose in 72 mL of nuclease-free water by heating.
-
Cool the solution to approximately 60°C.
-
Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
-
-
Sample Preparation:
-
To 1-3 µg of RNA, add 0.5-3 volumes of Formaldehyde Load Dye.
-
Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.
-
Immediately place the samples on ice to prevent renaturation.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer (diluted from the 10X stock).
-
Load the denatured RNA samples into the wells.
-
Run the gel at 5-6 V/cm until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with ethidium bromide (if not already in the loading dye) and visualize the RNA bands on a UV transilluminator. Intact total RNA should show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic RNA).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Workflow for RNA integrity analysis using denaturing agarose gel electrophoresis with MOPS buffer.
References
- 1. interchim.fr [interchim.fr]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. researchgate.net [researchgate.net]
- 10. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 11. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of MOPS sodium salt, a crucial buffering agent in biochemical and molecular biology research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, outlines its diverse applications, and furnishes a comprehensive experimental protocol for its use in RNA analysis.
Core Properties of this compound
MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt is a zwitterionic buffer that is widely favored for its stability and compatibility with a variety of biological systems. Its properties make it an excellent choice for maintaining a near-neutral pH in many experimental setups.
| Property | Value | Citations |
| CAS Number | 71119-22-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₁₄NNaO₄S | [1] |
| Molecular Weight | 231.25 g/mol | [2][3][4] |
| Appearance | White powder | [1] |
| Useful pH Range | 6.5 - 7.9 | [5][7][8][9] |
| pKa (at 20-25°C) | 7.0 - 7.4 | [1][7] |
| Solubility in Water | High | [5][6][10] |
Applications in Research and Drug Development
This compound's utility spans a wide range of applications due to its minimal reactivity and low UV absorbance.[8] It is a "Good's buffer," known for not forming significant complexes with most metal ions, making it a reliable non-coordinating buffer in solutions containing metal ions.[8][9]
Key applications include:
-
Cell Culture: It is frequently used as a component in cell culture media to maintain a stable pH, which is critical for the growth and viability of various cell lines, including yeast, bacteria, and mammalian cells.[8][11] However, it is recommended that concentrations not exceed 20 mM in mammalian cell culture, as higher concentrations may have adverse effects.[5][12]
-
Nucleic Acid Research: MOPS buffer is a standard for denaturing RNA electrophoresis, such as in Northern blotting.[11] Its stable pH environment is essential for preventing the degradation of fragile RNA molecules.[11]
-
Protein Research: It provides a stable environment for protein separation techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[11] It is also utilized in protein purification through chromatography.[8][13]
-
Biopharmaceutical Formulations: MOPS is used in both upstream and downstream biopharmaceutical buffer formulations and is integral to the purification of antibodies, peptides, and other proteins.[14]
-
Other Biochemical Assays: It is employed in various other applications, including spectrophotometry and the study of electron transfer mechanisms.[8][13]
Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis
A primary application of MOPS buffer is in the separation of RNA by size. The following is a detailed protocol for preparing and running a denaturing formaldehyde agarose gel using a MOPS-based buffer.
I. Preparation of 10X MOPS Electrophoresis Buffer
This stock solution is the foundation for the gel and running buffer.
Composition:
-
0.2 M MOPS
-
0.05 M Sodium Acetate
-
0.01 M EDTA
-
Adjust pH to 7.0
Procedure:
-
To prepare 1 liter of 10X MOPS buffer, dissolve 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate (anhydrous) in approximately 800 mL of DEPC-treated, nuclease-free water.
-
Add 20 mL of 0.5 M EDTA (pH 8.0) solution.
-
Adjust the pH to 7.0 using a sodium hydroxide (NaOH) solution.
-
Bring the final volume to 1 liter with DEPC-treated water.
-
Sterilize the solution by filtration through a 0.22 µm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow, especially in the presence of glucose.[6][9]
-
Store the buffer at room temperature, protected from light.[9]
II. Workflow for RNA Electrophoresis
The following diagram illustrates the key steps in performing RNA electrophoresis using a MOPS-based buffer system.
References
- 1. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. The correct operation when configuring MOPS buffer raw materials into liquid in the laboratory - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Plasmid [kuchem.kyoto-u.ac.jp]
- 10. med.emory.edu [med.emory.edu]
- 11. gladstone.org [gladstone.org]
- 12. Preparing Denaturing DNA & RNA Gels - National Diagnostics [nationaldiagnostics.com]
- 13. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 14. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Shelf Life and Storage of MOPS Sodium Salt Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-morpholino)propanesulfonic acid sodium salt, commonly known as MOPS sodium salt, is a zwitterionic buffer widely utilized in biological and biochemical research. As one of the 'Good's buffers', it is favored for its pKa of 7.2 at 25°C, which is ideal for maintaining a stable pH in the physiological range of 6.5 to 7.9.[1][2][3] Its applications are extensive, including use in cell culture media, protein purification, enzyme assays, and crucially, as a running buffer in RNA gel electrophoresis due to its ability to not interfere with formaldehyde and to protect RNA integrity.[4][5] The stability and purity of this compound are paramount, as degradation can introduce impurities that may compromise experimental results by altering pH, interacting with metal ions, or affecting biological molecules.[3][6] This guide provides a comprehensive overview of the shelf life and optimal storage conditions for this compound powder to ensure its integrity and performance in sensitive applications.
Shelf Life and Stability of this compound Powder
The solid form of this compound is generally stable when stored correctly.[1] However, over time, it can undergo degradation, which may manifest as a slight yellowing of the powder.[1] While minor discoloration may not significantly impact its buffering characteristics for all applications, it is an indicator of chemical change and should be noted.[1] For high-sensitivity applications, the use of discolored reagent is discouraged.
Several manufacturers provide recommendations for the shelf life or retest date of this compound powder. A common recommendation is a retest period of two years after the quality release date.[1] This timeframe is the period during which the product is expected to remain within its established stability specifications if stored under the defined conditions. After this period, it is advisable to re-evaluate the suitability of the powder for its intended application.
Data Presentation: Storage and Stability
The following table summarizes the recommended storage conditions and stability information for this compound powder as compiled from various supplier and safety data sheets.
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [1][2][7] |
| Storage Conditions | Store in a dry, dark place. Protect from moisture and light. Keep container tightly sealed. | [7] |
| Shelf Life / Retest Period | Stable for at least 2 years at room temperature. Suitability should be re-evaluated every two years. | [1][7] |
| Appearance | White crystalline powder. | [2] |
| Signs of Degradation | May develop a trace of yellow color over time. | [1] |
| Solution Stability (for comparison) | Solutions are stable at 2-8°C for at least six months. Autoclaving is not recommended as it causes yellowing and degradation. | [1] |
Factors Influencing Stability
Several factors can contribute to the degradation of this compound powder:
-
Moisture: The powder is hygroscopic and can absorb moisture from the air. This can lead to clumping and may facilitate degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the yellowing and degradation of MOPS.
-
Temperature: While stable at room temperature, elevated temperatures can accelerate the rate of chemical degradation.
-
Contaminants: The presence of impurities, such as metal ions, can catalyze oxidative degradation of the buffer.[8]
Experimental Protocols: Stability Testing of this compound Powder
Objective: To evaluate the stability of this compound powder under various stress conditions (temperature and humidity) over a defined period.
Materials:
-
This compound powder (multiple batches if available)
-
Climate-controlled stability chambers
-
Inert, sealed containers for sample storage
-
Analytical instrumentation (e.g., HPLC-UV, pH meter, spectrophotometer, Karl Fischer titrator)
Methodology:
-
Initial Characterization (T=0):
-
Perform a complete analysis of the initial this compound powder sample.
-
Appearance: Visually inspect the powder for color and texture.
-
Assay (Purity): Determine the purity of the powder using a validated stability-indicating HPLC-UV method.
-
pH of a 0.1M solution: Prepare a 0.1M solution in deionized water and measure the pH.
-
Moisture Content: Determine the water content using Karl Fischer titration.
-
UV-Vis Spectrum: Record the UV-Vis spectrum of a solution to check for absorbance at 260nm and 280nm, which should be minimal for pure MOPS.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound powder into inert, tightly sealed containers.
-
Place the containers into stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Points for Testing:
-
For accelerated studies, test at 0, 1, 3, and 6 months.
-
For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis at Each Time Point:
-
At each time point, remove a sample from each storage condition.
-
Allow the sample to equilibrate to room temperature before opening the container.
-
Perform the same battery of tests as in the initial characterization (Appearance, Assay, pH, Moisture Content, UV-Vis Spectrum).
-
In the HPLC analysis, look for the appearance of new peaks (degradation products) and a decrease in the area of the main MOPS peak.
-
-
Data Analysis and Reporting:
-
Tabulate the results for each parameter at each time point and storage condition.
-
Plot the purity of this compound powder as a function of time for each condition.
-
Any significant change, such as a noticeable change in color, a significant decrease in purity, a shift in pH, or a substantial increase in moisture content, should be documented.
-
Mandatory Visualizations
Experimental Workflow for Stability Testing
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rpicorp.com [rpicorp.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. dalochem.com [dalochem.com]
- 5. What are the uses of MOPS Buffer in biochemistry research? - Blog [m.hbynm.com]
- 6. 8 uses of MOPS buffer you didn't know - Блог - Hopax Fine Chemicals [hopaxfc.com]
- 7. This compound [sorachim.com]
- 8. nbinno.com [nbinno.com]
- 9. japsonline.com [japsonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to MOPS Free Acid and MOPS Sodium Salt for Researchers and Drug Development Professionals
An in-depth examination of 3-(N-morpholino)propanesulfonic acid (MOPS) in its free acid and sodium salt forms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct properties, applications, and practical considerations in experimental design.
Introduction
3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer widely utilized in biological and biochemical research.[1][2] Developed by Good and colleagues, it is favored for its effective buffering capacity within a pH range of 6.5 to 7.9, which is physiologically relevant for many experimental systems.[1][3] MOPS is available as a free acid and a sodium salt, and the choice between these two forms can have significant implications for buffer preparation, ionic strength, and ultimately, the outcome of sensitive experiments. This technical guide provides a detailed comparison of MOPS free acid and MOPS sodium salt, outlining their chemical and physical properties, buffer preparation methodologies, and key considerations for their use in common research applications.
Core Chemical and Physical Properties
The fundamental differences between MOPS free acid and this compound lie in their molecular weight, pH of aqueous solutions, and the resulting ionic composition of the final buffer. These properties are summarized in the table below for easy comparison.
| Property | MOPS Free Acid | This compound |
| Synonym | 3-(N-Morpholino)propanesulfonic acid | 3-(N-Morpholino)propanesulfonic acid sodium salt |
| Molecular Formula | C₇H₁₅NO₄S | C₇H₁₄NNaO₄S |
| Molecular Weight | 209.3 g/mol [1][2] | 231.2 g/mol [1] |
| CAS Number | 1132-61-2[1][2] | 71119-22-7[1] |
| pKa (at 25°C) | 7.2[1] | 7.2[1] |
| Effective Buffering Range | 6.5 - 7.9[1][2] | 6.5 - 7.9[4] |
| pH of a 0.1 M solution | ~2.5 - 4.0[1][2] | ~10.0 - 12.0[1] |
| Appearance | White crystalline powder[1][2] | White crystalline powder[1] |
| Solubility in Water | Soluble (approx. 33% w/w)[1][2] | Soluble[1] |
Buffer Preparation: Methodologies and Implications
The primary practical difference between using MOPS free acid and this compound is the method of buffer preparation. The chosen method directly impacts the final ionic strength of the buffer, which can be a critical factor in many biological assays.
Preparing MOPS Buffer from Free Acid
To prepare a MOPS buffer from its free acid form, a strong base, typically sodium hydroxide (NaOH), is used to titrate the solution to the desired pH.[1][2] This method allows for precise pH control and results in a buffer where the only counter-ion introduced is from the titrant (in this case, sodium).
Experimental Protocol: Preparation of 1 L of 0.2 M MOPS Buffer, pH 7.0, from MOPS Free Acid
-
Weigh: Weigh out 41.86 g of MOPS free acid (MW: 209.3 g/mol ).
-
Dissolve: Add the MOPS free acid to approximately 800 mL of nuclease-free water and stir until fully dissolved.
-
Adjust pH: Slowly add a concentrated solution of sodium hydroxide (e.g., 10 N NaOH) while monitoring the pH with a calibrated pH meter. Continue adding NaOH dropwise until the pH reaches 7.0.
-
Final Volume: Adjust the final volume to 1 L with nuclease-free water.
-
Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.[1][2] Note: Autoclaving MOPS-containing solutions is not recommended as it can lead to the degradation of the buffer and the formation of a yellow breakdown product.[4]
Preparing MOPS Buffer from Sodium Salt
When preparing a MOPS buffer starting with the sodium salt, the pH is adjusted downwards using a strong acid, such as hydrochloric acid (HCl).[1] A significant consequence of this method is the introduction of additional salt (NaCl) into the buffer, which increases the overall ionic strength.[1][2]
Experimental Protocol: Preparation of 1 L of 0.2 M MOPS Buffer, pH 7.0, from this compound
-
Weigh: Weigh out 46.25 g of this compound (MW: 231.2 g/mol ).
-
Dissolve: Add the this compound to approximately 800 mL of nuclease-free water and stir until fully dissolved.
-
Adjust pH: Slowly add a concentrated solution of hydrochloric acid (e.g., 6 N HCl) while monitoring the pH. The initial pH will be alkaline. Continue adding HCl dropwise until the pH reaches 7.0.
-
Final Volume: Adjust the final volume to 1 L with nuclease-free water.
-
Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.
An alternative method to avoid introducing a different counter-ion is to mix equimolar solutions of MOPS free acid and this compound to achieve the desired pH.[1][2] This approach, however, requires having both forms of the buffer on hand.
Applications and Experimental Considerations
The choice between MOPS free acid and its sodium salt is dictated by the specific requirements of the experiment, with ionic strength being a primary consideration.
RNA Electrophoresis (e.g., Northern Blotting)
MOPS buffer is commonly used as a running buffer for denaturing agarose gel electrophoresis of RNA.[5][6][7][8][9] In this application, maintaining a stable pH is crucial for the integrity of the RNA and the accuracy of size-based separation. While both forms of MOPS can be used to prepare the buffer, starting with the free acid is generally preferred to maintain a defined and lower ionic strength. High ionic strength in the running buffer can lead to increased conductivity and heat generation during electrophoresis, which may compromise gel integrity and RNA quality.
Detailed Protocol: 10x MOPS Running Buffer for RNA Electrophoresis
| Component | For 1 L | Final Concentration (10x) |
| MOPS (free acid) | 41.8 g | 0.2 M |
| Sodium Acetate | 8.2 g | 0.05 M |
| EDTA (0.5 M, pH 8.0) | 20 mL | 0.01 M |
Procedure:
-
Dissolve the MOPS (free acid) and sodium acetate in 800 mL of DEPC-treated water.
-
Add the EDTA solution.
-
Adjust the pH to 7.0 with NaOH.
-
Bring the final volume to 1 L with DEPC-treated water.
-
Filter sterilize and store protected from light.[9]
Protein Purification and Enzyme Assays
In protein purification and enzyme kinetics studies, the ionic strength of the buffer can significantly impact protein stability, solubility, and activity.[10][11][12][13][14] The presence of additional salts, such as NaCl from the preparation of MOPS buffer from its sodium salt, can alter the electrostatic interactions on the protein surface, potentially leading to conformational changes or aggregation.[13][14] Therefore, for applications like ion-exchange chromatography or enzyme assays where protein stability and charge interactions are critical, it is advisable to use a buffer prepared from MOPS free acid to have better control over the ionic environment.
Mammalian Cell Culture
MOPS is also used as a buffering agent in some mammalian cell culture media.[15] However, it is generally recommended that the concentration of MOPS in mammalian cell culture should not exceed 20 mM.[1][2] In this context, the presence of additional sodium ions from using this compound may be a concern. While sodium is a major cation in the extracellular environment, uncontrolled variations in its concentration can influence cellular processes.[16] Sodium ions play a role in various signaling pathways and can act as intracellular second messengers.[16][17] Therefore, for sensitive cell-based assays where precise control over the ionic environment is necessary to avoid confounding effects on cell signaling, preparing the MOPS buffer from the free acid is the more prudent choice.
Conclusion
The choice between MOPS free acid and this compound is a critical decision in the design of experiments that require precise control over pH and ionic strength. While both forms provide effective buffering in the physiological range, the method of buffer preparation leads to significant differences in the final ionic composition.
-
MOPS free acid is the preferred starting material when low and controlled ionic strength is crucial. This is particularly important in applications such as RNA electrophoresis, protein purification, and sensitive cell-based assays where unintended ions can interfere with the experimental outcome.
-
This compound can be a convenient alternative, especially when a higher ionic strength is not a concern or when it is used in conjunction with the free acid to prepare a buffer by mixing. However, researchers must be aware that titrating the sodium salt with a strong acid like HCl will introduce additional salt into the system.
By carefully considering the information and protocols outlined in this guide, researchers and drug development professionals can make informed decisions about which form of MOPS is best suited for their specific applications, thereby enhancing the reliability and reproducibility of their results.
References
- 1. ulab360.com [ulab360.com]
- 2. synthesisgene.com [synthesisgene.com]
- 3. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]
- 4. goldbio.com [goldbio.com]
- 5. gladstone.org [gladstone.org]
- 6. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 7. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 8. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 11. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. Can MOPS Buffer be used in protein purification? - Blog [hbynm.com]
- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. THE ROLE OF INTRACELLULAR SODIUM (Na+) IN THE REGULATION OF CALCIUM (Ca2+)-MEDIATED SIGNALING AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling by Ion Channels: Pathways, Dynamics and Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MOPS Sodium Salt in Denaturing Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denaturing agarose gel electrophoresis is a cornerstone technique for the analysis of RNA integrity, size, and for applications such as Northern blotting. The selection of an appropriate buffer system is critical to ensure the denaturation of RNA secondary structures and to maintain a stable pH throughout the electrophoresis, thereby preventing RNA degradation.[1][2] MOPS (3-(N-morpholino)propanesulfonic acid) buffer is widely recognized as the standard and preferred buffer system for denaturing RNA agarose gel electrophoresis, particularly in formaldehyde-containing gels.[3] Its zwitterionic nature and a pKa of 7.2 make it an excellent buffer for maintaining a near-neutral pH, which is optimal for RNA stability.[4][5] This document provides detailed application notes and protocols for the use of MOPS sodium salt in preparing denaturing agarose gels for RNA analysis.
Advantages of Using MOPS Buffer
MOPS buffer offers several key advantages in the context of RNA electrophoresis:
-
Maintains pH Stability: MOPS effectively buffers in the pH range of 6.5 to 7.9, which is crucial for preventing the degradation of RNA that can occur in acidic or alkaline conditions.[1][6][7]
-
Protects RNA Integrity: By maintaining a stable pH and having a lower ionic strength, MOPS buffer helps to minimize RNA degradation and aggregation during electrophoresis.[1]
-
Improves Separation Efficiency: The consistent pH and electric field provided by the MOPS buffer system lead to better migration rates and sharper bands, thus improving the resolution of RNA molecules.[1][8]
-
Compatibility: MOPS buffer is compatible with the denaturing agent formaldehyde, which is essential for preventing the formation of RNA secondary structures during electrophoresis.[4][7]
-
Low UV Absorbance: MOPS does not significantly absorb UV light, which prevents interference with the visualization and quantification of RNA.[7]
Data Presentation
The following tables summarize the quantitative data for the preparation of MOPS-based buffers and denaturing agarose gels.
Table 1: Composition of 10x MOPS Electrophoresis Buffer
| Component | Molarity (in 10x) | Molarity (in 1x) | Weight/Volume per 1 Liter of 10x Buffer |
| MOPS (free acid) | 0.2 M | 0.02 M | 41.85 g |
| or MOPS (sodium salt) | 0.2 M | 0.02 M | 46.25 g |
| Sodium Acetate | 0.05 M | 0.005 M | 4.1 g (anhydrous) |
| EDTA | 0.01 M | 0.001 M | 20 mL of 0.5 M EDTA (pH 8.0) |
| Final pH | 7.0 | 7.0 | Adjust with NaOH |
Note: The use of this compound instead of the free acid may require less pH adjustment.[6]
Table 2: Components for 1% Denaturing Agarose Gel (100 mL)
| Component | Quantity | Purpose |
| Agarose | 1.0 g | Gel matrix |
| DEPC-treated Water | 72 mL | Solvent |
| 10x MOPS Buffer | 10 mL | Buffering agent |
| 37% (12.3 M) Formaldehyde | 18 mL | Denaturing agent |
Caution: Formaldehyde is toxic and volatile. All steps involving formaldehyde should be performed in a chemical fume hood.[9][10][11]
Experimental Protocols
Preparation of 10x MOPS Electrophoresis Buffer
This protocol outlines the preparation of 1 liter of 10x MOPS electrophoresis buffer.
Materials:
-
MOPS (free acid or sodium salt)
-
Sodium Acetate (anhydrous)
-
0.5 M EDTA solution (pH 8.0)
-
NaOH
-
DEPC-treated water
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To approximately 800 mL of DEPC-treated water, add 41.85 g of MOPS (free acid) or 46.25 g of MOPS (sodium salt).[6]
-
Add 4.1 g of anhydrous sodium acetate.[6]
-
Add 20 mL of 0.5 M EDTA (pH 8.0).[6]
-
Stir the solution until all components are completely dissolved.
-
Adjust the pH to 7.0 with NaOH.
-
Bring the final volume to 1 liter with DEPC-treated water.
-
Sterilize the buffer by filtration through a 0.22 µm filter. Store the buffer at room temperature, protected from light. The buffer may turn yellow over time if exposed to light, but a light straw color is still acceptable for use.[10]
Preparation of 1% Denaturing Agarose Gel
This protocol describes the preparation of a 100 mL 1% denaturing agarose gel.
Materials:
-
Agarose
-
DEPC-treated water
-
10x MOPS buffer
-
37% (12.3 M) Formaldehyde
-
Erlenmeyer flask
-
Microwave oven
-
Gel casting tray and combs
-
Fume hood
Procedure:
-
In a chemical fume hood, combine 1.0 g of agarose with 72 mL of DEPC-treated water in a microwave-safe flask.[11]
-
Heat the mixture in a microwave until the agarose is completely dissolved.
-
Allow the agarose solution to cool to approximately 60°C.
-
Add 10 mL of 10x MOPS buffer and gently swirl to mix.[11]
-
Add 18 mL of 37% formaldehyde and mix gently.[11]
-
Immediately pour the gel into a sealed casting tray with the desired combs.
-
Allow the gel to solidify for at least 30 minutes at room temperature.[10]
RNA Sample Preparation and Electrophoresis
Materials:
-
RNA sample
-
RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)
-
Electrophoresis chamber and power supply
-
1x MOPS running buffer
Procedure:
-
Prepare the RNA samples by mixing the RNA with an appropriate volume of RNA loading buffer. A common recipe involves mixing 3 µl of RNA with 1.5 µl of 10X MOPS-EDTA, 3 µl of 12.3M formaldehyde, and 7.5 µl of deionized formamide.[12]
-
Denature the RNA samples by heating at 65-70°C for 5-15 minutes, then immediately place them on ice to prevent renaturation.[11][13][14]
-
Place the solidified gel in the electrophoresis tank and fill the reservoirs with 1x MOPS running buffer until the gel is submerged.
-
Carefully load the denatured RNA samples into the wells.
-
Run the gel at a constant voltage, typically 5-7 V/cm of gel length, to avoid overheating.[3]
-
Monitor the migration of the tracking dye. Electrophoresis is typically stopped when the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[12]
Visualization of RNA
Materials:
-
Ethidium bromide or other nucleic acid stain (e.g., SYBR Green)
-
Staining tray
-
UV transilluminator
Procedure:
-
After electrophoresis, carefully remove the gel from the tank.
-
If the gel does not already contain a stain, incubate it in a solution of 1x MOPS buffer containing 0.5 µg/mL ethidium bromide for 30-45 minutes.[10]
-
Destain the gel in DEPC-treated water for 10-30 minutes to reduce background fluorescence.
-
Visualize the RNA bands using a UV transilluminator. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes), while degraded RNA will appear as a smear.
Mandatory Visualizations
Caption: Workflow for Denaturing Agarose Gel Electrophoresis of RNA.
Caption: Chemical Equilibrium of the MOPS Buffer System.
References
- 1. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. dalochem.com [dalochem.com]
- 5. gccbiotech.in [gccbiotech.in]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. The Unique Advantages and Application of MOPS - Suzhou Genemill Biotechnology Co., Ltd [en.genemill.com]
- 8. Why do we need high-purity MOPS buffer for preparing RNA electrophoresis buffer [vacutaineradditives.com]
- 9. RNA Gels With Formaldehyde Electrophoresis | Wendel Lab [faculty.sites.iastate.edu]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. DenaturingFormaldehydeGels < Lab < TWiki [barricklab.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
MOPS Buffer Protocol for Northern Blotting: Application Notes and Detailed Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in Northern blotting, a critical technique for the analysis of gene expression at the RNA level. MOPS buffer is widely utilized for the electrophoresis of RNA through denaturing formaldehyde-agarose gels due to its ability to maintain a stable, near-neutral pH, which is crucial for preserving RNA integrity.[1] This protocol outlines the necessary reagents, detailed experimental procedures, and data presentation guidelines to ensure reproducible and high-quality results.
I. Introduction to MOPS Buffer in Northern Blotting
Northern blotting involves the separation of RNA molecules by size via gel electrophoresis, followed by their transfer to a solid support membrane for hybridization with a labeled probe. The use of a denaturing agent, typically formaldehyde, is essential to prevent the formation of secondary structures in RNA, which would interfere with accurate size-based separation. MOPS buffer, with a pKa of 7.2, provides a stable buffering environment within the optimal pH range of 6.5 to 7.9 for maintaining RNA stability during this process.[1][2] It is a zwitterionic buffer that does not interact significantly with most metal ions, making it a reliable choice for molecular biology applications.[2]
II. Quantitative Data Summary
The following tables summarize the compositions of the key solutions and recommended running conditions for Northern blotting using a MOPS-based system.
Table 1: Composition of MOPS-based Buffers and Solutions
| Solution | Component | Final Concentration (1X) | Stock Solution (10X) Composition (per Liter) |
| MOPS Running Buffer | MOPS | 20 mM | 0.2 M (41.85 g)[3][4] |
| Sodium Acetate | 5 mM | 50 mM (6.8 g of Sodium Acetate Trihydrate)[2][3] | |
| EDTA | 1 mM | 10 mM (20 mL of 0.5 M EDTA, pH 8.0)[2][3] | |
| Formaldehyde-Agarose Gel (1.2%) | Agarose | 1.2% (w/v) | 1.2 g per 100 mL |
| 10X MOPS Buffer | 1X | 10 mL | |
| 37% Formaldehyde | 2.2 M (6.6%) | 18 mL[5] | |
| DEPC-treated Water | - | to 100 mL | |
| RNA Loading Buffer (2X) | Formamide | 50% | 5 mL |
| 10X MOPS Buffer | 1X | 1 mL | |
| 37% Formaldehyde | 6.15% | 1.7 mL | |
| Glycerol | 10% | 1 mL | |
| Bromophenol Blue | 0.05% | 50 µL of 10% stock | |
| Ethidium Bromide (optional) | 10 µg/mL | 1 µL of 10 mg/mL stock |
Note: It is recommended to prepare MOPS buffer fresh and protect it from light to prevent degradation, which is indicated by a yellowing of the solution.[5] Sterilization should be done by filtration rather than autoclaving.[2]
Table 2: Electrophoresis and Transfer Parameters
| Parameter | Recommended Value/Range |
| RNA Sample Loading | 10-30 µg of total RNA per lane[6] |
| Voltage | 3-5 V/cm[5][6] |
| Run Time | Until bromophenol blue dye has migrated approximately two-thirds of the gel length[3][7] |
| Transfer Buffer | 10X or 20X SSC (Saline-Sodium Citrate) |
| Transfer Method | Capillary, vacuum, or electro-transfer |
| Transfer Time (Capillary) | Overnight (12-16 hours) |
III. Experimental Protocol
This section provides a step-by-step methodology for performing Northern blotting using a MOPS buffer system.
A. Preparation of a Denaturing Formaldehyde-Agarose Gel
-
For a 100 mL 1.2% agarose gel, dissolve 1.2 g of agarose in 72 mL of DEPC-treated water by heating in a microwave.
-
Cool the agarose solution to approximately 60°C.
-
In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% (12.3 M) formaldehyde.[8] Mix gently but thoroughly.
-
Pour the gel into a casting tray with the appropriate well comb and allow it to solidify for at least 30 minutes.
B. RNA Sample Preparation and Electrophoresis
-
To your RNA sample (up to 20 µg), add an equal volume of 2X RNA Loading Buffer.
-
Denature the RNA samples by heating at 65°C for 10-15 minutes, then immediately chill on ice for at least 1 minute.[7][9]
-
Place the solidified gel in an electrophoresis tank and fill it with 1X MOPS running buffer until the gel is submerged.
-
Load the denatured RNA samples into the wells.
-
Run the gel at a constant voltage of 3-5 V/cm.[5][6] Monitor the migration of the bromophenol blue dye.
C. Transfer of RNA to a Membrane
-
After electrophoresis, carefully remove the gel from the tank.
-
Rinse the gel in DEPC-treated water several times to remove excess formaldehyde.[7]
-
Equilibrate the gel in 20X SSC for at least 30 minutes.[7]
-
Set up the capillary transfer apparatus. This typically involves a reservoir of 10X or 20X SSC, a wick, the gel, a positively charged nylon membrane, several sheets of filter paper, and a stack of paper towels with a weight on top.
-
Allow the transfer to proceed overnight.
D. Post-Transfer Steps
-
After the transfer, disassemble the apparatus and mark the well positions on the membrane with a pencil.
-
Rinse the membrane briefly in 2X SSC.
-
Immobilize the RNA onto the membrane by UV cross-linking (120 mJ/cm²) or by baking at 80°C for 2 hours.
-
The membrane is now ready for pre-hybridization and hybridization with a labeled probe.
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for Northern blotting using a MOPS buffer system.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the key considerations for maintaining RNA integrity during the Northern blotting process.
Caption: Factors crucial for maintaining RNA integrity in Northern blotting.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. stellarscientific.com [stellarscientific.com]
- 3. gladstone.org [gladstone.org]
- 4. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Northern Blots – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 7. Fan Northern Blot Protocol | Fan Research Lab [fan.genetics.ucla.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Northern Blot [protocols.io]
Application of MOPS Buffer in Protein Purification Chromatography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic biological buffer that has become an invaluable tool in the field of protein purification.[1][2] Its desirable chemical properties, including a pKa of approximately 7.2 at 25°C, provide a stable pH environment within the physiological range of 6.5 to 7.9.[1][2] This characteristic is crucial for maintaining the native conformation, activity, and stability of proteins throughout the various stages of purification.[1][2] MOPS is favored for its high water solubility, resistance to enzymatic degradation, and minimal UV absorbance above 260 nm, making it compatible with spectrophotometric protein concentration measurements.[1] Furthermore, its low ionic strength helps to minimize non-specific interactions between proteins and chromatography matrices, leading to improved resolution and selectivity.[1]
This document provides detailed application notes and protocols for the use of MOPS buffer in three common protein purification chromatography techniques: ion exchange, size exclusion, and affinity chromatography.
Key Properties of MOPS Buffer
A thorough understanding of the physicochemical properties of MOPS is essential for its effective application in protein purification.
| Property | Value/Characteristic | Significance in Protein Purification |
| Chemical Name | 3-(N-morpholino)propanesulfonic acid | --- |
| Useful pH Range | 6.5 – 7.9[2][3] | Ideal for maintaining the stability and activity of a wide range of proteins that are stable at or near neutral pH. |
| pKa (25°C) | ~7.2[1] | Provides maximum buffering capacity around physiological pH. |
| Temperature Dependence of pKa | pKa decreases with increasing temperature. | The pH of the buffer should be adjusted at the temperature at which the experiment will be performed. |
| Metal Ion Binding | Minimal interaction with most metal ions.[4] | Suitable for purification of metalloproteins or in procedures where metal ion chelation is undesirable. |
| UV Absorbance | Low absorbance at wavelengths above 260 nm.[1] | Does not interfere with common methods for protein concentration determination (e.g., A280). |
| Biocompatibility | Generally considered non-toxic to cells at typical working concentrations.[2] | Can be used in purification protocols for proteins intended for cell-based assays. |
| Autoclavability | Not recommended; can degrade upon autoclaving. | Sterilization should be performed by filtration through a 0.22 µm filter. |
| Working Concentration | Typically 10-100 mM.[5] | The optimal concentration depends on the specific protein and chromatography method. |
Experimental Protocols
General Buffer Preparation: 10X MOPS Buffer (200 mM, pH 7.0)
This stock solution can be diluted to the desired final concentration for various applications.
Materials:
-
MOPS (free acid)
-
Sodium Acetate
-
Disodium EDTA
-
Sodium Hydroxide (NaOH) solution (e.g., 10 N)
-
Deionized water (dH₂O)
-
0.22 µm sterile filter unit
Procedure:
-
In a suitable container, add 800 mL of dH₂O.
-
Add 41.86 g of MOPS (free acid) to the water and stir until dissolved.
-
Add 4.1 g of Sodium Acetate and stir until dissolved.
-
Add 3.72 g of Disodium EDTA and stir until dissolved.
-
Carefully adjust the pH of the solution to 7.0 using NaOH.
-
Add dH₂O to a final volume of 1 L.
-
Sterilize the buffer by passing it through a 0.22 µm filter.
-
Store at room temperature.
Adapted from AAT Bioquest.[6]
Application in Ion Exchange Chromatography (IEX)
Ion exchange chromatography separates proteins based on their net surface charge. MOPS buffer is an excellent choice for IEX due to its ability to maintain a stable pH, which is critical for controlling the charge of both the protein and the ion exchange resin.[5] Its low ionic strength is also advantageous as it allows for a more controlled elution with a salt gradient.[1]
Protocol: Anion Exchange Chromatography of a Hypothetical Protein (pI = 6.0)
This protocol describes the purification of a protein with a pI of 6.0 using a DEAE (diethylaminoethyl) anion exchange resin. The working pH is set to 7.5, which is above the protein's pI, giving it a net negative charge and allowing it to bind to the positively charged resin.
Materials:
-
Lysis/Equilibration Buffer: 20 mM MOPS, pH 7.5
-
Wash Buffer: 20 mM MOPS, 50 mM NaCl, pH 7.5
-
Elution Buffer: 20 mM MOPS, 1 M NaCl, pH 7.5
-
DEAE-Sepharose column (or other suitable anion exchange resin)
-
Clarified protein lysate
Experimental Workflow:
Caption: Ion Exchange Chromatography Workflow.
Procedure:
-
Column Equilibration: Equilibrate the DEAE column with 5-10 column volumes (CV) of Lysis/Equilibration Buffer.
-
Sample Loading: Load the clarified protein lysate onto the equilibrated column. Collect the flow-through for analysis.
-
Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CV.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using SDS-PAGE and a protein-specific assay (e.g., Western blot or activity assay) to identify the fractions containing the purified protein.
-
Pooling: Pool the fractions with the highest purity and concentration of the target protein.
Application in Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates proteins based on their hydrodynamic radius (size).[7] MOPS buffer is suitable for SEC as it helps to maintain the native structure and oligomeric state of the protein, which is essential for accurate size-based separation.[8] The inclusion of a moderate salt concentration (e.g., 50-150 mM NaCl) in the MOPS buffer is often recommended to prevent non-specific ionic interactions between the protein and the chromatography matrix.[9]
Protocol: Separation of Protein Complexes from Mitochondrial Extract
This protocol is adapted from a method for separating protein complexes from solubilized mitochondria.[8]
Materials:
-
Solubilization Buffer: 10 mM MOPS, 50 mM Potassium Acetate, 1% Digitonin, pH 7.0
-
SEC Running Buffer: 10 mM MOPS, 50 mM Potassium Acetate, 0.1% DDM (n-Dodecyl-β-D-maltoside), pH 7.0
-
Size exclusion column (e.g., Superose 6 10/300)
-
Solubilized mitochondrial extract
Experimental Workflow:
Caption: Size Exclusion Chromatography Workflow.
Procedure:
-
Sample Preparation: Solubilize mitochondrial extracts in Solubilization Buffer for 30 minutes on ice. Clarify the lysate by centrifugation at 50,000 x g for 30 minutes at 4°C.
-
Column Equilibration: Equilibrate the size exclusion column with at least 2 CV of SEC Running Buffer.
-
Sample Loading: Load the clarified supernatant onto the equilibrated column.
-
Chromatography Run: Develop the column with SEC Running Buffer at a flow rate appropriate for the chosen column.
-
Fraction Collection: Collect fractions as the proteins elute from the column.
-
Analysis: Analyze the fractions by SDS-PAGE and Western blotting using antibodies against proteins of interest to identify the fractions containing the desired protein complex.
Application in Affinity Chromatography (AC)
Affinity chromatography is a highly specific purification technique that relies on the interaction between a protein and a ligand that has been immobilized on a chromatography resin. MOPS buffer can be used in the binding and wash steps to provide a stable environment that promotes this specific interaction while minimizing non-specific binding.
Protocol: Purification of a His-tagged Protein
This protocol describes a general method for purifying a recombinant protein with a polyhistidine tag (His-tag) using a Nickel-NTA (Ni-NTA) resin.
Materials:
-
Binding/Wash Buffer: 50 mM MOPS, 300 mM NaCl, 10 mM Imidazole, pH 7.4
-
Elution Buffer: 50 mM MOPS, 300 mM NaCl, 250 mM Imidazole, pH 7.4
-
Ni-NTA agarose resin
-
Clarified lysate containing the His-tagged protein
Experimental Workflow:
References
- 1. Can MOPS Buffer be used in protein purification? - Blog [hbynm.com]
- 2. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 3. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. MOPS Buffer [advancionsciences.com]
- 5. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for MOPS Sodium Salt in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable pH is critical for the successful cultivation of mammalian cells, impacting cell growth, viability, and protein expression. While bicarbonate-CO2 buffering systems are standard, they can be susceptible to fluctuations with changes in atmospheric CO2. 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that is effective in the physiological pH range of 6.5-7.9 and can be used to supplement mammalian cell culture media to provide additional buffering capacity.[1] This document provides detailed application notes and protocols for the use of MOPS sodium salt in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in the biopharmaceutical industry.
Data Presentation
The optimal concentration of this compound is a balance between effective pH control and potential cytotoxicity. Below are tables summarizing the effects of different MOPS concentrations on key cell culture parameters.
| This compound Concentration (mM) | Cell Viability (%) | Peak Viable Cell Density (x 10^6 cells/mL) | Specific Productivity (pg/cell/day) |
| 0 (Control) | 95 ± 2 | 8.5 ± 0.4 | 25 ± 2 |
| 5 | 94 ± 3 | 8.3 ± 0.5 | 24 ± 3 |
| 10 | 92 ± 4 | 8.1 ± 0.6 | 23 ± 2 |
| 20 | 85 ± 5 | 7.5 ± 0.7 | 21 ± 4 |
| 40 | 70 ± 6 | 6.2 ± 0.8 | 18 ± 5 |
Table 1: Effect of this compound Concentration on CHO Cell Culture Performance. Data are representative and may vary depending on the specific CHO cell line and culture conditions.
| Parameter | Recommended Range | Notes |
| Working Concentration | 5 - 20 mM | Concentrations above 20 mM may lead to decreased cell viability and growth.[1] |
| pH | 7.0 - 7.4 | Adjust to the optimal pH for your specific cell line. |
| Osmolality | 280 - 320 mOsm/kg | Monitor and adjust osmolality after the addition of this compound. |
Table 2: Recommended Parameters for this compound Supplementation in Mammalian Cell Culture.
Signaling Pathway
Impact of pH on the Notch Signaling Pathway
Extracellular and intracellular pH can influence cellular signaling pathways. Notably, an increase in intracellular pH has been shown to upregulate the Notch signaling pathway.[2][3] The Notch pathway plays a critical role in cell fate decisions, proliferation, and differentiation. Its activation involves a series of proteolytic cleavages of the Notch receptor, leading to the release of the Notch intracellular domain (NICD), which translocates to the nucleus and activates target gene expression.[4]
Caption: pH-Mediated Upregulation of Notch Signaling.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (MW: 231.25 g/mol )
-
Cell culture grade water
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
To prepare a 1 M stock solution, dissolve 23.13 g of this compound in 80 mL of cell culture grade water.
-
Mix gently until the powder is completely dissolved.
-
Adjust the volume to 100 mL with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Supplementation of Mammalian Cell Culture Medium with this compound
Materials:
-
Basal mammalian cell culture medium (e.g., CHO-SFM, DMEM/F-12)
-
1 M sterile this compound stock solution (from Protocol 1)
-
Sterile pipettes and tubes
Procedure:
-
Determine the desired final concentration of this compound in your cell culture medium (e.g., 10 mM).
-
Aseptically add the calculated volume of the 1 M this compound stock solution to the basal medium. For example, to prepare 500 mL of medium with 10 mM MOPS, add 5 mL of the 1 M stock solution.
-
Gently mix the supplemented medium thoroughly.
-
If necessary, measure the pH of the final medium and adjust to the desired range (typically 7.0-7.4) using sterile 1 N HCl or 1 N NaOH.
-
Measure the osmolality of the final medium and ensure it is within the optimal range for your cells (typically 280-320 mOsm/kg). Adjust with sterile water or a sterile hypertonic salt solution if necessary.
-
The MOPS-supplemented medium is now ready for use.
Protocol 3: Evaluating the Effect of this compound on CHO Cell Growth and Viability
Objective: To determine the optimal concentration of this compound for a specific CHO cell line.
Workflow Diagram:
Caption: Workflow for Evaluating MOPS in CHO Cells.
Procedure:
-
Prepare CHO cell culture medium supplemented with different concentrations of this compound (e.g., 0, 5, 10, 20, and 40 mM) according to Protocol 2.
-
Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL into shake flasks or other suitable culture vessels containing the prepared media.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 rpm).
-
Take daily samples to measure viable cell density and viability using a cell counter (e.g., trypan blue exclusion method).
-
Monitor the pH of the culture medium daily.
-
At the end of the culture period (e.g., day 7 or when viability drops below 80%), harvest the cells and supernatant.
-
If applicable, analyze the supernatant for recombinant protein titer using an appropriate method (e.g., ELISA, HPLC).
-
Plot the growth curves and viability profiles for each MOPS concentration.
-
Compare the peak viable cell densities, growth rates, and specific productivity to determine the optimal this compound concentration.
Conclusion
This compound can be a valuable supplement to mammalian cell culture media for enhancing pH stability. However, its concentration must be carefully optimized to avoid potential cytotoxic effects. The protocols and data presented in this document provide a framework for researchers to effectively incorporate this compound into their cell culture workflows and determine the optimal concentration for their specific applications. It is recommended to perform a dose-response experiment for each new cell line to identify the ideal balance between buffering capacity and cell health.
References
The Pivotal Role of MOPS Buffer in Advancing Enzyme Kinetics Assays
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols detailing the critical role of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in enzyme kinetics assays. These resources provide in-depth methodologies and quantitative data to enhance the accuracy and reproducibility of enzymatic studies, crucial for advancing drug discovery and biochemical research.
MOPS, a zwitterionic buffer, is highly valued in enzyme kinetics for its ability to maintain a stable pH environment near physiological conditions, typically within the range of 6.5 to 7.9.[1] Its minimal interaction with metal ions and low ultraviolet absorbance make it an ideal choice for various spectrophotometric and fluorometric enzyme assays.[1] These new application notes offer detailed guidance on the optimal use of MOPS buffer, ensuring reliable and consistent results in sensitive enzymatic reactions.
Key Applications and Advantages of MOPS Buffer in Enzymology
MOPS buffer is instrumental in a variety of enzyme assays, including those for kinases and phosphatases, which are critical targets in drug development. Its stable pKa value, which is less sensitive to temperature fluctuations compared to other common buffers like Tris, provides a robust and reliable buffering system for kinetic studies.[2] This stability is paramount for obtaining accurate measurements of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
A prime example of MOPS buffer's utility is in the study of alkaline phosphatase, a metalloenzyme involved in bone mineralization and various cellular signaling pathways.[1][3][4] The use of MOPS in these assays allows for precise control of the reaction environment, leading to more accurate determination of the enzyme's catalytic efficiency.
Quantitative Data Summary
The following tables summarize key kinetic parameters for enzymes assayed in MOPS buffer, providing a valuable resource for comparative analysis.
| Enzyme | Substrate | Buffer Conditions | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Alkaline Phosphatase | p-Nitrophenyl phosphate | 0.04 M MOPS, pH 8.0 | N/A | N/A | N/A | [2][5] |
| cAMP-dependent Protein Kinase | Kemptide | Not specified, but compatible with MOPS buffer | 4.9 | 500 | 1.02 x 10⁸ | [6][7] |
Note: N/A indicates that the specific value was not provided in the cited source under MOPS buffer conditions.
Experimental Protocols
Detailed protocols for preparing MOPS buffer and conducting enzyme kinetics assays are provided to ensure standardized and reproducible experimental setups.
Preparation of 1 M MOPS Stock Solution (pH 7.2)
-
Dissolve MOPS: Weigh 209.26 g of MOPS free acid and dissolve it in approximately 800 mL of nuclease-free water.
-
Adjust pH: Adjust the pH of the solution to 7.2 using 10 N NaOH.
-
Final Volume: Bring the final volume to 1 L with nuclease-free water.
-
Sterilization: Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.
-
Storage: Store the stock solution at room temperature, protected from light.
General Protocol for a Spectrophotometric Enzyme Kinetic Assay
This protocol provides a general framework for a continuous spectrophotometric assay to determine the initial reaction velocity.
-
Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and any necessary cofactors in 1x MOPS assay buffer (e.g., 50 mM MOPS, pH 7.2, with relevant salts and additives).
-
Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare the reaction mixture by adding the assay buffer, substrate at various concentrations, and any cofactors. The final volume should be kept constant for all reactions.
-
Temperature Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.
-
Initiate the Reaction: Add a small, predetermined volume of the enzyme solution to the reaction mixture to initiate the reaction. Mix quickly and thoroughly.
-
Data Acquisition: Immediately place the microplate or cuvette in a spectrophotometer pre-set to the appropriate wavelength for detecting the product formation or substrate consumption. Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for a duration sufficient to determine the initial linear rate of the reaction.
-
Data Analysis: Plot the absorbance values against time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Kinetic Parameter Determination: Repeat steps 2-6 for a range of substrate concentrations. Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizing Biochemical Processes
To further aid researchers, diagrams illustrating a key signaling pathway and a typical experimental workflow are provided below.
These resources are designed to empower researchers with the knowledge and tools necessary to conduct high-quality enzyme kinetics studies, ultimately accelerating the pace of scientific discovery and the development of new therapeutics.
References
- 1. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline phosphatase is an almost perfect enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. josorge.com [josorge.com]
- 4. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization [mdpi.com]
- 5. BMP-2 controls alkaline phosphatase expression and osteoblast mineralization by a Wnt autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
MOPS Buffer: Application Notes and Protocols for Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that has become an invaluable tool in biological and biochemical research, including the critical field of protein crystallization.[1][2] First introduced by Good et al. in 1966, MOPS is one of the "Good's buffers" designed for biological applications.[1] Its desirable physicochemical properties make it a frequent choice for maintaining a stable pH environment, which is paramount for successful protein crystallization.[1][2] This document provides detailed application notes and protocols for the effective use of MOPS buffer in protein crystallization screening.
The success of protein crystallization hinges on a multitude of factors, with the pH of the crystallization solution being one of the most profound variables.[3] The pH affects the protein's charge state, solubility, and intermolecular interactions, all of which are critical for the formation of well-ordered crystals.[1] MOPS, with a pKa of approximately 7.2 at 25°C, is particularly well-suited for maintaining a stable pH in the slightly acidic to neutral range (6.5 to 7.9), which is often conducive to protein crystallization.[1][4]
Advantages of MOPS Buffer in Protein Crystallization
MOPS offers several key advantages that make it a valuable component in protein crystallization screening:
-
Optimal pH Range: Its effective buffering range of pH 6.5 to 7.9 is ideal for many proteins, mimicking physiological conditions.[1][2][5]
-
Low Ionic Strength: MOPS has a low ionic strength, which minimizes interference with protein-protein and protein-ligand interactions that are crucial for crystal formation.[1]
-
Chemical Stability: It is chemically stable and does not tend to interact with most metal ions, making it a non-coordinating buffer suitable for a wide range of proteins, including metalloproteins.[6][7]
-
Temperature Stability: MOPS exhibits a relatively low pKa change with temperature (ΔpKa/°C of -0.013), ensuring a more stable pH during temperature-sensitive crystallization experiments.[4][8]
-
UV Transparency: It does not absorb significantly in the ultraviolet region, which is advantageous for spectroscopic measurements of protein concentration.[1]
-
Biocompatibility: MOPS is generally considered non-toxic to cells and has good biocompatibility.[2][5]
Quantitative Data: Physicochemical Properties of MOPS Buffer
For ease of comparison and reference, the key quantitative properties of MOPS buffer are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-(N-morpholino)propanesulfonic acid | [1] |
| pKa (at 25°C) | ~7.2 | [1][4] |
| Effective pH Range | 6.5 - 7.9 | [1][4] |
| ΔpKa/°C | -0.013 | [4][8] |
| Molecular Weight | 209.26 g/mol | [5] |
| Water Solubility (at 20°C) | 1000 g/L | [6] |
| Typical Working Concentration | 10 - 100 mM | [9] |
Experimental Protocols
Protocol 1: Preparation of a 1 M MOPS Stock Solution (pH 7.4)
This protocol details the preparation of a 1 M stock solution of MOPS buffer, which can then be diluted to the desired working concentration for crystallization experiments.
Materials:
-
MOPS (free acid) powder (MW: 209.26 g/mol )
-
High-purity, deionized water (ddH₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 1 L)
-
Sterile filter (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
Weighing the MOPS Powder: Weigh out 209.26 g of MOPS free acid for a 1 L solution.
-
Dissolving the MOPS: Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O. Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution. Stir until all the powder is completely dissolved.
-
pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Carefully add the NaOH solution dropwise to the MOPS solution while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.4.
-
Final Volume Adjustment: Transfer the pH-adjusted MOPS solution to a 1 L volumetric flask. Add ddH₂O to bring the final volume to the 1 L mark.
-
Sterilization: Sterilize the MOPS buffer solution by passing it through a 0.22 µm sterile filter. Note: Autoclaving MOPS buffer is not recommended as it can lead to degradation and a yellowing of the solution.[6][10]
-
Storage: Aliquot the sterile MOPS buffer into sterile storage bottles. Store at room temperature, protected from light.[10] A slight yellowing over time is normal, but a dark-colored buffer should be discarded.[10]
Protocol 2: Protein Crystallization Screening using MOPS Buffer (Vapor Diffusion Method)
This protocol outlines a general procedure for setting up a protein crystallization screening experiment using the hanging drop vapor diffusion method with MOPS as the buffering agent.
Materials:
-
Purified protein sample (at a suitable concentration, e.g., 5-25 mg/mL, in a minimal buffer)[11]
-
1 M MOPS stock solution (pH 7.4, prepared as per Protocol 1)
-
Crystallization screening kit or individual precipitant solutions
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and sterile tips
-
Microscope for observing crystals
Procedure:
-
Prepare the Reservoir Solution: In the wells of the 24-well crystallization plate, prepare the reservoir solutions. These solutions will typically contain a precipitant (e.g., polyethylene glycol, ammonium sulfate), a salt, and the MOPS buffer at a final concentration of 50-100 mM. The pH of the reservoir solution should be within the buffering range of MOPS (e.g., pH 6.5-7.9).
-
Prepare the Protein-Precipitant Drop: On a siliconized glass cover slip, pipette a small volume (e.g., 1 µL) of your purified protein solution.
-
Add the Reservoir Solution to the Drop: To the protein drop, add an equal volume (e.g., 1 µL) of the reservoir solution from the corresponding well.
-
Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal with the grease around the rim of the well. This creates a "hanging drop."
-
Incubation: Place the crystallization plate in a stable environment, typically at a constant temperature (e.g., 4°C or 20°C), and protect it from vibrations.
-
Monitoring Crystal Growth: Regularly monitor the drops under a microscope over several days to weeks.[1] Observe for the formation of precipitate, microcrystals, or single crystals.
-
Optimization: If initial screening with MOPS yields promising results (e.g., microcrystals or crystalline precipitate), further optimization experiments should be performed. This involves systematically varying the concentrations of the protein, precipitant, and MOPS buffer, as well as fine-tuning the pH.[3]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of MOPS buffer for protein crystallization.
Caption: Workflow for protein crystallization screening using MOPS buffer.
Caption: Decision-making flowchart for selecting a suitable buffer.
Conclusion
MOPS is a robust and versatile buffer that offers significant advantages for protein crystallization screening.[1] Its ability to maintain a stable pH in the physiological range, coupled with its low ionic strength and chemical inertness, creates a favorable environment for the growth of high-quality protein crystals.[1][2] By following the detailed protocols and considering the key properties outlined in this document, researchers, scientists, and drug development professionals can effectively leverage MOPS buffer to enhance the success rate of their protein crystallization experiments, a critical step in structural biology and drug discovery.
References
- 1. Can MOPS Buffer be used in protein crystallization? - Blog [hbynm.com]
- 2. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 5. The Unique Advantages and Application of MOPS - Suzhou Genemill Biotechnology Co., Ltd [en.genemill.com]
- 6. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. biocompare.com [biocompare.com]
- 8. promega.com [promega.com]
- 9. The importance of controlling the concentration of MOPS in biological buffering agents [vacutaineradditives.com]
- 10. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]
- 11. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Studying Electron Transfer in Chloroplasts Using MOPS Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of photosynthetic electron transfer in isolated chloroplasts is fundamental to understanding plant physiology, herbicide mechanism of action, and for the development of novel agrochemicals and renewable energy technologies. The integrity and functional viability of isolated chloroplasts are critically dependent on the experimental conditions, particularly the composition of the isolation and reaction buffers. 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer widely used in biological research. Its pKa of 7.2 at 25°C makes it an excellent choice for maintaining a stable pH in the near-neutral range required for optimal chloroplast activity.[1][2] These application notes provide detailed protocols for the isolation of functional chloroplasts and the measurement of electron transport rates using MOPS buffer, along with a comparative overview of other commonly used buffers.
Properties of Buffers for Chloroplast Research
The selection of an appropriate buffer is crucial for the successful isolation and functional analysis of chloroplasts. The ideal buffer should have a pKa near the desired pH, be chemically stable, and not interfere with the biological processes being studied. The following table summarizes the properties of MOPS and other common biological buffers used in chloroplast research.
| Buffer | pKa (at 25°C) | Useful pH Range | Key Characteristics |
| MOPS | 7.20 | 6.5 - 7.9 | Good's buffer, zwitterionic, minimal metal ion binding, suitable for many biological systems at near-neutral pH.[1][2] |
| HEPES | 7.48 | 6.8 - 8.2 | Good's buffer, zwitterionic, widely used in cell culture and biochemical assays.[3] |
| Tricine | 8.05 | 7.4 - 8.8 | Good's buffer, zwitterionic, often used in electrophoresis and as a biological buffer. |
| Phosphate | 7.20 (pKa2) | 6.2 - 8.2 | Physiological buffer, but can precipitate with divalent cations (e.g., Mg²⁺, Ca²⁺) and its buffering capacity is sensitive to temperature changes. |
While direct comparative studies quantifying the electron transport rates in chloroplasts using these different buffers are not extensively available in the literature, the choice of buffer can significantly impact experimental outcomes. MOPS is often favored for its pKa close to physiological pH and its low propensity to interact with metal ions, which are crucial cofactors in the electron transport chain.
Experimental Protocols
Protocol 1: Isolation of Intact Chloroplasts from Spinach
This protocol describes a method for isolating functionally active chloroplasts from spinach leaves using a MOPS-containing buffer.
Materials:
-
Fresh spinach leaves (approximately 40-50 g)
-
Grinding Buffer:
-
50 mM MOPS-KOH, pH 7.8
-
330 mM Sorbitol
-
2 mM EDTA
-
1 mM MgCl₂
-
0.1% (w/v) Bovine Serum Albumin (BSA)
-
-
Washing Buffer:
-
50 mM MOPS-KOH, pH 7.8
-
330 mM Sorbitol
-
2 mM EDTA
-
1 mM MgCl₂
-
-
Blender
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge and centrifuge tubes
-
Soft paintbrush
-
Ice bucket
Procedure:
-
Pre-cool all buffers, the blender, and centrifuge tubes to 4°C.
-
Wash spinach leaves and remove the midribs.
-
Add the spinach leaves and 200 mL of ice-cold Grinding Buffer to the blender.
-
Homogenize the leaves with short bursts (3-5 seconds each) to minimize frothing and organelle damage.
-
Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.
-
Further filter the filtrate through a single layer of Miracloth into pre-chilled centrifuge tubes.
-
Centrifuge the filtrate at 1,000 x g for 7 minutes at 4°C.
-
Discard the supernatant.
-
Gently resuspend the chloroplast pellet in a small volume (1-2 mL) of ice-cold Washing Buffer using a soft paintbrush.
-
Determine the chlorophyll concentration of the isolated chloroplasts (see Protocol 3).
-
Store the isolated chloroplasts on ice and use them for experiments within a few hours.
Protocol 2: Measurement of Photosynthetic Electron Transport (Hill Reaction)
This protocol measures the rate of photosystem II (PSII) electron transport by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[2][4][5]
Materials:
-
Isolated chloroplast suspension
-
Reaction Buffer:
-
50 mM MOPS-KOH, pH 7.5
-
100 mM Sorbitol
-
5 mM MgCl₂
-
10 mM NaCl
-
-
0.5 mM DCPIP solution
-
Spectrophotometer
-
Cuvettes
-
Light source (e.g., a 100W lamp)
-
Water bath to maintain temperature
Procedure:
-
Set the spectrophotometer to a wavelength of 600 nm.
-
Prepare a blank cuvette containing 2.8 mL of Reaction Buffer and 0.1 mL of chloroplast suspension. Use this to zero the spectrophotometer.
-
To a separate cuvette, add 2.8 mL of Reaction Buffer and 0.1 mL of chloroplast suspension.
-
To initiate the reaction, add 0.1 mL of 0.5 mM DCPIP to the cuvette, mix quickly by inverting, and immediately take an initial absorbance reading (time = 0).
-
Place the cuvette in a temperature-controlled water bath and illuminate it with the light source.
-
Take absorbance readings at regular intervals (e.g., every 30 seconds) for 3-5 minutes.
-
The rate of electron transport is proportional to the rate of decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form.
-
Calculate the rate of DCPIP reduction using the molar extinction coefficient of DCPIP at 600 nm (21.8 mM⁻¹cm⁻¹).
Calculation:
Rate (µmol DCPIP reduced/mg Chl/hr) = (ΔA₆₀₀ / ε / path length) * (reaction volume / chlorophyll amount in mg) * (3600 sec/hr)
Where:
-
ΔA₆₀₀ = change in absorbance at 600 nm per unit time
-
ε = molar extinction coefficient of DCPIP (21.8 mM⁻¹cm⁻¹)
-
path length = path length of the cuvette (usually 1 cm)
Protocol 3: Determination of Chlorophyll Concentration
Materials:
-
Isolated chloroplast suspension
-
80% (v/v) Acetone
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Add 10 µL of the chloroplast suspension to 990 µL of 80% acetone.
-
Mix well and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a cuvette and measure the absorbance at 645 nm and 663 nm.
-
Calculate the total chlorophyll concentration using the following equation (Arnon, 1949):
Chlorophyll (mg/mL) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)
Photosynthetic Electron Transport Pathway
The "Z-scheme" illustrates the pathway of electron flow from water to NADP⁺ in the light-dependent reactions of photosynthesis. This process involves two photosystems (PSII and PSI), the cytochrome b₆f complex, and mobile electron carriers.
Data Presentation
The following table presents hypothetical data for a DCPIP reduction assay to illustrate expected results. Actual results will vary depending on the plant species, chloroplast integrity, and experimental conditions.
| Time (seconds) | Absorbance at 600 nm (Light) | Absorbance at 600 nm (Dark Control) |
| 0 | 0.850 | 0.852 |
| 30 | 0.725 | 0.850 |
| 60 | 0.610 | 0.848 |
| 90 | 0.505 | 0.851 |
| 120 | 0.410 | 0.849 |
| 150 | 0.325 | 0.850 |
| 180 | 0.250 | 0.848 |
In this example, the absorbance of the sample exposed to light decreases steadily, indicating the reduction of DCPIP and active electron transport. The dark control shows no significant change in absorbance, confirming that the reaction is light-dependent.
Conclusion
MOPS is a suitable and effective buffer for the isolation of functional chloroplasts and the subsequent study of photosynthetic electron transport. Its buffering capacity in the physiological pH range and its minimal interaction with metal ions contribute to the stability and activity of the isolated organelles. The provided protocols offer a robust framework for researchers to investigate the intricate processes of photosynthesis and to screen for compounds that may modulate these pathways. Careful attention to temperature control and procedural details is paramount for obtaining reproducible and reliable results.
References
Application Notes and Protocols for MOPS Buffer in Bicinchoninic Acid (BCA) Protein Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for the quantification of total protein in a sample. The assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of BCA, which results in a purple-colored complex that exhibits strong absorbance at 562 nm.[1] The intensity of the color is proportional to the protein concentration.
MOPS (3-(N-morpholino)propanesulfonic acid) is a popular buffering agent in biological and biochemical research due to its pKa of 7.2, which makes it effective for maintaining pH in the physiological range. It is often a component of cell lysis buffers used in the extraction of proteins for downstream applications, including the study of cellular signaling pathways.
Compatibility of MOPS Buffer with BCA Protein Assay
A critical consideration for any protein quantification assay is the compatibility of the sample buffer components with the assay reagents. Many substances can interfere with the BCA assay, including reducing agents, chelating agents, and certain buffers at high concentrations.[2][3][4]
MOPS buffer has been demonstrated to be compatible with the BCA protein assay at concentrations up to 100 mM.[5] This compatibility makes it a suitable choice for researchers who need to quantify protein in samples prepared with MOPS-containing buffers without the need for buffer exchange or protein precipitation, which can lead to sample loss.
While MOPS is generally considered compatible, it is always best practice to ensure that the concentration of MOPS in the final sample assayed is as low as practically possible and to prepare protein standards in the same buffer as the unknown samples to account for any minor matrix effects.
Potential for Interference
Although compatible at typical working concentrations, very high concentrations of MOPS or the presence of other interfering substances in a MOPS-based buffer can still affect assay accuracy. The primary mechanism of interference in the BCA assay is the reduction of Cu²⁺ to Cu¹⁺ by non-protein components or the chelation of copper ions. It is crucial to be aware of all components in the sample buffer. For instance, if a MOPS-containing lysis buffer also includes reducing agents like DTT or β-mercaptoethanol above their compatibility limits, these will interfere with the assay.[6]
Recommendations for Use
-
Concentration Limit: When using MOPS buffer, ensure the final concentration in the protein sample to be assayed does not exceed 100 mM.[5]
-
Matching Standards and Blanks: For the highest accuracy, the protein standards (e.g., BSA) and the blank should be prepared in the same MOPS buffer composition (including concentration and pH) as the unknown samples. This will help to correct for any background absorbance or minor interference from the buffer itself.
-
Dilution as a Strategy: If the MOPS concentration is above 100 mM or if other interfering substances are present, diluting the sample with a compatible buffer (like 0.9% NaCl or PBS) is a simple and effective way to reduce the concentration of the interfering substance to a tolerable level.[6]
-
Verification: When establishing a new workflow or using a new lysis buffer formulation, it is advisable to perform a spike-and-recovery experiment to validate the compatibility and accuracy of the BCA assay with your specific sample matrix.
Data Presentation
The following table summarizes the compatibility of MOPS buffer with the BCA protein assay based on available data. The "Error in Concentration Estimation" is a hypothetical but realistic representation to illustrate the concept of compatibility, where a value ≤10% is considered acceptable.
| Buffer Component | Maximum Compatible Concentration | Hypothetical Protein Concentration (µg/mL) | Measured Absorbance (562 nm) | Calculated Concentration (µg/mL) | Error in Concentration Estimation (%) |
| Control (No MOPS) | N/A | 500 | 0.850 | 500 | 0.0 |
| MOPS, pH 7.2 | 25 mM | 500 | 0.855 | 503 | 0.6 |
| MOPS, pH 7.2 | 50 mM | 500 | 0.860 | 506 | 1.2 |
| MOPS, pH 7.2 | 100 mM | 500 | 0.875 | 515 | 3.0 |
| MOPS, pH 7.2 | 200 mM | 500 | 0.950 | 559 | 11.8 |
Table 1: Compatibility of various concentrations of MOPS buffer in a standard BCA protein assay. The data illustrates that up to 100 mM MOPS, the error in protein concentration estimation is minimal and well within acceptable limits.
Experimental Protocols
Protocol 1: Standard BCA Protein Assay (Microplate Procedure) for Samples in MOPS Buffer
This protocol is designed for the quantification of protein in samples buffered with MOPS (≤100 mM).
Materials:
-
BCA Reagent A
-
BCA Reagent B
-
Bovine Serum Albumin (BSA) standard (2 mg/mL)
-
MOPS buffer (at the same concentration as the unknown samples) for diluting standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Preparation of BSA Standards:
-
Prepare a series of BSA standards by diluting the 2 mg/mL BSA stock solution with the same MOPS buffer used for the unknown samples. A typical concentration range is 2000 µg/mL down to 25 µg/mL.
-
Also, prepare a blank sample containing only the MOPS buffer.
-
-
Preparation of BCA Working Reagent:
-
Assay Procedure:
-
Pipette 25 µL of each standard, unknown sample, and blank into separate wells of the microplate. It is recommended to perform replicates (at least duplicates) for each.
-
Add 200 µL of the BCA Working Reagent to each well.[7]
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes. (Alternatively, incubate at room temperature for 2 hours or at 60°C for 15-30 minutes for an enhanced protocol).[5]
-
Cool the plate to room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
Subtract the average absorbance of the blank replicates from the absorbance of all other standard and unknown sample replicates.
-
Generate a standard curve by plotting the blank-corrected absorbance values for the BSA standards against their known concentrations.
-
Use the standard curve to determine the protein concentration of the unknown samples.
-
Visualizations
Experimental Workflow
Caption: Workflow for BCA protein assay with MOPS-buffered samples.
Example Signaling Pathway: EGF Receptor (EGFR) Signaling
MOPS-containing lysis buffers are frequently used to prepare cell lysates for studying signaling pathways like the one initiated by the Epidermal Growth Factor (EGF).
Caption: Simplified EGFR signaling cascade leading to gene transcription.
References
- 1. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. web.stanford.edu [web.stanford.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benallenlab.org [benallenlab.org]
Troubleshooting & Optimization
why is my MOPS buffer turning yellow after autoclaving
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with MOPS (3-(N-morpholino)propanesulfonic acid) buffer, particularly the common problem of the buffer turning yellow after autoclaving.
Troubleshooting Guide
Issue: MOPS buffer has turned yellow after autoclaving.
Question: Why did my clear MOPS buffer solution turn yellow after I autoclaved it?
Answer: The yellowing of MOPS buffer after autoclaving is a widely observed phenomenon resulting from the chemical degradation of the MOPS compound.[1][2][3] The high heat and pressure of the autoclave process can cause oxidation and the formation of unknown yellowish byproducts.[1][3][4][5] This color change is an indicator that the buffer's chemical integrity has been compromised.[1][6]
Question: Is the yellow MOPS buffer still usable for my experiments?
Answer: While some anecdotal reports in online forums suggest that straw-colored MOPS buffer has been used for applications like RNA gels without apparent issues, it is generally not recommended.[1][7] The yellow color signifies degradation and the presence of unknown chemical species, which could negatively and unpredictably impact your experiments.[4][5][8] For sensitive applications, it is best to discard the yellowed buffer and prepare a fresh batch using a non-degrading sterilization method.
Question: What is the recommended method for sterilizing MOPS buffer?
Answer: The preferred and recommended method for sterilizing MOPS buffer is sterile filtration.[4][5][9][10][11] This is typically achieved by passing the buffer solution through a 0.22 µm filter.[4][5][10][11] This method effectively removes microbial contamination without exposing the buffer to high temperatures that cause degradation.[9][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MOPS buffer turning yellow, other than autoclaving?
A1: Besides autoclaving, several other factors can lead to the yellowing of MOPS buffer:
-
Exposure to Light: MOPS is photosensitive and can undergo photochemical reactions when exposed to light over time, leading to the formation of colored products.[1][6][12]
-
Oxidation: Prolonged exposure to air can cause the buffer to oxidize, resulting in a yellow hue.[1][12]
-
Age and Improper Storage: Storing the buffer for extended periods, especially at room temperature, can lead to gradual degradation and yellowing.[1][12][13] High temperatures and humidity can accelerate this process.[12]
-
Contaminants: The presence of metal ions or other organic impurities can catalyze reactions that cause a color change.[12]
Q2: How should I properly prepare and store MOPS buffer to avoid these issues?
A2: To ensure the stability and performance of your MOPS buffer, follow these guidelines:
-
Preparation: Prepare the buffer using high-purity water (e.g., DEPC-treated water for RNA work).
-
Sterilization: Use sterile filtration through a 0.22 µm filter instead of autoclaving.[4][5][9][10][11]
-
Storage: Store the sterilized buffer in a sterile, airtight container protected from light.[1][12] For long-term storage, 2-8°C is recommended.[14]
Q3: Can I autoclave the water before adding the MOPS powder?
A3: Yes, this is an excellent practice. To prepare a sterile MOPS buffer, you can autoclave the water first.[8] Once the water has cooled to room temperature, you can then dissolve the MOPS buffer solids under sterile conditions (e.g., in a laminar flow hood).[8]
Experimental Protocols
Protocol for Preparation and Sterilization of 10X MOPS Buffer
This protocol is suitable for preparing a 10X MOPS running buffer for RNA gel electrophoresis.
Materials:
-
MOPS (free acid)
-
Sodium Acetate
-
EDTA disodium salt, dihydrate
-
High-purity, RNase-free water
-
NaOH solution (for pH adjustment)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottle
Procedure:
-
In a clean, RNase-free beaker, dissolve the following components in 800 mL of RNase-free water:
-
41.8 g MOPS (0.2 M)
-
8.2 g Sodium Acetate (0.1 M)
-
3.7 g EDTA (0.01 M)
-
-
Stir until all components are fully dissolved.
-
Adjust the pH of the solution to 7.0 using a freshly prepared NaOH solution.
-
Bring the final volume to 1 L with RNase-free water.
-
To sterilize the buffer, pass it through a 0.22 µm sterile filter unit into a sterile, RNase-free storage bottle.
-
Store the buffer at room temperature, protected from light. For longer-term storage, 4°C is recommended.
Data Presentation
| Sterilization Method | Color of MOPS Buffer | Recommendation | Rationale |
| Autoclaving | Yellow to Brown | Not Recommended | High temperatures cause chemical degradation and formation of unknown byproducts.[1][4][5][8] |
| Sterile Filtration (0.22 µm) | Colorless | Recommended | Removes microbial contaminants without heat, preserving the chemical integrity of the buffer.[9][10][11] |
Visualization
Below is a troubleshooting workflow for addressing issues with MOPS buffer preparation.
References
- 1. 10X MOPS buffer for RNA gels - Molecular Biology [protocol-online.org]
- 2. Yellow MOPS - why? [bio.net]
- 3. Yellow MOPS - why? [bio.net]
- 4. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. MOPS buffer failure assessment: color and pH changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Autoclaved MOPS: is it supposed to be yellow? [groups.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biocompare.com [biocompare.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Can MOPS Buffer be autoclaved? - Blog [hbynm.com]
- 12. Reasons for the deterioration of MOPS buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. What are the storage conditions for MOPS buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
effect of temperature on MOPS buffer pH stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of MOPS (3-(N-morpholino)propanesulfonic acid) buffer, focusing on the critical effect of temperature on its pH stability.
Frequently Asked Questions (FAQs)
Q1: What is MOPS buffer and what are its common applications?
MOPS is a zwitterionic buffer that is widely used in biological and biochemical research.[1] Its pKa of 7.2 at 25°C makes it an excellent choice for maintaining a stable, near-neutral pH environment for a variety of applications, including:
-
RNA electrophoresis and Northern hybridization.[4]
-
Electron transfer and phosphorylation studies in chloroplasts.[4]
Q2: What is the effective pH range of MOPS buffer?
MOPS buffer is most effective in the pH range of 6.5 to 7.9.[1][5][6] Outside of this range, its buffering capacity diminishes significantly.
Q3: How does temperature influence the pH of MOPS buffer?
The pKa of MOPS buffer is temperature-dependent. As the temperature increases, the pKa of MOPS decreases, causing the buffer to become more acidic.[1][7] Conversely, as the temperature decreases, the pKa increases, and the buffer becomes more basic.[1] This change is predictable and is quantified by the temperature coefficient, dpKa/dT.
Q4: What is the dpKa/dT value for MOPS buffer?
The dpKa/dT for MOPS buffer is approximately -0.013 pH units per degree Celsius.[1][8] This means that for every 1°C increase in temperature, the pH of the buffer will decrease by about 0.013 units. A similar value of -0.011 has also been reported.[9]
Q5: Why is it crucial to consider the experimental temperature when preparing MOPS buffer?
Given the temperature-dependent nature of MOPS buffer's pKa, it is essential to adjust the pH of the buffer at the temperature at which the experiment will be performed.[1][7] Failure to do so can result in the actual experimental pH being significantly different from the intended pH, which can impact the activity of enzymes and other biological molecules, leading to inaccurate and irreproducible results.[1][7]
Q6: Can I autoclave MOPS buffer?
It is generally not recommended to autoclave MOPS buffer, especially in the presence of glucose, as it can degrade and turn yellow.[2][4] The yellowing may not always affect its performance, but darker-colored buffer should be discarded.[4] For sterilization, filter sterilization through a 0.22 µm or 0.45 µm filter is the preferred method.[4][10]
Q7: How should MOPS buffer be stored?
MOPS powder is stable and can be stored at room temperature in a dry, dark environment for several years.[5][6] MOPS buffer solutions should be stored at 2-8°C, protected from light, to prevent degradation and microbial growth.[5][6] It is recommended to use prepared solutions promptly.[6]
Data Presentation
Table 1: Effect of Temperature on the pKa of MOPS Buffer
This table illustrates the change in the pKa of MOPS buffer at various temperatures, calculated using a dpKa/dT of -0.013/°C and a pKa of 7.20 at 25°C.
| Temperature (°C) | pKa |
| 4 | 7.47 |
| 20 | 7.27 |
| 25 | 7.20 |
| 37 | 7.04 |
| 50 | 6.88 |
Troubleshooting Guide
Q8: My MOPS buffer solution has turned yellow. Is it still usable?
A slight yellowing of MOPS buffer over time, especially when exposed to light, is common and often does not affect its buffering capacity.[4] However, if the buffer turns dark yellow or brown, it may indicate significant degradation or contamination and should be discarded.[4][11] To prevent discoloration, store the buffer solution protected from light.[4][6]
Q9: The pH of my MOPS buffer is fluctuating during my experiment. What are the possible causes?
Several factors can lead to pH instability in MOPS buffer:
-
Temperature Changes: As detailed above, fluctuations in the experimental temperature will cause shifts in the buffer's pH.[7]
-
Incorrect pH Range: Using the buffer outside its effective range of 6.5-7.9 will result in poor pH stability.[5]
-
Insufficient Buffer Concentration: Higher concentrations of MOPS provide greater buffering capacity.[1] If the concentration is too low, it may not be sufficient to resist pH changes.
-
Contamination: Contamination with acidic or alkaline substances, including microbial growth, can alter the pH.[11]
-
High Ionic Strength: While MOPS itself has a low ionic strength, the addition of other salts can affect its buffering capacity.[1]
Q10: My experimental results are inconsistent when using MOPS buffer. What should I check?
Inconsistent results can often be traced back to the buffer preparation and handling:
-
Temperature of pH Adjustment: Ensure the pH of the buffer was adjusted at the final experimental temperature.[1][7]
-
Buffer Age and Storage: Use freshly prepared buffer whenever possible. If using a stock solution, ensure it has been stored correctly (at 2-8°C and protected from light) and is not expired.[5][6]
-
Contamination: Check for any signs of microbial contamination or discoloration.[11]
-
Water Quality: Always use high-purity, deionized water for buffer preparation. Impurities in the water can affect the final pH and interact with experimental components.[11]
Experimental Protocols
Protocol: Preparation of 1 L of 10x MOPS Buffer (0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.0)
Materials:
-
MOPS (free acid): 41.85 g (M.W. 209.26 g/mol )[10]
-
Sodium Acetate (anhydrous): 4.1 g (M.W. 82.03 g/mol )[10]
-
EDTA Disodium Dihydrate: 3.72 g (M.W. 372.24 g/mol ) or 20 mL of 0.5 M EDTA solution[10]
-
10 N NaOH solution
-
Deionized/Milli-Q water
-
Beaker or conical flask (2 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder
-
Sterile filter unit (0.22 µm)
Procedure:
-
Add approximately 800 mL of deionized water to a 2 L beaker.[10][12]
-
With continuous stirring, add 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate to the water.[10]
-
Add 20 mL of 0.5 M EDTA solution (or 3.72 g of EDTA disodium dihydrate).[10]
-
Stir until all components are completely dissolved.
-
Calibrate your pH meter at the desired final temperature of use.
-
Adjust the pH of the solution to 7.0 using a 10 N NaOH solution.[10]
-
Once the target pH is reached and stable, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1000 mL.[10]
-
Sterilize the solution by passing it through a 0.22 µm filter.[10] Do not autoclave.[4]
-
Store the 10x MOPS buffer at room temperature, protected from light.[4]
Visualizations
Caption: Workflow for the preparation of 10x MOPS buffer.
Caption: Troubleshooting logic for MOPS buffer pH issues.
References
- 1. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]
- 5. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. What are the storage conditions for MOPS buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 7. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]
- 8. promega.com [promega.com]
- 9. Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers NovoPro [novoprolabs.com]
- 10. laboratorynotes.com [laboratorynotes.com]
- 11. MOPS buffer failure assessment: color and pH changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. Mops, Biological Buffer - Delta Microscopies [deltamicroscopies.com]
maximum recommended concentration of MOPS in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of MOPS buffer for mammalian cell culture?
For most mammalian cell culture applications, the recommended concentration of MOPS buffer should not exceed 20 mM.[1][2][3] Exceeding this concentration can lead to adverse effects on cell growth, metabolism, and morphology.[2] For sensitive cell lines or long-term cultures, it is advisable to use a concentration in the range of 10-20 mM and perform preliminary cytotoxicity testing.[2]
Q2: Can MOPS buffer be autoclaved?
MOPS buffer can be autoclaved, however, it is important to note that in the presence of glucose, MOPS can be partially degraded during the autoclaving process.[1] This degradation can affect the buffering capacity of the solution. If sterilization is required for a solution containing glucose, it is recommended to sterilize the MOPS buffer and the glucose solution separately and then combine them aseptically after they have cooled down.
Q3: Why is the pH of my MOPS-buffered culture medium unstable?
Several factors can contribute to pH instability in MOPS-buffered media:
-
Inadequate Concentration: The buffering capacity of MOPS is concentration-dependent within a certain range. If the concentration is too low, it may not be sufficient to buffer the metabolic byproducts of the cells.
-
Improper Preparation: Incorrect weighing of MOPS powder, inaccurate pH adjustment, or using impure water for preparation can all lead to a buffer with suboptimal performance.
-
CO2 Levels: While MOPS is a zwitterionic buffer and less dependent on CO2 than bicarbonate buffers, significant fluctuations in incubator CO2 levels can still influence the overall pH of the culture medium.
-
Cellular Metabolism: High cell densities or highly metabolic cell lines can produce acidic byproducts at a rate that overwhelms the buffering capacity of the MOPS.
Q4: I am observing a precipitate in my MOPS-buffered medium. What could be the cause?
Precipitation in MOPS-buffered media can occur due to a few reasons:
-
Poor Solubility: MOPS has limited solubility in some media formulations, especially at lower temperatures or in the presence of certain salts.
-
Interaction with Media Components: MOPS can sometimes interact with divalent cations like calcium and magnesium, potentially leading to the formation of insoluble salts.
-
Contamination: Bacterial or fungal contamination can alter the composition of the medium and lead to the formation of precipitates.
Troubleshooting Guides
Issue: Reduced Cell Viability or Signs of Cytotoxicity
Question: My cells are showing reduced viability (e.g., poor attachment, rounding, increased cell death) after I started using MOPS buffer. What should I do?
Answer:
-
Verify MOPS Concentration: Ensure the final concentration of MOPS in your culture medium does not exceed 20 mM.[1][2][3] If it does, prepare fresh medium with a lower MOPS concentration.
-
Perform a Cytotoxicity Assay: If you are uncertain about the optimal concentration for your specific cell line, it is highly recommended to perform a cytotoxicity assay to determine the safe operating range. A detailed protocol for an MTT assay is provided below.
-
Check for Contamination: Microbial contamination can cause cytotoxicity. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.
-
Assess Purity of MOPS: Ensure you are using a high-purity grade of MOPS suitable for cell culture. Impurities in the buffer can be toxic to cells.
Issue: Precipitation in Culture Medium
Question: I am observing a white or crystalline precipitate in my cell culture flasks containing MOPS buffer. How can I resolve this?
Answer:
-
Pre-warm the Medium: Ensure that the medium is warmed to 37°C before use, as MOPS solubility can be temperature-dependent.
-
Prepare Fresh Buffer: If the precipitate is persistent, prepare a fresh stock solution of MOPS buffer, ensuring it is fully dissolved before adding it to the medium. Consider filtering the MOPS stock solution through a 0.22 µm filter before use.
-
Review Media Preparation: When preparing the medium, add the MOPS buffer solution slowly while gently stirring to ensure proper mixing and to avoid localized high concentrations that could lead to precipitation.
-
Consider an Alternative Buffer: If precipitation issues persist with your specific media formulation, you may need to consider using an alternative biological buffer such as HEPES.
Quantitative Data Summary
The following table summarizes the recommended concentrations and potential effects of MOPS in cell culture.
| Parameter | Recommended Range/Value | Potential Issues Above Recommended Range | Reference |
| Maximum Concentration (Mammalian Cells) | ≤ 20 mM | Cytotoxicity, changes in cell morphology, inhibition of proliferation. | [1][2][3] |
| Optimal Working Concentration | 10 - 20 mM | Increased risk of cytotoxicity, especially for sensitive cell lines. | [2] |
| Effect on Rat Endothelial Cells | > 20 mM | Can influence the thickness and barrier properties of the cell layer. | [1] |
| Interaction with Metal Ions | Weak | May chelate divalent cations like Mg²⁺ and Ca²⁺, potentially affecting ion-dependent cellular processes. | [1] |
Experimental Protocols
Protocol: Determining MOPS Cytotoxicity using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of different concentrations of MOPS buffer on a mammalian cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MOPS buffer stock solution (e.g., 1 M, sterile-filtered)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of MOPS dilutions:
-
Prepare a series of dilutions of the MOPS stock solution in complete culture medium to achieve final concentrations for testing (e.g., 10 mM, 20 mM, 40 mM, 80 mM, 100 mM).
-
Include a vehicle control (medium with no added MOPS) and a no-cell control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared MOPS dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of MOPS relative to the vehicle control (which is set to 100% viability).
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues encountered with MOPS buffer in cell culture.
References
autoclaving MOPS buffer in the presence of glucose degradation issues
This technical support guide addresses common issues and questions regarding the autoclaving of MOPS buffer in the presence of glucose. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected experimental results due to the degradation of media components during sterilization.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave MOPS buffer and glucose together?
A1: It is generally not recommended to autoclave glucose with any amine-containing buffer, including MOPS. The high temperatures of autoclaving can induce a chemical reaction between the amine group in the MOPS molecule and the carbonyl group of glucose, known as the Maillard reaction.[1][2] This reaction can lead to a yellowing or browning of the solution, a drop in pH, and the formation of compounds that may be toxic or inhibitory to cell cultures.[2][3][4]
Q2: What is the Maillard reaction and why is it a concern?
A2: The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids (or other amine-containing compounds like MOPS) and reducing sugars at elevated temperatures.[1][2] The resulting products, called Maillard reaction products (MRPs), are complex and can have various effects on experiments, including:
-
Toxicity: Some MRPs can be detrimental to cell survival and growth.[1][3]
-
Nutrient Depletion: The reaction consumes both glucose and the amine-containing compound, reducing their availability in the medium.[2]
-
pH Alteration: The formation of acidic byproducts during the reaction can lower the pH of the buffer.[5]
Q3: What is caramelization and how does it differ from the Maillard reaction?
A3: Caramelization is the thermal decomposition of sugars at high temperatures.[2][6][7] Unlike the Maillard reaction, it does not require the presence of amines.[6] However, it can occur simultaneously with the Maillard reaction when autoclaving sugar-containing media.[6] Caramelization also leads to a browning of the solution and the formation of various compounds that can affect cell cultures.[2][7][8]
Q4: I autoclaved my MOPS-glucose media and it turned yellow/brown. What should I do?
A4: A color change is a strong indicator that degradation of glucose has occurred, likely through the Maillard reaction and/or caramelization.[4][9] It is best to discard the solution and prepare it again using a different sterilization method. The altered chemical composition of the media could significantly impact your experimental results.
Q5: What are the recommended sterilization methods for MOPS buffer with glucose?
A5: To avoid the degradation of glucose, the following methods are recommended:
-
Separate Sterilization: Autoclave the MOPS buffer and the glucose solution separately. After both solutions have cooled to room temperature, they can be aseptically mixed.[3][4]
-
Filter Sterilization: Prepare the complete MOPS-glucose buffer and then sterilize it by passing it through a 0.22 µm sterile filter.[4] This method avoids heat-induced degradation.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Yellow or brown discoloration of the media after autoclaving | Maillard reaction and/or caramelization due to autoclaving glucose with MOPS buffer.[4][9] | Discard the solution. Prepare fresh media by autoclaving the MOPS buffer and glucose solution separately and mixing them after they have cooled, or by filter sterilizing the complete medium.[3][4] |
| Unexpectedly low pH of the autoclaved media | Formation of acidic byproducts from glucose degradation during autoclaving.[5] | Check the pH of the media after sterilization. If it has dropped significantly, discard the solution and prepare it again using separate sterilization or filter sterilization. |
| Poor or inconsistent cell growth in the media | Presence of toxic or inhibitory glucose degradation products (GDPs) formed during autoclaving.[1][2][3] | Switch to filter sterilization or separate autoclaving of components to ensure a consistent and non-toxic media composition. |
| Precipitate formation in the media after autoclaving | Incompatibility of media components at high temperatures. While less common with MOPS and glucose alone, it can occur in complex media containing phosphates and metal ions.[2] | Autoclave phosphate-containing solutions separately from those containing divalent cations.[2] |
Experimental Protocols
Protocol 1: Separate Autoclaving of MOPS Buffer and Glucose
-
Prepare MOPS Buffer: Prepare a 10X (or desired concentration) stock solution of MOPS buffer. Autoclave at 121°C for 15-20 minutes.
-
Prepare Glucose Solution: Prepare a concentrated stock solution of glucose (e.g., 20-40% w/v) in deionized water. Autoclave separately at 121°C for 15-20 minutes.
-
Cooling: Allow both solutions to cool to room temperature in a sterile environment (e.g., a laminar flow hood).
-
Aseptic Mixing: Aseptically add the sterile glucose stock solution to the sterile MOPS buffer to achieve the desired final concentrations.
Protocol 2: Filter Sterilization of Complete MOPS-Glucose Medium
-
Prepare the Complete Medium: Dissolve all components, including MOPS and glucose, in deionized water to their final desired concentrations.
-
Filter Sterilization: Using a sterile syringe, pass the solution through a 0.22 µm pore size sterile filter into a sterile container. For larger volumes, a sterile vacuum filtration unit can be used.
-
Storage: Store the sterile-filtered medium at the appropriate temperature (usually 4°C).
Quantitative Data on Glucose Degradation
Heat sterilization of glucose solutions leads to the formation of various glucose degradation products (GDPs). The concentration of these GDPs can vary with autoclaving time and temperature.
Table 1: Concentration of Glucose Degradation Products (GDPs) in 10% (w/v) Glucose Solutions Autoclaved at Different Temperatures (Scheme A)
| GDP | Concentration at 111°C (µg/mL) | Concentration at 116°C (µg/mL) | Concentration at 121°C (µg/mL) |
| Glyoxal (GO) | 0.28 ± 0.03 | 0.31 ± 0.03 | 0.35 ± 0.04 |
| Methylglyoxal (MGO) | 0.61 ± 0.10 | 0.48 ± 0.08 | 0.38 ± 0.06 |
| 2-Keto-D-glucose (2-KDG) | 0.40 ± 0.05 | 0.43 ± 0.05 | 0.47 ± 0.06 |
| 3-Deoxyglucosone/3-Deoxygalactosone (3-DG/3-DGal) | 12.31 ± 1.60 | 9.69 ± 1.26 | 7.57 ± 0.98 |
| 3,4-Dideoxyglucosone-3-ene (3,4-DGE) | 1.83 ± 0.24 | 1.44 ± 0.19 | 1.12 ± 0.15 |
| 5-Hydroxymethylfurfural (5-HMF) | 10.98 ± 1.43 | 8.64 ± 1.12 | 6.75 ± 0.88 |
Data adapted from Leitzen et al., Pharmaceuticals (Basel), 2021. The study used LC-MS/MS for quantification.[10][11]
Table 2: pH of 10% (w/v) Glucose Solutions after Autoclaving at Different Temperatures
| Condition | pH (mean ± SD) |
| Non-autoclaved | 5.25 ± 0.02 |
| Autoclaved at 111°C | 4.34 ± 0.03 |
| Autoclaved at 116°C | 4.31 ± 0.03 |
| Autoclaved at 121°C | 4.28 ± 0.02 |
Data adapted from Leitzen et al., Pharmaceuticals (Basel), 2021.[5]
Visualizations
Caption: The Maillard reaction pathway between glucose and MOPS during autoclaving.
Caption: The process of glucose caramelization under high heat.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bakerpedia.com [bakerpedia.com]
- 7. Caramelization - Wikipedia [en.wikipedia.org]
- 8. Carbohydrates: caramelisation | Institute of Food Science and Technology [ifst.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: MOPS Buffer Sterilization
This guide provides researchers, scientists, and drug development professionals with detailed information on the proper sterilization of MOPS (3-(N-morpholino)propanesulfonic acid) buffer without autoclaving. Adherence to these protocols is critical for maintaining the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid autoclaving MOPS buffer?
Autoclaving MOPS buffer is not recommended because the high temperatures can cause it to degrade. This degradation often results in a yellowing of the solution, which indicates a change in the chemical composition of the buffer.[1][2][3][4][5] While some researchers have used slightly yellow, autoclaved MOPS buffer for applications like RNA gels without apparent issues, it is generally advised against this practice to ensure experimental reproducibility and accuracy.[4] The yellow-colored byproducts are unknown and could potentially interfere with your experiments.[1][2][6]
Q2: What is the recommended method for sterilizing MOPS buffer?
The universally recommended method for sterilizing MOPS buffer is filtration through a sterile 0.2 µm or 0.22 µm membrane filter.[1][2][7] This method effectively removes bacteria and other microorganisms without altering the buffer's chemical properties.
Q3: My MOPS buffer turned yellow after I prepared it, even without autoclaving. What could be the cause?
Yellowing of MOPS buffer can also occur due to oxidation over time, especially when exposed to light.[4][8][9] To prevent this, it is best to store MOPS buffer solutions, especially concentrated stocks, protected from light and refrigerated at 2-8°C.[10][11]
Q4: For which applications is it critical to use sterile MOPS buffer?
Sterilization of MOPS buffer is crucial for sensitive applications where microbial contamination could significantly impact the results. These include:
-
Cell culture: Maintaining a sterile environment is paramount to prevent contamination of cell lines.[12][13]
-
RNA work: RNases, which can be introduced through microbial contamination, can rapidly degrade RNA.
-
Long-term storage: If you plan to store the buffer for an extended period, sterilization will prevent microbial growth.[13][14]
For some applications, such as routine protein electrophoresis or western blotting, where the buffer is prepared fresh and used immediately, sterilization may not be strictly necessary as the entire process is not conducted in a sterile environment.[12][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| MOPS buffer is yellow after preparation. | Autoclaving was used for sterilization. | Discard the buffer and prepare a fresh batch. Sterilize using a 0.22 µm filter. |
| Prolonged exposure to light and/or room temperature. | Store the buffer in an opaque bottle and refrigerate at 2-8°C.[10][11] | |
| Oxidation of the MOPS chemical. | Prepare fresh buffer. Ensure the MOPS powder is of high quality and has been stored correctly in a dry, sealed container. | |
| Slow filtration rate during sterilization. | High concentration of particulates in the buffer. | Use a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration. |
| The buffer is cold. | Allow the buffer to come to room temperature before filtration to reduce viscosity. | |
| Precipitate forms in the buffer after storage. | The buffer was stored at too low a temperature. | Some buffer components may be less soluble at lower temperatures. Gently warm the buffer and mix to redissolve the precipitate. Store at the recommended 2-8°C. |
| Contamination. | Discard the buffer and prepare a fresh, sterile batch. |
Experimental Protocols
Detailed Protocol for Sterile Filtration of 1L of 10x MOPS Buffer
Materials:
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Nuclease-free water
-
Sodium Acetate
-
EDTA
-
NaOH (for pH adjustment)
-
Sterile 1L graduated cylinder
-
Sterile 1L storage bottle (amber or wrapped in foil)
-
Stir plate and sterile stir bar
-
pH meter
-
Sterile 0.22 µm bottle-top vacuum filtration unit or a syringe with a sterile 0.22 µm filter for smaller volumes.
Procedure:
-
Prepare the Solution: In a clean beaker, dissolve the required amounts of MOPS, Sodium Acetate, and EDTA in approximately 800 mL of nuclease-free water. A common formulation for a 10x MOPS running buffer is 0.4 M MOPS, 0.1 M Sodium Acetate, and 0.01 M EDTA.
-
Adjust the pH: Place the beaker on a stir plate with a stir bar. While monitoring with a calibrated pH meter, slowly add NaOH to adjust the pH to the desired value, typically 7.0 for RNA electrophoresis.
-
Bring to Final Volume: Once the pH is correct, transfer the solution to a 1L graduated cylinder and add nuclease-free water to bring the final volume to 1L.
-
Sterile Filtration:
-
Assemble the 0.22 µm bottle-top filtration unit onto a sterile collection bottle according to the manufacturer's instructions.
-
Pour the prepared MOPS buffer into the upper reservoir of the filtration unit.
-
Apply a vacuum to draw the buffer through the filter into the sterile collection bottle.
-
-
Storage: Once filtration is complete, cap the sterile bottle tightly. Label the bottle with the contents, concentration, date of preparation, and your initials. Store the sterilized buffer at 2-8°C, protected from light.
Visual Guides
Decision-Making Workflow for MOPS Buffer Sterilization
This diagram outlines the key considerations when deciding whether and how to sterilize your MOPS buffer.
Caption: Decision workflow for MOPS buffer sterilization.
This comprehensive guide should assist you in preparing and handling MOPS buffer correctly for your specific research needs, ensuring the reliability and validity of your experimental outcomes.
References
- 1. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. biocompare.com [biocompare.com]
- 4. 10X MOPS buffer for RNA gels - Molecular Biology [protocol-online.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. stellarscientific.com [stellarscientific.com]
- 7. Sterile Filtration | Sartorius [sartorius.com]
- 8. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]
- 9. Reasons for the deterioration of MOPS buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. How To Store MOPS Buffer Powder And Solution? - News [hbynm.com]
- 12. The sterilization treatment of biological buffers needs to be determined based on specific circumstances - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. ¿Es necesario esterilizar los agentes biológicos amortiguadores? [spanish.vacutaineradditives.com]
- 14. Is it really necessary to sterilize the biological buffer? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: MOPS Buffer Interference in Folin-Lowry Protein Assay
For researchers, scientists, and drug development professionals utilizing the Folin-Lowry method for protein quantification, the presence of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in samples can be a significant source of experimental error. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to address and mitigate the interference caused by MOPS buffer in the Folin-Lowry protein assay.
Troubleshooting Guide
Issue: Inaccurate or lower than expected protein concentration in samples containing MOPS buffer.
Possible Cause:
MOPS, a zwitterionic buffer, can interfere with the Folin-Lowry assay. The likely mechanism of interference is the chelation of copper ions (Cu²⁺) by the MOPS molecule. The Folin-Lowry assay's first step involves the formation of a copper-protein complex under alkaline conditions. If MOPS is present, it can compete with the peptide bonds for copper ions, reducing the formation of the copper-protein complex. This leads to a decrease in the subsequent reduction of the Folin-Ciocalteu reagent, resulting in a less intense colorimetric signal and an underestimation of the protein concentration.
Troubleshooting Steps:
-
Assess MOPS Concentration: Determine the concentration of MOPS in your sample. The interference is concentration-dependent.
-
Compare with Compatibility Limits: Refer to the table below to see if your MOPS concentration exceeds the recommended limit for the modified Lowry assay.
-
Implement a Mitigation Strategy: If the MOPS concentration is too high, choose one of the following strategies:
-
Dilution: If the protein concentration is high enough, dilute the sample in a compatible buffer (e.g., phosphate buffer) to reduce the MOPS concentration to an acceptable level (≤0.1 M).
-
Protein Precipitation: Use a trichloroacetic acid (TCA)/acetone precipitation protocol to separate the protein from the MOPS-containing buffer.
-
Dialysis/Desalting: For larger sample volumes, dialysis or desalting columns can be used to exchange the MOPS buffer with a compatible buffer.
-
Use an Alternative Assay: If sample manipulation is not desirable, switch to a protein assay method that is more compatible with MOPS, such as the Bradford or BCA assay.
-
Quantitative Data Summary
The following table summarizes the maximum compatible concentrations of MOPS buffer in various protein assays. This data is essential for determining if your current buffer system is appropriate for your chosen protein quantification method.
| Protein Assay | Maximum Compatible MOPS Concentration | Reference(s) |
| Modified Lowry Assay | 0.1 M | [1][2] |
| Bradford Assay | 0.1 M - 0.2 M | [1][3] |
| BCA (Bicinchoninic Acid) Assay | Data not available |
Experimental Protocols
Folin-Lowry Protein Assay Protocol (General)
This protocol outlines the fundamental steps of the Folin-Lowry protein assay. Note that reagent compositions and incubation times may vary between commercial kits.
-
Reagent Preparation:
-
Alkaline Copper Solution (Reagent C): Mix 50 mL of Reagent A (2% Na₂CO₃ in 0.1 N NaOH) with 1 mL of Reagent B (0.5% CuSO₄·5H₂O in 1% potassium sodium tartrate). Prepare this reagent fresh daily.
-
Folin-Ciocalteu Reagent (Reagent D): Dilute the commercially available Folin-Ciocalteu reagent (typically 2N) to 1N with distilled water.
-
-
Assay Procedure:
-
Pipette known concentrations of a protein standard (e.g., Bovine Serum Albumin, BSA) and your unknown samples into separate test tubes.
-
Add the Alkaline Copper Solution (Reagent C) to each tube, mix well, and incubate at room temperature for 10 minutes.
-
Add the diluted Folin-Ciocalteu Reagent (Reagent D) to each tube and immediately vortex.
-
Incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance of each sample at a wavelength between 660 nm and 750 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the protein concentration of the unknown samples from the standard curve.
-
Protocol for TCA/Acetone Precipitation to Remove MOPS Interference
This method is effective for removing interfering substances like MOPS from protein samples prior to performing the Folin-Lowry assay.
-
Precipitation:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% Trichloroacetic Acid (TCA).
-
Incubate the mixture on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant, which contains the MOPS buffer.
-
-
Washing:
-
Add 200-500 µL of ice-cold acetone to the protein pellet.
-
Vortex briefly and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully decant and discard the acetone.
-
Repeat the acetone wash step one more time.
-
-
Resuspension:
-
Air-dry the protein pellet for 5-10 minutes to remove any residual acetone. Do not over-dry the pellet, as it may be difficult to resuspend.
-
Resuspend the pellet in a buffer that is compatible with the Folin-Lowry assay (e.g., 0.1 N NaOH or a dilute phosphate buffer). Ensure the pellet is fully dissolved before proceeding with the protein assay.
-
Mandatory Visualizations
Caption: Workflow of the Folin-Lowry protein assay.
Caption: Mechanism of MOPS interference in the Folin-Lowry assay.
Caption: Troubleshooting workflow for MOPS interference.
Frequently Asked Questions (FAQs)
Q1: At what concentration does MOPS buffer start to interfere with the Folin-Lowry assay?
A1: Based on available data, MOPS buffer at concentrations above 0.1 M can cause significant interference in the modified Lowry assay, leading to an underestimation of protein concentration by more than 10%.[1][2]
Q2: Why does MOPS buffer interfere with the Folin-Lowry assay?
A2: MOPS is a zwitterionic buffer that can act as a chelating agent for copper ions (Cu²⁺). In the Folin-Lowry assay, Cu²⁺ ions must bind to the peptide bonds of the protein. MOPS competes for these copper ions, reducing the efficiency of the initial reaction and ultimately leading to a lower colorimetric signal.
Q3: Can I correct for MOPS interference by including it in my blank?
A3: While including the interfering substance in the blank can sometimes correct for background absorbance, it is generally not recommended for MOPS interference in the Folin-Lowry assay. The interference is not simply an additive background color but a chemical interaction that inhibits the color-forming reaction with the protein. Therefore, a simple blank correction will not be accurate.
Q4: What are the best alternative protein assays to use with samples containing MOPS buffer?
Q5: I performed a TCA/acetone precipitation, but my protein pellet is difficult to dissolve. What should I do?
A5: Difficulty in resuspending a protein pellet after precipitation can be due to over-drying. Ensure you only air-dry the pellet for a short time (5-10 minutes). If the pellet is still difficult to dissolve, try using a small volume of a stronger solubilizing agent that is compatible with the Lowry assay, such as 0.1 N NaOH or a buffer containing a low concentration of a compatible detergent. Gentle sonication can also aid in resuspension.
Q6: Are there other common laboratory buffers that interfere with the Folin-Lowry assay?
A6: Yes, several common buffers can interfere with the Folin-Lowry assay. These include Tris, HEPES, and other zwitterionic buffers. Reducing agents (e.g., DTT, β-mercaptoethanol) and some detergents can also cause significant interference. Always consult a compatibility chart for your specific protein assay.
References
Technical Support Center: Adjusting the Ionic Strength of MOPS Buffer
Welcome to the technical support center for MOPS (3-(N-morpholino)propanesulfonic acid) buffer solutions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on accurately adjusting the ionic strength of your MOPS buffer, a critical parameter for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is ionic strength and why is it crucial to control it in a MOPS buffer?
A1: Ionic strength (I) is a measure of the total concentration of ions in a solution. It is a critical parameter in many biological and biochemical experiments because it can significantly influence:
-
Enzyme Activity: The catalytic efficiency of many enzymes is highly dependent on the ionic strength of their environment.
-
Protein Stability and Solubility: Ionic strength affects the electrostatic interactions within and between protein molecules, which can influence their conformation, aggregation, and solubility.[1]
-
Ligand Binding: The affinity of molecules for each other, such as in drug-receptor interactions, can be modulated by the ionic environment.
-
Electrophoretic Mobility: In techniques like gel electrophoresis, the ionic strength of the buffer has a direct impact on the migration of molecules.[1]
MOPS is a zwitterionic buffer, meaning it carries both a positive and a negative charge. However, the zwitterionic form itself does not contribute to the ionic strength of the solution.[1][2][3] The contribution to ionic strength from the MOPS buffer itself comes from the charged species present at a given pH. Therefore, precise control of the total ionic strength, typically by adding a neutral salt, is essential for experimental consistency.
Q2: How is the ionic strength of a solution calculated?
A2: The ionic strength (I) is calculated using the following formula:
I = ½ * Σ(cᵢ * zᵢ²)
Where:
-
cᵢ is the molar concentration of an individual ion.
-
zᵢ is the charge of that ion.
-
Σ represents the sum of the terms for all ions in the solution.[1][4][5]
For a simple 1:1 salt like sodium chloride (NaCl), which dissociates into Na⁺ and Cl⁻, the ionic strength is equal to its molar concentration.
Q3: What is the most common method to adjust the ionic strength of a MOPS buffer?
A3: The most straightforward and widely used method is the addition of a neutral, inert salt. The ideal salt should not interact with your experimental components. Commonly used salts include:
-
Potassium Chloride (KCl): Often a preferred choice.
-
Sodium Chloride (NaCl): A very common and effective option.
It is best practice to add the salt as a solid or from a concentrated stock solution to minimize changes in the buffer volume.
Q4: Will adding a salt like NaCl change the pH of my MOPS buffer?
A4: Yes, adding a neutral salt can cause a small shift in the pH of your buffer. This is due to the effect of increased ionic strength on the activity coefficients of the ions in the buffer solution.[6][7] For highly sensitive experiments, it is crucial to re-measure and, if necessary, re-adjust the pH after the salt has been completely dissolved.[1]
Q5: How does temperature affect my MOPS buffer?
A5: The pKa of MOPS is temperature-dependent, with a change of approximately -0.013 units per degree Celsius.[8] As the temperature increases, the pKa decreases, and the buffer becomes more acidic.[1] It is therefore essential to adjust the pH of your buffer at the temperature at which your experiment will be performed.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the buffer after adding salt. | The salt concentration exceeds the solubility of one or more buffer components or your experimental compounds. | - Ensure all components are fully dissolved before adding the next.- Prepare the buffer and salt solutions at room temperature.- Consider using a different neutral salt with higher solubility.- Filter the final buffer solution through a 0.22 µm filter.[1] |
| Significant and unexpected pH shift after adding salt. | - The added salt is not neutral or is impure.- High concentrations of salt are altering the activity of the buffer components. | - Verify the purity of the salt used.- Ensure the salt is a neutral salt (e.g., NaCl, KCl).- Test a different neutral salt to see if the effect persists.- Always re-measure and adjust the pH after adding salt as a final step.[1] |
| Inconsistent experimental results despite controlling for ionic strength. | - Inaccurate calculation of ionic strength.- Temperature fluctuations affecting buffer pKa and pH.- "Overshooting" the pH during adjustment, which alters the final ionic composition. | - Double-check all ionic strength calculations, accounting for all ions present.- Prepare and use the buffer at a constant, controlled temperature.- When adjusting pH, add the acid or base dropwise and mix thoroughly to avoid over-titration.[1] |
Data Presentation
The ionic strength of a MOPS buffer solution is the sum of the ionic strength from the buffer itself and the ionic strength from the added salt. The contribution from the MOPS buffer depends on the concentration of its charged species at a given pH.
Calculating the Ionic Strength Contribution from a 50 mM MOPS Buffer at pH 7.2
The pKa of MOPS is approximately 7.2 at 25°C.[5][8] Using the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at pH 7.2, the concentrations of the acidic (zwitterionic, HA) and basic (anionic, A⁻) forms of MOPS are equal.
-
[HA] (zwitterion) = 25 mM
-
[A⁻] (anion) = 25 mM
When preparing a MOPS buffer from the free acid and titrating with NaOH to pH 7.2, you will have 25 mM of the MOPS anion (A⁻) and 25 mM of Na⁺. The zwitterionic form does not contribute to the ionic strength.
Ionic Strength from buffer (I_buffer) = ½ * ([A⁻] * z² + [Na⁺] * z²) I_buffer = ½ * (0.025 M * (-1)² + 0.025 M * (+1)²) = 0.025 M
Table of Total Ionic Strength for a 50 mM MOPS Buffer (pH 7.2) with Added NaCl
| Concentration of Added NaCl (mM) | Ionic Strength from NaCl (M) | Total Ionic Strength (M) |
| 0 | 0.000 | 0.025 |
| 25 | 0.025 | 0.050 |
| 50 | 0.050 | 0.075 |
| 100 | 0.100 | 0.125 |
| 150 | 0.150 | 0.175 |
Note: This table assumes the MOPS buffer was prepared by titrating MOPS free acid with NaOH.
Experimental Protocols
Protocol for Adjusting the Ionic Strength of a MOPS Buffer Solution
This protocol describes how to adjust the ionic strength of an existing 1 L solution of 50 mM MOPS buffer at pH 7.2 to a final ionic strength of 125 mM using NaCl.
Materials:
-
1 L of 50 mM MOPS buffer, pH 7.2
-
Sodium Chloride (NaCl), molecular biology grade
-
High-purity water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Weighing scale
-
0.22 µm filter unit
Procedure:
-
Start with your prepared buffer: Begin with 1 L of your 50 mM MOPS buffer, previously adjusted to pH 7.2 at your desired experimental temperature.
-
Calculate the required amount of salt:
-
Target Total Ionic Strength (I_total) = 125 mM (0.125 M)
-
Ionic Strength from Buffer (I_buffer) = 25 mM (0.025 M) (as calculated above)
-
Required Ionic Strength from NaCl (I_NaCl) = I_total - I_buffer = 125 mM - 25 mM = 100 mM
-
Since the ionic strength of NaCl is equal to its molar concentration, you need to add 100 mM NaCl.
-
Mass of NaCl needed = 0.100 mol/L * 58.44 g/mol * 1 L = 5.844 g
-
-
Add the salt:
-
Place the beaker with the MOPS buffer on a magnetic stirrer.
-
Weigh out 5.844 g of NaCl.
-
Slowly add the NaCl to the buffer while stirring to ensure it dissolves completely.
-
-
Final pH Check and Adjustment:
-
Once the NaCl is fully dissolved, re-measure the pH of the solution.
-
If the pH has shifted, make minor adjustments back to 7.2 using small amounts of dilute NaOH or HCl. Add the acid or base dropwise while stirring continuously.
-
-
Final Steps:
-
If necessary, adjust the final volume back to 1 L with high-purity water.
-
For sterile applications, filter the final buffer solution through a 0.22 µm filter.
-
Store the buffer appropriately (typically at 4°C).
-
Visualizations
Caption: Experimental workflow for adjusting the ionic strength of a MOPS buffer.
Caption: Relationship of components in adjusting buffer ionic strength.
References
- 1. researchgate.net [researchgate.net]
- 2. Do zwitterions contribute to the ionic strength of a solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do zwitterions contribute to the ionic strength of a solution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 5. Preparing Buffer Solutions | SBRU [sbru.salamanderthemes.net]
- 6. researchgate.net [researchgate.net]
- 7. 6.2.6 Buffers and Ionic Strength [iue.tuwien.ac.at]
- 8. byjus.com [byjus.com]
Validation & Comparative
MOPS vs. HEPES: A Comparative Guide for Cell Culture Applications
For researchers, scientists, and drug development professionals, selecting the optimal buffering system is critical for maintaining stable physiological conditions in cell culture. This guide provides an objective comparison of two commonly used zwitterionic buffers, MOPS (3-(N-morpholino)propanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), supported by experimental data and detailed protocols to aid in making an informed decision for your specific cell culture needs.
Maintaining a stable pH in the culture medium is paramount for cell viability, proliferation, and function. While bicarbonate-based buffers are the physiological standard, they require a controlled CO2 environment to maintain pH. For many experimental procedures that require handling cells outside of a CO2 incubator, synthetic biological buffers like MOPS and HEPES are indispensable. This guide delves into a head-to-head comparison of their performance in cell culture applications.
At a Glance: Key Differences
| Feature | MOPS Buffer | HEPES Buffer |
| pKa at 37°C | ~7.0 | ~7.3 |
| Optimal Buffering pH Range | 6.5 - 7.9 | 6.8 - 8.2 |
| Typical Concentration in Media | 10-20 mM (up to 50 mM for some applications) | 10-25 mM |
| Cytotoxicity | Can be cytotoxic at concentrations >20 mM for some mammalian cell lines.[1] | Generally well-tolerated up to 25 mM, but can be cytotoxic at higher concentrations. |
| CO2 Independence | Yes | Yes |
| Light Sensitivity | Can be affected by prolonged light exposure. | Can generate hydrogen peroxide upon light exposure, potentially causing oxidative stress. |
| Metal Ion Chelation | Minimal, but some interaction with Fe may occur.[2] | Negligible. |
Performance in Cell Culture: A Data-Driven Comparison
Cell Viability and Proliferation
A critical factor in choosing a buffer is its impact on cell health. While both MOPS and HEPES are considered biocompatible at their recommended concentrations, studies have shown that their effects can be cell-type dependent.
One comparative study on human keratinocyte cell lines (NOK and HaCaT) revealed significant differences in cytotoxicity between MOPS and HEPES. In this study, cells were cultured in RPMI-1640 medium buffered with either 164 mM MOPS or 25 mM HEPES. The results, summarized in the table below, demonstrate the superior performance of HEPES in maintaining cell viability over time.
Table 1: Keratinocyte Viability in MOPS vs. HEPES Buffered Media [1]
| Time (hours) | Cell Viability in RPMI/MOPS (%) | Cell Viability in RPMI/HEPES (%) |
| 0 | 100 | 100 |
| 4 | ~20 | 100 |
| 12 | ~20 | 100 |
Data adapted from a study on keratinocyte cell viability, showing a dramatic decrease in viability in the presence of 164 mM MOPS after 4 hours, while 25 mM HEPES maintained 100% viability up to 12 hours.
These findings suggest that for long-term experiments with keratinocytes, HEPES is a more suitable buffering agent. The study noted that the high concentration of MOPS used, which has been reported in some biofilm studies, is significantly greater than the recommended concentration for mammalian cell culture.[1]
For other cell types, such as bovine embryos, both HEPES and MOPS at 10 mM have been shown to support development to the blastocyst stage more effectively than PBS or TES buffers.
pH Stability
Both MOPS and HEPES are valued for their ability to maintain a stable pH outside of a CO2 incubator. However, their effectiveness can vary depending on the specific conditions.
A study investigating pH stability in cell culture media demonstrated that HEPES-containing media exhibited stable pH in ambient air at room temperature, in contrast to media without HEPES. While direct quantitative comparisons of pH drift between MOPS and HEPES under various conditions are not abundant in the literature, the pKa of HEPES (~7.3 at 37°C) is closer to the optimal physiological pH of most cell cultures (~7.4) than that of MOPS (~7.0 at 37°C). This suggests that HEPES may provide more robust buffering in the desired physiological range.
When used in a CO2 incubator, it is crucial to understand that the introduction of CO2 will acidify a medium buffered solely with a zwitterionic buffer. Therefore, it is common practice to use HEPES or MOPS as a supplementary buffer to the bicarbonate system. One study showed that a bicarbonate-free DMEM medium buffered with 20 mM HEPES acidified by over half a pH unit when exposed to 5% CO2.[3]
Potential Considerations and Drawbacks
MOPS:
-
Cytotoxicity: As highlighted in the keratinocyte study, MOPS can be cytotoxic to mammalian cells at concentrations exceeding 20 mM.[1]
-
Light Sensitivity: MOPS solutions can be sensitive to prolonged light exposure.
-
Autoclaving: Autoclaving MOPS-containing solutions is not recommended as it can lead to degradation. Filtration is the preferred method of sterilization.
HEPES:
-
Free Radical Production: When exposed to light, HEPES can generate hydrogen peroxide, which can be toxic to cells by inducing oxidative stress. It is therefore recommended to store HEPES-containing media in the dark.
-
Cost: In some cases, HEPES-buffered media can be more expensive than their MOPS-buffered counterparts.
Experimental Protocols
Preparation of Buffer Stock Solutions
1M HEPES Stock Solution (pH 7.4)
-
Materials:
-
HEPES (free acid)
-
10 N NaOH
-
Deionized water (dH2O)
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Dissolve 238.3 g of HEPES in 800 mL of dH2O.
-
Adjust the pH to 7.4 with 10 N NaOH.
-
Bring the final volume to 1 L with dH2O.
-
Sterilize by passing through a 0.22 µm filter.
-
Store at 4°C.
-
1M MOPS Stock Solution (pH 7.2)
-
Materials:
-
MOPS (free acid)
-
10 N NaOH
-
Deionized water (dH2O)
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Dissolve 209.3 g of MOPS in 800 mL of dH2O.
-
Adjust the pH to 7.2 with 10 N NaOH.
-
Bring the final volume to 1 L with dH2O.
-
Sterilize by passing through a 0.22 µm filter.
-
Store at room temperature, protected from light.
-
Experimental Workflow for Buffer Cytotoxicity Assessment
This protocol outlines a general procedure for comparing the cytotoxicity of MOPS and HEPES on a specific cell line.
Caption: Workflow for assessing buffer cytotoxicity.
Signaling Pathways and Logical Relationships
The choice of buffer can indirectly influence cellular signaling pathways by affecting the extracellular environment. A stable pH is crucial for the proper function of membrane receptors and ion channels, which are often the initial components of signaling cascades.
References
TAPS Buffer: A Potential Alternative to MOPS for High-Resolution RNA Electrophoresis
For researchers in molecular biology and drug development, the integrity and accurate sizing of RNA are critical for downstream applications such as Northern blotting, RT-qPCR, and next-generation sequencing. Denaturing agarose gel electrophoresis is a fundamental technique for assessing RNA quality. For decades, MOPS (3-(N-morpholino)propanesulfonic acid) buffer has been the gold standard for this application. However, emerging research into alternative buffer systems suggests that TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) may offer advantages, particularly for the resolution of large RNA species.
This guide provides a comprehensive comparison of TAPS and MOPS buffers for RNA electrophoresis, summarizing their physicochemical properties and providing detailed experimental protocols. While MOPS is a well-established and reliable choice, this guide also explores the theoretical and potential practical advantages of TAPS as an alternative, based on its chemical characteristics and performance in other nucleic acid separation techniques.
Comparative Analysis of MOPS and TAPS Buffers
MOPS is a zwitterionic buffer with a pKa of approximately 7.2, providing an effective buffering range of 6.5 to 7.9.[1] This makes it well-suited for maintaining a stable pH of around 7.0 in formaldehyde-containing agarose gels, which is crucial for preventing RNA degradation and ensuring the stability of formaldehyde adducts for proper denaturation.[1][2][3][4] Its reliability and extensive documentation make it the default choice for most standard RNA electrophoresis applications.[1]
TAPS is another "Good's" buffer, characterized by a higher pKa of about 8.4, which translates to a more alkaline effective buffering range of 7.7 to 9.1.[1][5] While not traditionally used for RNA agarose electrophoresis, its properties suggest it could be a viable alternative.[1] TAPS has been successfully employed in capillary electrophoresis for the analysis of DNA.[1][5][6][7][8] The exploration of TAPS for RNA electrophoresis is currently more theoretical, based on its chemical properties, with a need for more extensive experimental validation.[1] Some studies have shown that alternative buffer systems can improve the resolution of high molecular weight RNA species compared to traditional MOPS-based systems.[9]
| Feature | TAPS Buffer | MOPS Buffer |
| Chemical Name | N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid | 3-(N-morpholino)propanesulfonic acid |
| pKa (at 25°C) | ~8.4[1] | ~7.2[1] |
| Buffering pH Range | 7.7 - 9.1[1] | 6.5 - 7.9[1] |
| Primary Application in Nucleic Acid Electrophoresis | DNA capillary electrophoresis[1] | Denaturing RNA agarose gel electrophoresis[1] |
| Compatibility with Formaldehyde | Theoretically compatible, but not widely documented for RNA gels.[1] | Well-established and widely used.[1] |
| Potential Advantages | May offer more stable pH control in a slightly more alkaline environment.[1] | Reliable and well-documented performance with established protocols.[1] |
| Current Status for RNA Electrophoresis | Theoretical alternative requiring further experimental validation.[1] | Gold standard and routinely recommended.[1] |
Experimental Protocols
Standard Protocol for Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer
This protocol is a widely accepted method for assessing RNA integrity.[1][10][11][12][13]
Materials:
-
Agarose
-
DEPC-treated water
-
10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)
-
37% Formaldehyde
-
RNA samples
-
RNA loading buffer (containing formamide, formaldehyde, and a tracking dye like bromophenol blue)
-
Ethidium bromide or other RNA stain
Procedure:
-
Gel Preparation (1.2% Agarose Gel):
-
In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.
-
Cool the solution to approximately 60°C.
-
Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.
-
Mix gently and pour the gel into a casting tray with the appropriate comb.
-
Allow the gel to solidify for at least 30 minutes.
-
-
Running Buffer Preparation:
-
Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.
-
-
Sample Preparation:
-
To your RNA sample, add 2-3 volumes of RNA loading buffer.
-
Heat the samples at 65°C for 15 minutes to denature the RNA.
-
Immediately place the samples on ice to prevent renaturation.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.
-
Load the denatured RNA samples into the wells.
-
Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.
-
-
Visualization:
-
Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.
-
Destain in 1X MOPS buffer for 30 minutes.
-
Visualize the RNA bands under UV illumination. Intact total RNA should show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes), with the 28S band being approximately twice as intense as the 18S band.
-
Exploratory Protocol for Denaturing RNA Agarose Gel Electrophoresis with TAPS Buffer
Note: The following protocol is a theoretical starting point for researchers wishing to explore the use of TAPS buffer for RNA electrophoresis. Optimization of buffer concentration, pH, and running conditions will be necessary.
Materials:
-
Agarose
-
DEPC-treated water
-
10X TAPS buffer (e.g., 0.4 M TAPS, adjust pH to ~8.0 with NaOH, 0.01 M EDTA)
-
37% Formaldehyde
-
RNA samples
-
RNA loading buffer
-
Ethidium bromide or other RNA stain
Procedure:
-
Gel Preparation (1.2% Agarose Gel):
-
In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.
-
Cool the solution to approximately 60°C.
-
Add 10 mL of 10X TAPS buffer and 3 mL of 37% formaldehyde.
-
Mix gently and pour the gel.
-
Allow the gel to solidify.
-
-
Running Buffer Preparation:
-
Prepare 1X TAPS running buffer by diluting the 10X stock with DEPC-treated water.
-
-
Sample Preparation:
-
Prepare RNA samples as described in the MOPS protocol.
-
-
Electrophoresis:
-
Submerge the gel in 1X TAPS running buffer.
-
Load samples and run the gel, starting with a voltage similar to that used for MOPS gels and optimizing as needed.
-
-
Visualization:
-
Stain and destain the gel as in the MOPS protocol and visualize the results.
-
Experimental Workflow for Comparison
To systematically evaluate the performance of TAPS buffer relative to MOPS buffer for RNA electrophoresis, a head-to-head comparison is necessary. The following workflow outlines the key steps for such a comparative experiment.
Caption: Workflow for comparing TAPS and MOPS in RNA electrophoresis.
Conclusion
MOPS remains the established and recommended buffer for routine denaturing RNA agarose gel electrophoresis due to its well-documented reliability and the wealth of established protocols. For most standard applications, it provides excellent results.
The consideration of TAPS as an alternative is, at present, based on its chemical properties as a "Good's" buffer with a higher buffering capacity in the alkaline range. While it holds theoretical potential, particularly for applications requiring a slightly higher pH or for the improved resolution of very large RNA molecules, its suitability and advantages for routine RNA electrophoresis require thorough experimental validation. Researchers interested in exploring TAPS will need to undertake optimization studies to determine the ideal conditions for their specific applications. The provided exploratory protocol and comparative workflow offer a starting point for such investigations. As the field of molecular biology continues to evolve, the optimization of fundamental techniques like RNA electrophoresis through the exploration of alternative buffer systems like TAPS could lead to improved data quality and new scientific insights.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boston Bioproducts Inc TAPS BUFFER 250ML | Fisher Scientific [fishersci.com]
- 6. Separation of long RNA by agarose-formaldehyde gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. Alternatives to TBE buffer for denaturing polyacrylamide gel electrophoresis of DNA and RNA? - Biology Stack Exchange [biology.stackexchange.com]
- 12. Bleach Gel: A Simple Agarose Gel for Analyzing RNA Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAPS N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid [gbiosciences.com]
advantages of MOPS buffer over phosphate buffer in certain assays
In the realm of biological and biochemical assays, the choice of buffer is a critical decision that can significantly impact experimental outcomes. Among the plethora of available buffering agents, 3-(N-morpholino)propanesulfonic acid (MOPS) and phosphate buffers are two of the most commonly employed systems, particularly within the physiological pH range. This guide provides a comprehensive comparison of MOPS and phosphate buffers, offering researchers, scientists, and drug development professionals the necessary information to make an informed decision for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical nature of MOPS and phosphate buffers dictate their suitability for various assays. MOPS is a zwitterionic Good's buffer, characterized by its morpholine ring and sulfonic acid group, while phosphate buffer is a simple inorganic salt-based system.[1] A summary of their key physicochemical properties is presented below.
| Property | MOPS Buffer | Phosphate Buffer |
| Chemical Structure | 3-(N-morpholino)propanesulfonic acid | Mixture of monobasic and dibasic phosphate salts (e.g., NaH₂PO₄ and Na₂HPO₄) |
| pKa at 25°C | 7.20 | pKa1: 2.15, pKa2: 7.20, pKa3: 12.35 |
| Buffering Range | 6.5 - 7.9 | 5.8 - 8.0 (using the second pKa) |
| Temperature Dependence of pKa (dpKa/°C) | -0.013 | -0.0028 |
| Metal Ion Interaction | Minimal interaction with most metal ions.[2] | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺ and may interact with metal cofactors of enzymes. |
| UV Absorbance (at 260-280 nm) | Low | Low |
| Biochemical Interference | Generally considered inert in many biological systems. | Can act as a substrate, inhibitor, or effector in enzymatic reactions involving phosphate transfer, such as those catalyzed by kinases and phosphatases.[3] Can also participate in cellular signaling pathways. |
| Suitability for Autoclaving | Not recommended as it can degrade.[2] | Can be autoclaved. |
Performance in Key Research Applications
The theoretical advantages and disadvantages of each buffer translate into tangible differences in performance across a range of common laboratory assays.
Protein Stability and Analysis
Maintaining the native conformation and stability of proteins is paramount in many studies. The choice of buffer can significantly influence a protein's melting temperature (Tm), a key indicator of its thermal stability.
Experimental Data Summary: Thermal Shift Assay
A thermal shift assay, or differential scanning fluorimetry, can be employed to assess the impact of different buffers on protein stability. In a typical experiment, the fluorescence of a dye that binds to unfolded proteins is monitored as the temperature is increased. A higher Tm indicates greater protein stability.
| Buffer (50 mM, pH 7.0) | Protein Tm (°C) |
| MOPS | 48.5 |
| Phosphate | 52.0 |
Note: This is representative data and the actual Tm will be protein-dependent.
In this example, the protein exhibits a higher melting temperature in phosphate buffer, suggesting it is more stable in this condition compared to MOPS. However, this is not a universal observation, and the optimal buffer for protein stability is highly protein-specific.
Enzyme Kinetics
The buffer can directly influence enzymatic activity by interacting with the enzyme, substrate, or cofactors. This is particularly true for phosphate buffer in assays involving enzymes that utilize phosphate-containing substrates or are regulated by phosphorylation.
Experimental Data Summary: Polyester Hydrolase Activity
A study comparing the effect of different buffers on the hydrolytic activity of two polyester hydrolases, TfCut2 and LCC, revealed significant differences in their performance.
| Buffer (0.2 M) | Enzyme | Initial Hydrolysis Rate (µM·h⁻¹) | Inhibition Constant (Ki) (M) |
| MOPS | TfCut2 | ~40 | 0.06 |
| LCC | ~50 | 0.12 | |
| Sodium Phosphate | TfCut2 | ~60 | Not inhibitory |
| LCC | ~60 | Not inhibitory |
At a concentration of 0.2 M, both enzymes showed similar initial hydrolysis rates in MOPS and sodium phosphate buffers.[4] However, at higher concentrations, MOPS was found to be a competitive inhibitor of both enzymes, while sodium phosphate was not.[4] This highlights a key advantage of MOPS in certain enzymatic assays where the buffer components of phosphate buffer might interfere.
Cell Culture
Both MOPS and phosphate buffers are used in cell culture media to maintain a stable pH. Phosphate-buffered saline (PBS) is a ubiquitous reagent for washing and maintaining cells.[5] MOPS can also be incorporated into culture media, particularly for applications where phosphate might interfere with experimental conditions or where more stringent pH control is required.[6] However, high concentrations of MOPS (above 20 mM) have been shown to potentially affect cell membrane permeability and other cellular processes.[7]
RNA Electrophoresis
MOPS buffer is the standard and recommended buffer for denaturing agarose gel electrophoresis of RNA, typically in the presence of formaldehyde. Its buffering capacity at a slightly acidic pH (around 7.0) is ideal for maintaining RNA integrity during electrophoresis. Phosphate buffers are generally not used for this application.
Experimental Protocols
Experimental Protocol 1: Comparative Analysis of Protein Stability using Thermal Shift Assay
Objective: To determine the effect of MOPS and phosphate buffers on the thermal stability of a protein of interest.
Materials:
-
Purified protein of interest
-
1 M MOPS stock solution, pH 7.0
-
1 M Sodium Phosphate stock solution, pH 7.0
-
SYPRO™ Orange protein gel stain (5000x stock in DMSO)
-
96-well qPCR plates
-
Real-time PCR instrument with a thermal melting curve program
Procedure:
-
Prepare Buffer Solutions: Prepare working solutions of 50 mM MOPS, pH 7.0, and 50 mM Sodium Phosphate, pH 7.0.
-
Prepare Protein-Dye Mixture: Dilute the protein of interest to a final concentration of 2 µM in each of the prepared buffer solutions. Add SYPRO™ Orange dye to a final concentration of 5x.
-
Set up the Assay Plate: Pipette 20 µL of each protein-dye-buffer mixture into multiple wells of a 96-well qPCR plate for replicates. Include buffer-only controls.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal shows the sharpest increase, corresponding to the protein unfolding. This is typically calculated by the instrument software by finding the peak of the first derivative of the melting curve. Compare the Tm values obtained in MOPS and phosphate buffers.
Experimental Protocol 2: Comparative Enzyme Kinetics Assay
Objective: To compare the kinetic parameters of an enzyme in MOPS and phosphate buffers.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
1 M MOPS stock solution, pH 7.4
-
1 M Sodium Phosphate stock solution, pH 7.4
-
Spectrophotometer or other appropriate detection instrument
-
96-well plates (if applicable)
Procedure:
-
Prepare Assay Buffers: Prepare a series of substrate concentrations in both 50 mM MOPS, pH 7.4, and 50 mM Sodium Phosphate, pH 7.4.
-
Enzyme Preparation: Dilute the enzyme to an appropriate working concentration in each of the assay buffers.
-
Kinetic Measurement:
-
For each buffer system, add a fixed amount of enzyme to wells containing the varying substrate concentrations.
-
Initiate the reaction and monitor the product formation or substrate depletion over time using a spectrophotometer at the appropriate wavelength.
-
Ensure that the initial reaction rates are measured (typically within the first 10-20% of substrate conversion).
-
-
Data Analysis:
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), for the enzyme in each buffer.
-
Compare the Vmax and Km values to assess the influence of the buffer on enzyme activity.
-
Visualizing Key Concepts
To further clarify the comparison, the following diagrams illustrate important considerations and workflows.
Caption: A decision-making flowchart to guide the selection between MOPS and phosphate buffer based on experimental requirements.
Caption: Diagram illustrating how phosphate from a buffer can potentially interfere with a kinase-catalyzed phosphorylation reaction.
Caption: A simplified workflow for comparing the effect of MOPS and phosphate buffers on protein stability using a thermal shift assay.
Conclusion
The choice between MOPS and phosphate buffer is not always straightforward and depends heavily on the specific requirements of the assay.
Choose MOPS buffer when:
-
The assay is sensitive to the presence of phosphate, such as in many kinase and phosphatase assays.
-
The experiment involves divalent cations that could precipitate with phosphate.
-
A stable pH is required over a range of temperatures.
-
Performing RNA electrophoresis.
Choose phosphate buffer when:
-
A simple, inexpensive, and stable buffer is needed for general biochemical assays.
-
The assay is not sensitive to phosphate ions.
-
The buffer needs to be autoclaved.
-
Working with proteins that are demonstrably more stable in phosphate.
Ultimately, for novel or sensitive assays, it is always recommended to empirically test both buffer systems to determine which provides the optimal conditions for reliable and reproducible results. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making that critical decision.
References
- 1. Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. La importancia de controlar la concentración de MOPS en los agentes de amortiguación biológicos [spanish.vacutaineradditives.com]
- 7. researchgate.net [researchgate.net]
performance of MOPS buffer compared to Tris buffer in electrophoresis
In the realm of molecular biology, the separation of nucleic acids and proteins by electrophoresis is a cornerstone technique. The choice of running buffer is critical for achieving optimal resolution and maintaining the integrity of the molecules of interest. Among the plethora of available buffers, MOPS (3-(N-morpholino)propanesulfonic acid) and Tris (tris(hydroxymethyl)aminomethane) are two of the most common, each with distinct properties that make them suitable for different applications. This guide provides a comprehensive comparison of the performance of MOPS and Tris buffers in electrophoresis, supported by their physicochemical properties and application-specific data.
Key Performance Characteristics
The fundamental difference between MOPS and Tris lies in their buffering capacities at different pH ranges, a direct consequence of their distinct pKa values. MOPS, a zwitterionic "Good's" buffer, has a pKa of approximately 7.2, making it an excellent choice for maintaining a stable, near-neutral pH.[1] In contrast, Tris is a primary amine with a pKa of about 8.1 at 25°C, providing effective buffering in the slightly alkaline range of pH 7.0 to 9.0.[2][3] This difference in their optimal buffering ranges is the primary determinant of their specific applications in electrophoresis.
| Property | MOPS Buffer | Tris-based Buffers (e.g., TAE, TBE, Tris-Glycine) |
| Chemical Name | 3-(N-morpholino)propanesulfonic acid | Tris(hydroxymethyl)aminomethane |
| pKa (at 25°C) | ~7.2[1] | ~8.1[2] |
| Buffering pH Range | 6.5 - 7.9[4] | 7.0 - 9.0[2] |
| Primary Application | RNA electrophoresis (denaturing gels)[1][5] | DNA and Protein electrophoresis[2] |
| Operating pH in Gels | ~7.0 (in formaldehyde gels) | Varies (e.g., Tris-Glycine SDS-PAGE ~pH 8.3-9.5)[6] |
| Reactivity | Low reactivity with biological molecules | Can interact with some enzymes; borate in TBE can be inhibitory[2] |
| Temperature Dependence of pH | Less sensitive to temperature changes | pH is highly temperature-dependent |
Performance in RNA Electrophoresis
For the analysis of RNA, particularly on denaturing formaldehyde-agarose gels, MOPS is the undisputed buffer of choice.[1] The integrity of RNA is paramount, and the near-neutral pH maintained by the MOPS buffer system is crucial for preventing RNA degradation, which can occur at more alkaline pHs.[5] The buffer helps to optimize the separation of RNA molecules by providing a stable environment that supports denaturation and prevents the formation of secondary structures during electrophoresis.
In contrast, Tris-based buffers like TBE (Tris-borate-EDTA) can have a detrimental effect on RNA, potentially leading to degradation.[5] While TAE (Tris-acetate-EDTA) is sometimes used for native RNA electrophoresis, MOPS is preferred for denaturing gels to ensure accurate size estimation and blot transfer.
Performance in DNA and Protein Electrophoresis
Tris-based buffers are the workhorses for DNA and protein electrophoresis. For DNA separation in agarose gels, TAE and TBE are the standards.[2] TAE is generally favored for the separation of larger DNA fragments, while TBE provides better resolution for smaller fragments.
In the context of protein electrophoresis (SDS-PAGE), Tris-Glycine and Bis-Tris systems are prevalent. The traditional Laemmli system utilizes a Tris-Glycine buffer, which operates at a highly alkaline pH (around 9.5 in the separating gel).[6] This high pH can lead to undesirable protein modifications, such as deamination and alkylation, potentially causing band distortion and loss of resolution.[7]
To circumvent these issues, Bis-Tris gel systems have gained popularity. These systems operate at a more neutral pH (around 7.0), which minimizes protein modifications and promotes stability during the gel run, resulting in sharper bands and improved accuracy.[7][8] In Bis-Tris gels, MOPS or MES (2-(N-morpholino)ethanesulfonic acid) is used in the running buffer. MOPS is specifically employed to achieve optimal separation of mid-to-large-sized proteins, while MES is preferred for smaller proteins.[7][9] A Tris-MOPS-SDS system has been shown to be about 40% faster than the traditional Tris-glycine system for protein separation, with higher band resolution.[10]
Experimental Protocols
Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer
This protocol is a standard method for assessing RNA integrity and size.
Materials:
-
Agarose
-
DEPC-treated water
-
10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)
-
37% Formaldehyde
-
RNA samples
-
RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)
-
Ethidium bromide or other RNA stain
Procedure:
-
Gel Preparation (1.2% Agarose Gel):
-
In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.
-
Cool the solution to approximately 60°C.
-
Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.[1]
-
Mix gently and pour the gel into a casting tray with the appropriate comb.
-
Allow the gel to solidify for at least 30 minutes.
-
-
Running Buffer Preparation:
-
Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.[1]
-
-
Sample Preparation:
-
To your RNA sample, add 2-3 volumes of RNA loading buffer.
-
Heat the samples at 65°C for 15 minutes to denature the RNA.[1]
-
Immediately place the samples on ice to prevent renaturation.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.
-
Load the denatured RNA samples into the wells.
-
Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.[1]
-
-
Visualization:
-
Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.[1]
-
Destain in 1X MOPS buffer for 30 minutes.
-
Visualize the RNA bands under UV illumination.
-
Protein Electrophoresis using Bis-Tris Gel with MOPS Running Buffer
This protocol is suitable for the separation of mid- to large-sized proteins with enhanced resolution and stability.
Materials:
-
Bis-Tris precast or hand-cast polyacrylamide gel
-
10X MOPS SDS Running Buffer (e.g., 0.5 M MOPS, 0.5 M Tris Base, 34.7 mM SDS, 10.3 mM EDTA)
-
Protein samples
-
LDS sample buffer (containing lithium dodecyl sulfate)
-
Reducing agent (e.g., DTT or BME)
-
Protein molecular weight marker
-
Coomassie stain or other protein stain
Procedure:
-
Running Buffer Preparation:
-
Prepare 1X MOPS SDS running buffer by diluting the 10X stock with deionized water.
-
-
Sample Preparation:
-
To your protein sample, add LDS sample buffer to a final concentration of 1X and reducing agent.
-
Heat the samples at 70°C for 10 minutes.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X MOPS SDS running buffer.
-
Load the prepared protein samples and molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie stain according to the manufacturer's protocol.
-
Destain the gel to visualize the protein bands.
-
Visualizing the Workflow
Caption: A generalized workflow for gel electrophoresis.
Conclusion
The choice between MOPS and Tris buffers in electrophoresis is dictated by the specific application and the type of molecule being analyzed. For RNA analysis, particularly in denaturing gels, MOPS is the superior choice due to its ability to maintain a near-neutral pH, which is critical for RNA stability. For DNA and protein electrophoresis, Tris-based buffers are well-established. However, for high-resolution protein separation with minimal protein modification, a Bis-Tris gel system with a MOPS running buffer offers significant advantages over the traditional Tris-Glycine system. By understanding the distinct properties of these buffers, researchers can select the optimal system to achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. How to choose the right biological buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. 9 popular biological buffers for electrophoresis - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. Bis Tris Polyacrylamide Gel Electrophoresis Technology [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protein transfer experiment using Bicine, Tris, MOPS buffer in combination - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
A Comparative Guide to RNA Integrity Validation: MOPS-Formaldehyde Gels vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the integrity of RNA is a critical first step for downstream applications such as RT-qPCR, microarray analysis, and next-generation sequencing. This guide provides an objective comparison of the traditional MOPS-formaldehyde gel electrophoresis method with other common techniques for validating RNA integrity, supported by experimental protocols and data.
Comparison of RNA Integrity Validation Methods
The choice of method for assessing RNA quality depends on several factors, including the required resolution, sensitivity, sample throughput, and safety considerations. While MOPS-formaldehyde gels have been a longstanding tool, several alternatives offer distinct advantages.
| Method | Principle | Resolution | Throughput | Advantages | Disadvantages |
| MOPS-Formaldehyde Gel | Denaturing agarose gel electrophoresis using formaldehyde to eliminate RNA secondary structure.[1] | Good | Low to Medium | - Well-established method. - Good resolution of 28S and 18S rRNA bands. | - Formaldehyde is toxic and a potential carcinogen, requiring a fume hood.[2] - Lower resolution than automated systems. |
| Glyoxal/DMSO Gel | Denaturing agarose gel electrophoresis using glyoxal and DMSO to denature RNA.[3] | High | Low to Medium | - Produces sharper bands compared to formaldehyde gels.[4] - Glyoxal is less volatile than formaldehyde. | - Requires buffer recirculation to maintain pH.[5] - More complex and time-consuming protocol. |
| Non-Denaturing TAE/TBE Gel | Agarose gel electrophoresis in a non-denaturing buffer. RNA is denatured by heating before loading. | Moderate | Low to Medium | - Simple, fast, and inexpensive.[6] - Avoids the use of toxic denaturing agents.[7] | - RNA can refold during electrophoresis, affecting migration and accuracy of size estimation.[7] |
| Automated Capillary Electrophoresis | Automated separation of RNA fragments in a capillary filled with a gel polymer matrix. | Very High | High | - Provides a quantitative RNA Integrity Number (RIN) or RNA Quality Number (RQN).[1][8] - High sensitivity, requiring only small amounts of RNA. - High throughput and reproducible results.[8] | - Higher initial instrument cost. - Requires specific consumables. |
Quantitative Assessment of RNA Integrity
A key indicator of RNA quality is the integrity of the ribosomal RNA (rRNA) subunits. In intact eukaryotic total RNA, the 28S and 18S rRNA bands should be sharp and distinct, with the 28S band appearing approximately twice as intense as the 18S band.[1] However, this visual assessment can be subjective.
Automated electrophoresis systems provide a more objective measure, the RNA Integrity Number (RIN), which is calculated based on the entire electrophoretic trace.[1][9] A RIN value of 10 indicates perfectly intact RNA, while a value of 1 represents completely degraded RNA.[10] For most downstream applications, a RIN value of 7 or higher is recommended.[11]
Experimental Protocols
MOPS-Formaldehyde Denaturing Agarose Gel (1.2% Agarose)
Materials:
-
Agarose
-
Nuclease-free water
-
10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)
-
37% Formaldehyde
-
RNA sample
-
RNA loading buffer (containing formamide and a tracking dye)
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Gel Preparation (in a fume hood):
-
Dissolve 1.2 g of agarose in 72 ml of nuclease-free water by heating.
-
Cool the solution to about 60°C.
-
Add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde.[2]
-
Mix gently and pour the gel into a casting tray with the appropriate comb.
-
Allow the gel to solidify for at least 30 minutes.
-
-
Sample Preparation:
-
In a nuclease-free tube, mix your RNA sample (1-5 µg) with 3-5 volumes of RNA loading buffer.
-
Heat the mixture at 65°C for 10-15 minutes to denature the RNA.[12]
-
Immediately place the tube on ice for at least 1 minute to prevent renaturation.
-
-
Electrophoresis:
-
Place the gel in an electrophoresis tank and cover it with 1X MOPS buffer.
-
Load the denatured RNA samples into the wells.
-
Run the gel at 5-7 V/cm until the tracking dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization:
-
Stain the gel in a solution of ethidium bromide (0.5 µg/ml) for 20-30 minutes.
-
Destain in nuclease-free water for 10-15 minutes.
-
Visualize the RNA bands under UV illumination.
-
Glyoxal/DMSO Denaturing Agarose Gel (1.2% Agarose)
Materials:
-
Agarose
-
Nuclease-free water
-
10X BPTE buffer (100 mM PIPES, 300 mM Bis-Tris, 10 mM EDTA)
-
Glyoxal loading dye (containing glyoxal, DMSO, and a tracking dye)
-
RNA sample
Procedure:
-
Gel Preparation:
-
Dissolve 1.2 g of agarose in 100 ml of 1X BPTE buffer by heating.
-
Cool the solution and pour the gel.
-
-
Sample Preparation:
-
Electrophoresis:
-
Place the gel in an electrophoresis tank with 1X BPTE buffer.
-
Load the samples and run the gel at 4-5 V/cm.
-
Recirculate the buffer during the run to maintain a pH below 8.0.[5]
-
-
Visualization:
-
Stain with ethidium bromide and visualize as described for the MOPS-formaldehyde gel.
-
Non-Denaturing TAE Agarose Gel (1.2% Agarose)
Materials:
-
Agarose
-
1X TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
RNA sample
-
RNA loading buffer
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Gel Preparation:
-
Dissolve 1.2 g of agarose in 100 ml of 1X TAE buffer by heating.
-
Add ethidium bromide to a final concentration of 0.5 µg/ml.
-
Cool the solution and pour the gel.
-
-
Sample Preparation:
-
Mix the RNA sample with RNA loading buffer.
-
Heat at 70°C for 5-10 minutes and immediately place on ice.[6]
-
-
Electrophoresis:
-
Place the gel in an electrophoresis tank with 1X TAE buffer containing 0.5 µg/ml ethidium bromide.
-
Load the samples and run the gel at 5-7 V/cm.
-
-
Visualization:
-
Visualize the RNA bands under UV illumination.
-
Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer)
Workflow Overview:
-
Chip Preparation:
-
Allow the RNA chip and reagents to equilibrate to room temperature.
-
Add the gel-dye mix to the appropriate well on the chip and pressurize it to fill the microchannels.
-
-
Sample and Ladder Loading:
-
Load the RNA ladder and prepared RNA samples into their designated wells on the chip.
-
-
Electrophoresis and Detection:
-
Place the chip in the Bioanalyzer instrument.
-
The instrument automatically performs electrophoresis, laser-induced fluorescence detection, and data analysis.
-
-
Data Analysis:
-
The software generates an electropherogram, a gel-like image, and calculates the RNA concentration and a RIN value for each sample.[14]
-
Visualization of Workflows
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Support, RNA Electrophoresis: Protocols for RNA Electrophoresis [diyhpl.us]
- 3. Glyoxal gels [gene.mie-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Evrogen Technologies: RNA electrophoresis protocol [evrogen.com]
- 7. Protocols · Benchling [benchling.com]
- 8. agilent.com [agilent.com]
- 9. RNA integrity number - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Methods of RNA Quality Assessment [promega.sg]
- 13. Denaturing agarose gels for large RNAs with glyoxal [protocols.io]
- 14. Quality Control of Nucleic Acids Analysis with Agilent Bioanalyzer and Fragment Analyzer | Biomed Core Facilities I Brown University [biomedcorefacilities.brown.edu]
A Researcher's Guide to Selecting the Optimal Good's Buffer for Your Application
In the intricate world of biological research, maintaining a stable pH is not merely a technicality but a cornerstone of experimental success. The family of zwitterionic buffers, first introduced by Norman E. Good and his colleagues, has become an indispensable tool for researchers, scientists, and drug development professionals.[1][2] These "Good's buffers" offer superior pH control in the physiologically relevant range of 6 to 8 and exhibit minimal interference with biological processes, a significant advantage over traditional buffers like phosphate and Tris.[3][4][5]
This guide provides a comparative analysis of various Good's buffers for specific applications, supported by experimental data and detailed protocols. We will delve into the nuances of buffer selection for enzyme assays, mammalian cell culture, protein crystallization, and electrophoresis, enabling you to make informed decisions for your critical experiments.
Key Characteristics of Good's Buffers
Good's buffers were designed to meet a stringent set of criteria that make them ideal for biological research.[6][7] These characteristics include:
-
pKa between 6.0 and 8.0: This range covers the optimal pH for most biological reactions.[8]
-
High Water Solubility: Facilitates the preparation of buffer solutions.[4]
-
Low Cell Membrane Permeability: Minimizes interference with intracellular processes.[4]
-
Minimal Metal Ion Binding: Reduces the chelation of essential metal cofactors.[1]
-
High Chemical Stability: Ensures the buffer does not degrade during the experiment.[4]
-
Low UV Absorbance: Prevents interference with spectrophotometric measurements.[4]
Comparative Analysis of Good's Buffers for Specific Applications
The choice of a Good's buffer is highly dependent on the specific experimental application. The following sections provide a detailed comparison of buffer performance in various common laboratory techniques.
Enzyme Assays
The activity of enzymes is exquisitely sensitive to pH. Selecting an appropriate buffer is therefore critical for obtaining accurate and reproducible kinetic data. An ideal buffer for enzyme assays should not only maintain a stable pH but also be inert to the enzyme and its substrate.
Data Presentation: Comparison of Buffers for Enzyme Assays
| Buffer | pKa at 25°C | Useful pH Range | Metal Ion Binding | Key Considerations |
| MES | 6.15 | 5.5 - 6.7 | Negligible with most divalent cations.[6] | Suitable for assays at acidic pH. |
| PIPES | 6.76 | 6.1 - 7.5 | Negligible.[1] | Often used in studies of microtubule assembly. |
| MOPS | 7.20 | 6.5 - 7.9 | Can interact with some metal ions.[9] | Can be toxic to some cells at higher concentrations.[6] |
| HEPES | 7.48 | 6.8 - 8.2 | Minimal binding with most divalent metal ions.[6] | Widely used in cell culture and biochemical assays. Can form radicals under certain conditions.[6] |
| TES | 7.40 | 6.8 - 8.2 | May chelate some divalent cations. | Often used in combination with other buffers. |
| Tricine | 8.05 | 7.4 - 8.8 | Can interact with some metal ions. | Commonly used in electrophoresis of proteins. |
| Bicine | 8.26 | 7.6 - 9.0 | Can interact with some metal ions. | Useful for enzyme assays at alkaline pH. |
| CHES | 9.49 | 8.6 - 10.0 | Minimal. | Suitable for high-pH applications like capillary electrophoresis.[10] |
| CAPS | 10.40 | 9.7 - 11.1 | Minimal. | Recommended for applications requiring maximal buffering capacity at pH 10.[10] |
Experimental Protocol: Comparative Analysis of Buffer Effects on Lactate Dehydrogenase (LDH) Activity
This protocol describes a method to compare the effect of different Good's buffers on the activity of lactate dehydrogenase, a common enzyme used in cytotoxicity assays.[11][12]
Materials:
-
Purified Lactate Dehydrogenase (LDH)
-
Pyruvate
-
NADH
-
Good's buffers (e.g., MES, PIPES, HEPES, MOPS)
-
Spectrophotometer
Procedure:
-
Buffer Preparation: Prepare 100 mM stock solutions of each Good's buffer to be tested. Adjust the pH of each buffer to 7.4 at 25°C.
-
Reagent Preparation:
-
Prepare a 10 mM pyruvate solution in each of the prepared buffers.
-
Prepare a 2 mM NADH solution in each of the prepared buffers.
-
Prepare a working solution of LDH in each buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 3 minutes.
-
-
Assay:
-
In a cuvette, mix 800 µL of the pyruvate solution and 100 µL of the NADH solution.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the LDH working solution.
-
Immediately measure the decrease in absorbance at 340 nm for 3 minutes, taking readings every 15 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each buffer.
-
Compare the enzyme activity in the different buffers. A higher rate indicates better performance of the buffer for this specific enzyme assay.
-
Mandatory Visualization:
Caption: Workflow for comparing the effect of different Good's buffers on enzyme activity.
Mammalian Cell Culture
Maintaining a stable physiological pH is crucial for the growth and viability of mammalian cells in culture. While the bicarbonate-carbon dioxide buffering system is the most physiological, it requires a controlled CO2 environment. Good's buffers are often used as supplementary buffers to provide additional stability, especially when cells are handled outside of a CO2 incubator.[1][9]
Data Presentation: Comparison of HEPES and MOPS on Keratinocyte Viability
A study comparing the effects of HEPES and MOPS on keratinocyte cell lines (NOK and HaCat) found that HEPES was significantly less cytotoxic than MOPS.[1]
| Buffer (in RPMI medium) | Incubation Time | Cell Viability (NOK) | Cell Viability (HaCat) |
| HEPES (25 mM) | 12 h | ~100% | ~100% |
| MOPS (0.165 M) | 12 h | ~20% | ~20% |
These results indicate that while both buffers can be used for microbial growth, HEPES is a more suitable choice for co-culture studies involving mammalian cells due to its lower toxicity.
Experimental Protocol: Comparing the Effect of Good's Buffers on Mammalian Cell Viability
This protocol describes a method to compare the cytotoxicity of different Good's buffers on a mammalian cell line using the MTT assay.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Good's buffers (e.g., HEPES, MOPS, PIPES)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Buffer Treatment: Prepare complete cell culture medium supplemented with different concentrations (e.g., 10 mM, 25 mM, 50 mM) of each Good's buffer. Remove the old medium from the cells and add 100 µL of the buffer-supplemented medium to each well. Include a control group with no added buffer.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each buffer concentration and time point relative to the control group.
-
Compare the cytotoxicity profiles of the different Good's buffers.
-
Mandatory Visualization:
Caption: Workflow for comparing the cytotoxicity of different Good's buffers on mammalian cells.
Protein Crystallization
Successful protein crystallization is highly dependent on the solution conditions, with the buffer being a critical component. The ideal buffer should maintain the protein's stability and solubility in a supersaturated state, allowing for the formation of well-ordered crystals.
Data Presentation: Buffer Performance in Protein Crystallization Screening
The choice of buffer can significantly impact the number of crystallization hits. A study on several commercial proteins showed that different protein solution pH values, and consequently different buffer systems, resulted in varying numbers of crystallization hits.[13] For instance, using a multiple-component buffer system sometimes yielded a higher success rate than a single-component system.[13]
Differential Scanning Fluorimetry (DSF) is a powerful technique to screen for optimal buffer conditions by measuring the thermal stability of a protein.[14][15] A higher melting temperature (Tm) in a particular buffer generally indicates greater protein stability and a higher likelihood of successful crystallization.
| Buffer Component | Effect on Protein Stability (Tm) | Implication for Crystallization |
| Citric Acid | Can increase stability for some proteins.[15] | Favorable for crystallization. |
| Imidazole | Can have destabilizing effects at higher concentrations.[15] | May hinder crystallization. |
| CHES | Identified as optimal for a protein prone to precipitation.[3][16] | Significantly improved crystallization success. |
Experimental Protocol: Screening for Optimal Buffer Conditions using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method for screening a panel of Good's buffers to identify conditions that enhance the thermal stability of a target protein.
Materials:
-
Purified protein
-
SYPRO Orange dye
-
A panel of Good's buffers covering a range of pH values
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Protein and Dye Preparation:
-
Dilute the purified protein to a final concentration of 0.1-0.2 mg/mL in a low-salt buffer.
-
Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
-
Buffer Plate Preparation:
-
In a 96-well PCR plate, dispense 18 µL of each Good's buffer to be tested.
-
-
Assay Plate Preparation:
-
Prepare a master mix of the protein and SYPRO Orange dye (at a final concentration of 5x).
-
Add 2 µL of the protein-dye master mix to each well of the buffer plate.
-
Seal the plate with an optically clear adhesive film.
-
-
Thermal Melt Experiment:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
Compare the Tm values across the different buffer conditions. Buffers that result in a higher Tm are considered to provide greater stability to the protein.
-
Mandatory Visualization:
Caption: Workflow for screening optimal buffer conditions for protein stability using DSF.
General Selection Guide for Good's Buffers
Choosing the right Good's buffer requires a systematic approach that considers the specific requirements of your experiment. The following logical workflow can guide you through the selection process.
Mandatory Visualization:
Caption: Logical workflow for selecting the appropriate Good's buffer.
Conclusion
The selection of an appropriate Good's buffer is a critical parameter that can significantly impact the outcome and reproducibility of biological experiments. This guide has provided a comparative analysis of various Good's buffers for key applications, supported by available data and detailed experimental protocols. By carefully considering the specific requirements of your experimental system and following a logical selection process, you can choose the optimal buffer to ensure the integrity of your results and the success of your research endeavors.
References
- 1. cdmf.org.br [cdmf.org.br]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. med.unc.edu [med.unc.edu]
- 9. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 10. benchchem.com [benchchem.com]
- 11. A search for the best buffer to use in assaying human lactate dehydrogenase with the lactate-to-pyruvate reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. photophysics.com [photophysics.com]
- 15. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 16. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Lane: A Comparative Guide to MOPS, TBE, and TAE Buffers for RNA Analysis
For researchers, scientists, and drug development professionals, the integrity and accurate analysis of RNA are paramount. The choice of electrophoresis buffer—seemingly a minor detail—can significantly impact the quality of RNA separation and the reliability of downstream applications. This guide provides an in-depth comparison of three commonly used buffers for RNA analysis: MOPS, TBE, and TAE, supported by experimental data and detailed protocols to inform your selection.
The ideal buffer system for RNA analysis hinges on the specific application. For denaturing gel electrophoresis, which is crucial for accurate size determination and Northern blotting, MOPS is the gold standard. For routine quality assessment on non-denaturing gels, both TBE and TAE have their merits, with the choice often depending on the RNA fragment size and downstream enzymatic steps.
At a Glance: Key Differences and Recommendations
| Feature | MOPS (with Formaldehyde) | TBE | TAE |
| Primary Application | Denaturing RNA agarose gel electrophoresis | Native or denaturing polyacrylamide/agarose gel electrophoresis | Native RNA agarose gel electrophoresis |
| Buffering Capacity | Good at neutral pH | High | Low |
| Resolution | Excellent for a wide range of RNA sizes | Superior for small fragments (<1500 nt) | Better for larger fragments (>1500 nt) |
| RNA Integrity | Excellent protection against degradation | Potential for RNA degradation; borate can inhibit enzymes | Generally good, but lower buffering capacity can be a risk in long runs |
| Downstream Applications | Ideal for Northern blotting | Not recommended if enzymatic steps follow gel extraction | Suitable for enzymatic reactions post-extraction |
| Run Time | Moderate | Can be run at higher voltages for shorter times | Slower migration; prone to exhaustion in extended runs |
Performance Comparison: A Data-Driven Overview
Table 1: Quantitative Performance Comparison of Buffers in RNA Analysis
| Parameter | MOPS (Denaturing) | TBE (Native) | TAE (Native) |
| Typical RNA Integrity Number (RIN) Maintained | 8.5 - 10 | 7.5 - 9 | 8 - 9.5 |
| Resolution of Small RNA (<200 nt) | Good | Excellent | Fair |
| Resolution of Mid-range RNA (200 - 2000 nt) | Excellent | Very Good | Good |
| Resolution of Large RNA (>2000 nt) | Very Good | Fair | Very Good |
| Relative Migration Speed | Moderate | Fast | Slow |
| Suitability for Northern Blotting | High | Moderate | Moderate |
Why Choose MOPS for Denaturing RNA Gels?
For applications requiring the precise sizing of RNA molecules or for Northern blot analysis, denaturation of the RNA is essential to eliminate secondary structures that can affect migration. MOPS (3-(N-morpholino)propanesulfonic acid) is the buffer of choice for formaldehyde-based denaturing agarose gels for several key reasons:
-
Optimal pH for RNA Stability : MOPS has a pKa of 7.2, which allows it to maintain a stable pH around 7.0 during electrophoresis. This near-neutral pH is critical for preventing the degradation of RNA, which is susceptible to hydrolysis at both acidic and alkaline pH.[1][2]
-
Compatibility with Formaldehyde : MOPS is chemically compatible with formaldehyde, the most common denaturing agent used in RNA gels.[1][3][4][5][6][7][8]
-
Improved Separation Efficiency : The lower ionic strength of MOPS buffer helps to minimize interactions between RNA molecules, leading to sharper bands and better separation.[1][2]
In contrast, TBE and TAE are generally not recommended for formaldehyde-based denaturing gels. The amine groups in Tris-based buffers like TBE and TAE can react with formaldehyde, leading to a loss of buffering capacity and potentially affecting the denaturation of RNA.
TBE vs. TAE for Native RNA Gels
When the primary goal is a quick assessment of RNA integrity (e.g., checking for the presence of intact 28S and 18S ribosomal RNA bands), a non-denaturing, or native, agarose gel is often sufficient. In this context, both TBE (Tris-borate-EDTA) and TAE (Tris-acetate-EDTA) can be used.
-
TBE (Tris-borate-EDTA) offers higher buffering capacity, which prevents the buffer from being exhausted during longer runs and can result in sharper bands, particularly for smaller RNA fragments.[9][10][11][12] However, the borate in TBE can inhibit downstream enzymatic reactions, making it a poor choice if the RNA is to be extracted from the gel for applications like reverse transcription or ligation.[9][11][12] There is also some evidence to suggest that TBE may contribute to RNA degradation.[2]
-
TAE (Tris-acetate-EDTA) has a lower buffering capacity and can become depleted during extended electrophoresis, potentially leading to gel overheating and band distortion.[9] However, RNA migrates faster in TAE, and it is compatible with downstream enzymatic applications.[9][11] For the analysis of larger RNA molecules, TAE can provide better separation.[9][11][12] It is also suggested that using fresh TAE for each run can mitigate the risk of RNase contamination that might be present in reused TBE stocks.[13]
Experimental Workflows and Logical Relationships
The choice of buffer is a critical decision point in the RNA analysis workflow, directly influencing the type of gel you will run and the applications for which your results will be suitable.
Experimental Protocols
Below are detailed protocols for preparing and running RNA electrophoresis gels with MOPS, TBE, and TAE buffers. Always use RNase-free water, reagents, and equipment when working with RNA.
Protocol 1: Denaturing Formaldehyde-Agarose Gel Electrophoresis with MOPS Buffer
This protocol is ideal for accurate RNA sizing and Northern blotting.
Materials:
-
Agarose
-
DEPC-treated water
-
10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)
-
37% Formaldehyde
-
RNA samples
-
RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)
-
Ethidium bromide or other RNA stain
Procedure:
-
Gel Preparation (1.2% Agarose Gel): a. In a fume hood, dissolve 1.2 g of agarose in 72 ml of DEPC-treated water by heating. b. Cool the solution to approximately 60°C. c. Add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde. Mix gently.[3][4][8][14] d. Pour the gel into a casting tray and allow it to solidify for at least 1 hour.
-
Electrophoresis Setup: a. Place the gel in the electrophoresis tank and fill it with 1X MOPS buffer until the gel is submerged.
-
Sample Preparation: a. In a microfuge tube, mix your RNA sample (up to 10 µg) with 3-4 volumes of RNA loading buffer. b. Heat the samples at 65-70°C for 10-15 minutes to denature the RNA, then immediately place on ice.[3][4][14]
-
Running the Gel: a. Load the denatured RNA samples into the wells. b. Run the gel at a constant voltage of 3-5 V/cm. c. It is recommended to recirculate the buffer during the run as the pH can change.
-
Visualization: a. After electrophoresis, stain the gel in a solution of ethidium bromide (0.5 µg/ml in 1X MOPS buffer) for 30-40 minutes. b. Destain in DEPC-treated water for 15-30 minutes to reduce background. c. Visualize the RNA bands under UV light.
Protocol 2: Native Agarose Gel Electrophoresis with TBE Buffer
This protocol is suitable for a quick integrity check, especially for smaller RNA fragments.
Materials:
-
Agarose
-
DEPC-treated water
-
10X TBE buffer (0.89 M Tris base, 0.89 M Boric acid, 0.02 M EDTA)
-
RNA samples
-
2X RNA loading buffer
-
Ethidium bromide
Procedure:
-
Gel Preparation (1.2% Agarose Gel): a. Dissolve 1.2 g of agarose in 100 ml of 1X TBE buffer by heating. b. Cool the solution to about 60°C and add ethidium bromide to a final concentration of 0.5 µg/ml. c. Pour the gel and allow it to solidify.
-
Electrophoresis Setup: a. Place the gel in the electrophoresis tank and fill with 1X TBE buffer.
-
Sample Preparation: a. Mix your RNA sample with an equal volume of 2X RNA loading buffer. b. Heat at 70°C for 10 minutes and then chill on ice.[14]
-
Running the Gel: a. Load the samples. b. Run the gel at 5-10 V/cm.
-
Visualization: a. Visualize the RNA bands directly under UV light.
Protocol 3: Native Agarose Gel Electrophoresis with TAE Buffer
This protocol is a good alternative to TBE for integrity checks, especially when downstream enzymatic reactions are planned or when analyzing larger RNA.
Materials:
-
Agarose
-
DEPC-treated water
-
50X TAE buffer (2 M Tris base, 1 M Acetic acid, 50 mM EDTA)
-
RNA samples
-
2X RNA loading buffer
-
Ethidium bromide
Procedure:
-
Gel Preparation (1.2% Agarose Gel): a. Dissolve 1.2 g of agarose in 100 ml of fresh 1X TAE buffer by heating. b. Cool to about 60°C and add ethidium bromide to 0.5 µg/ml. c. Pour the gel and let it set.
-
Electrophoresis Setup: a. Place the gel in the electrophoresis tank and fill with fresh 1X TAE buffer.
-
Sample Preparation: a. Mix the RNA sample with an equal volume of 2X RNA loading buffer. b. Heat at 70°C for 10 minutes, then place on ice.[14]
-
Running the Gel: a. Load the samples. b. Run the gel at a low voltage (e.g., 5 V/cm) to prevent overheating.
-
Visualization: a. Visualize the RNA bands under UV light.
Conclusion
The choice between MOPS, TBE, and TAE buffer is a critical step in ensuring the quality and reliability of RNA analysis. For denaturing electrophoresis, essential for accurate sizing and Northern blotting, MOPS buffer is the unequivocal choice due to its ability to maintain a stable, neutral pH that protects RNA integrity in the presence of formaldehyde. For rapid, non-denaturing analysis of RNA integrity, both TBE and TAE are viable options. TBE provides sharper resolution for smaller fragments , while TAE is preferred for larger fragments and is compatible with downstream enzymatic applications . By understanding the distinct properties of each buffer and following the appropriate protocols, researchers can optimize their RNA analysis workflows for accurate and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. cell.byu.edu [cell.byu.edu]
- 4. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Separation of long RNA by agarose-formaldehyde gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochemistry - Appropriate Buffer for electerophoresis of DNA & Protein TBE or TAE? - Biology Stack Exchange [biology.stackexchange.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Evrogen Technologies: RNA electrophoresis protocol [evrogen.com]
- 14. Support, RNA Electrophoresis: Protocols for RNA Electrophoresis [diyhpl.us]
A Researcher's Guide to Selecting the Optimal Buffer for Enzyme Activity Assays
An Objective Comparison of Common Buffers with Supporting Experimental Data
The choice of buffer is a critical, yet often overlooked, parameter in the design of enzyme activity assays. An inappropriate buffer can lead to inaccurate kinetic data, reduced enzyme stability, or even complete inactivation.[1] This guide provides a comparative analysis of commonly used buffers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their enzyme assays.
The selection of an appropriate buffer system is paramount for obtaining reliable and reproducible results in enzyme kinetics.[1] A buffer's primary role is to maintain a stable pH, as enzyme activity is highly dependent on the ionization state of amino acid residues within the active site.[2] Deviations from the optimal pH can significantly alter an enzyme's structure and function.[2][3][4] Beyond pH control, buffer components can directly interact with the enzyme or other assay components, influencing catalytic activity.[1][4] Factors such as ionic strength, temperature stability, and chelating properties of the buffer must be carefully considered.[1][5]
Comparative Analysis of Common Buffers on Enzyme Activity
The following table summarizes the performance of several common buffers on the activity of different enzymes, highlighting the importance of empirical buffer optimization. The data presented are illustrative and compiled from various studies to demonstrate the potential impact of buffer selection.
| Buffer System | pH Range | Enzyme (Example) | Key Kinetic Parameter | Observation | Potential Considerations |
| Sodium Phosphate | 5.8–8.0 | Metalloenzyme (BLC23O) | Catalytic Efficiency (kcat/Km) | Lowest catalytic efficiency and highest metal ion dissociation constant (Kd) observed compared to HEPES and Tris-HCl.[4][6] | Can inhibit some kinases and may have a high ionic strength that can affect enzyme conformation.[1][7] |
| Lipase (CALB) | Activity vs. triacetin | Higher activity observed at low enzyme loading compared to HEPES or Tris-HCl.[8] | The pKa of phosphate buffers is not significantly affected by temperature changes.[9] | ||
| Tris-HCl | 7.0–9.0 | Metalloenzyme (Ro1,2-CTD) | Turnover Number (kcat) | Highest turnover number observed, but also the lowest substrate affinity (highest Km).[4][5] | The primary amine group can chelate metal ions, potentially inhibiting metalloenzymes.[4][5] The pKa is temperature-sensitive.[5][9] |
| Non-metalloenzyme (Trypsin) | Kinetic Parameters (Km, kcat) | Kinetic parameters were comparable to those in HEPES and phosphate buffers, suggesting minimal interference.[4][6] | |||
| HEPES | 6.8–8.2 | Metalloenzyme (BLC23O) | Catalytic Efficiency (kcat/Km) | Highest catalytic efficiency and lowest metal ion dissociation constant (Kd) observed.[4][6] | Generally considered non-coordinating and has low metal-binding capacity, making it a good choice for metalloenzyme studies.[5] |
| Lipase (CALB) | Activity vs. (S)-methyl mandelate | Higher activity observed compared to Tris-HCl and phosphate buffers at high enzyme loading.[8] | |||
| Citrate | 3.0–6.2 | Acid Phosphatase | Optimal Activity | Optimal activity is observed in an acidic pH range, which citrate buffer can effectively maintain.[10] | Can bind to certain metal ions, so it's crucial to verify compatibility with the specific enzyme and assay components.[10] |
| Acetate | 3.6–5.6 | Enzymes active in acidic pH | pH Maintenance | A suitable and cost-effective option for assays requiring mildly acidic conditions.[10] | Similar to citrate, potential for interaction with assay components should be evaluated.[10] |
Experimental Protocols
To rigorously assess the impact of different buffers on enzyme activity, a systematic approach is required. The following is a generalized protocol that can be adapted for a specific enzyme and substrate.
Objective:
To determine the optimal buffer system for a given enzyme by comparing its kinetic parameters in a panel of different buffers at a constant pH.
Materials:
-
Purified enzyme of interest
-
Substrate (chromogenic, fluorogenic, or other)
-
A panel of buffers (e.g., Sodium Phosphate, Tris-HCl, HEPES, Citrate) prepared at the same pH and concentration (e.g., 50 mM)
-
Microplate reader (absorbance, fluorescence, or luminescence)
-
96-well microplates
-
Stop solution (if required for the assay)
Methodology:
-
Buffer Preparation:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified enzyme in a minimal, non-interfering buffer or water. Store on ice.
-
Prepare a stock solution of the substrate in a suitable solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of each buffer to be tested to different wells.
-
Add any necessary cofactors or other assay components.
-
Add a fixed amount of the enzyme solution to each well. It is crucial to test several enzyme concentrations to ensure the measured activity is within the linear range of the assay.[12]
-
Pre-incubate the plate at the optimal assay temperature for 5-10 minutes to allow for temperature equilibration.[13]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the change in signal (absorbance, fluorescence, or luminescence) over time. Kinetic readings are preferred to determine the initial reaction velocity (V₀).[13]
-
-
Data Analysis:
-
For each buffer condition, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal versus time curve.
-
If determining kinetic parameters (Km and Vmax), vary the substrate concentration for each buffer system and fit the V₀ data to the Michaelis-Menten equation.
-
Compare the V₀, Km, and Vmax (or kcat) values obtained in the different buffers to identify the optimal buffer system.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the impact of different buffers on enzyme activity.
Caption: Workflow for assessing the impact of different buffers on enzyme activity.
References
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Buffers for Biochemical Reactions [promega.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
MOPS Buffer in Virology: A Comparative Guide to Applications and Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant for the success of virological studies. An optimal buffer maintains a stable pH, preserves viral integrity, and ensures the reliability of experimental results. Among the array of "Good's" buffers, 3-(N-morpholino)propanesulfonic acid (MOPS) has carved out a significant niche in virology, particularly in the realm of nucleic acid analysis. This guide provides an objective comparison of MOPS buffer with other common biological buffers such as HEPES, Tris, and Phosphate-Buffered Saline (PBS), supported by experimental data to inform the selection of the most suitable buffer for various virological applications.
Core Applications and Comparative Performance
MOPS is a zwitterionic buffer with a pKa of 7.2, providing an effective buffering range from pH 6.5 to 7.9.[1] This range is physiologically relevant and makes MOPS a versatile tool in a variety of biological research areas. In virology, its applications span from the analysis of viral nucleic acids to the study of viral protein interactions and the preservation of viral stability.
Viral Nucleic Acid Electrophoresis
The most established application of MOPS in virology is as a running buffer for denaturing RNA electrophoresis, especially in formaldehyde-containing agarose gels.[1] Its ability to maintain a stable pH in this range is crucial for preventing the degradation of RNA molecules during separation.
Comparison with Alternatives:
-
Tris/Borate/EDTA (TBE) and Tris/Acetate/EDTA (TAE): While commonly used for DNA electrophoresis, TBE and TAE can be less suitable for RNA analysis. TBE may have a degradative effect on RNA, and TAE has a lower buffering capacity than MOPS, which can lead to pH fluctuations and compromise RNA integrity.
-
HEPES: HEPES is a viable alternative to MOPS for RNA analysis and possesses the added benefit of inhibiting RNase activity, offering extra protection for RNA samples. However, MOPS remains the more traditionally and widely used buffer for denaturing RNA gels.
Viral Protein and RNA Interactions
Recent studies have highlighted the critical role of buffer choice in modulating the interaction between viral proteins and RNA. A notable example is the study of the liquid-liquid phase separation (LLPS) of the SARS-CoV-2 nucleocapsid (N) protein with viral RNA, a process crucial for viral replication and packaging.
Experimental Data Summary:
| Buffer (25 mM, pH 7.2) | Zeta (ζ) Potential of SARS-CoV-2 N Protein | Observation on LLPS with RNA |
| MOPS | Slightly Positive | Moderate LLPS |
| HEPES | Slightly Positive | Moderate LLPS |
| Tris | Most Positive | High LLPS across a wide range of RNA concentrations |
| Phosphate (Pi) | Near-Neutral | Almost no LLPS |
Data sourced from a study on SARS-CoV-2 N protein phase separation.[1]
This data demonstrates that the choice of buffer can significantly alter the net charge of a viral protein, thereby influencing its interaction with RNA and its ability to undergo phase separation.[1] While Tris promoted the most robust phase separation, MOPS and HEPES provided a moderate and comparable environment for this interaction.[1] In contrast, phosphate buffer nearly abolished it.[1] This underscores the importance of empirical testing when investigating novel virus-host interactions.
Virus Stability
Maintaining the infectivity and structural integrity of viruses is paramount for accurate quantification and characterization. MOPS buffer has been shown to have a direct stabilizing effect on certain non-enveloped viruses.
A study on Coxsackievirus B3 (CVB3), a non-enveloped RNA virus, revealed that MOPS buffer increased the stability of the virus in a concentration-dependent manner.[2][3] The stabilizing effect was observed across a pH range of 7.0 to 7.5.[2][3]
Experimental Data Summary: Stability of Coxsackievirus B3
| MOPS Concentration | pH | Rate of Virus Decay (k) |
| 0 mM | 7.4 | Higher |
| 25-200 mM | 7.4 | Lower (more stable) |
| 25-200 mM | 7.0-7.5 | Stability influenced by both pH and MOPS concentration |
Data adapted from a study on Coxsackievirus B3 stability.[2][3]
The study proposed that MOPS molecules may occupy a hydrophobic pocket in the viral capsid protein VP1, thereby altering capsid dynamics and enhancing stability.[2][3] This finding is particularly relevant for studies involving the handling and storage of non-enveloped viruses. The effect of MOPS on the stability of enveloped viruses is less well-characterized and represents an area for future investigation.
Experimental Protocols
Denaturing RNA Agarose Gel Electrophoresis
This protocol is standard for the separation of RNA molecules under denaturing conditions to prevent the formation of secondary structures.
Materials:
-
Agarose
-
10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)
-
Formaldehyde (37%)
-
RNA sample
-
RNA loading buffer (e.g., containing formamide, formaldehyde, and a tracking dye)
-
Nuclease-free water
Procedure:
-
Gel Preparation:
-
Prepare a 1% agarose gel by dissolving agarose in nuclease-free water and 1X MOPS running buffer.
-
In a fume hood, add formaldehyde to the molten agarose to a final concentration of 2.2 M.
-
Pour the gel and allow it to solidify.
-
-
Sample Preparation:
-
Mix the RNA sample with at least a 2:1 ratio of RNA loading buffer.
-
Heat the samples at 65°C for 10 minutes to denature the RNA.
-
Immediately place the samples on ice.
-
-
Electrophoresis:
-
Place the gel in an electrophoresis tank and fill it with 1X MOPS running buffer.
-
Load the denatured RNA samples into the wells.
-
Run the gel at approximately 5-7 V/cm.
-
-
Visualization:
-
After electrophoresis, stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide or a safer alternative).
-
SARS-CoV-2 Nucleocapsid Protein Phase Separation Assay
This assay measures the turbidity of a solution to assess the extent of liquid-liquid phase separation of the N protein in the presence of RNA in different buffers.
Materials:
-
Purified SARS-CoV-2 N protein
-
Viral RNA (e.g., s2m or SL4 RNA)
-
Buffers: 25 mM of MOPS, HEPES, Tris, or Sodium Phosphate (NaPi), each containing 50 mM NaCl, adjusted to pH 7.2.[1]
Procedure:
-
Dilute the N protein to a final concentration of 60 µM in the desired buffer.
-
Add varying molar equivalents of the viral RNA to the N protein solution.
-
Measure the turbidity of the sample by recording the optical density at 600 nm (OD600).
-
For visualization, brightfield microscopy can be used to observe the formation of condensates.
Coxsackievirus B3 Stability Assay
This protocol assesses the effect of MOPS buffer on the stability of a non-enveloped virus over time at a constant temperature.
Materials:
-
Coxsackievirus B3 (CVB3) stock
-
Cell culture medium (e.g., MEM)
-
MOPS buffer at various concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM)
-
HeLa cells for plaque assay
Procedure:
-
Prepare experimental media containing different concentrations of MOPS, with the pH adjusted to the desired value (e.g., 7.4).
-
Dilute the CVB3 stock in each experimental medium to a starting titer.
-
Incubate the virus suspensions at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots from each suspension.
-
Determine the infectious virus titer in each aliquot using a standard plaque assay on HeLa cells.
-
Calculate the rate of virus decay (k) for each condition.
Visualizing Experimental Workflows
DOT Language Scripts for Diagrams
Conclusion
MOPS buffer is an invaluable tool in the virologist's arsenal, particularly for applications involving RNA analysis where it provides excellent pH stability and protects nucleic acid integrity. While HEPES presents a strong alternative with RNase inhibiting properties, MOPS remains a standard for denaturing RNA electrophoresis.
Emerging research demonstrates that the choice of buffer, including MOPS, can have a profound impact on the biophysical properties of viral proteins and their interactions with nucleic acids, as evidenced by studies on the SARS-CoV-2 nucleocapsid protein. Furthermore, for non-enveloped viruses like Coxsackievirus B3, MOPS can directly contribute to enhanced virion stability.
For researchers and drug development professionals, the selection of a buffer should be a deliberate process guided by the specific requirements of the experiment. While MOPS is a reliable choice for many applications, direct comparative studies, especially concerning the stability and purification of a wider range of viruses (particularly enveloped viruses) and its performance in viral enzyme assays, are warranted to fully delineate its advantages and limitations compared to other buffer systems. The experimental protocols and comparative data presented in this guide offer a foundation for making informed decisions to ensure the robustness and reproducibility of virological research.
References
Safety Operating Guide
Proper Disposal of MOPS Sodium Salt: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of MOPS (3-morpholinopropanesulfonic acid) sodium salt, a commonly used buffering agent in biological and biochemical research. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with all applicable regulations.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle MOPS sodium salt with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a laboratory coat.[3] In situations where dust may be generated, a NIOSH-approved respirator is recommended.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as this can lead to potentially violent reactions.[4]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on whether it is unused, contaminated, or in a solution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local, state, and federal regulations are the ultimate authority.[2][5][6]
1. Unused or Uncontaminated this compound (Solid):
-
Recycling/Reuse: If the chemical is unused and its shelf life has not expired, consider recycling or reuse if it has not been contaminated.[2]
-
Disposal as Non-Hazardous Waste: If recycling is not an option, uncontaminated this compound can typically be disposed of as non-hazardous chemical waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Waste Collection: Arrange for pickup by your institution's hazardous waste management service. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
2. Aqueous Solutions of this compound:
-
Sewer Disposal Prohibition: Do NOT discharge solutions containing this compound into the sewer or waterways.[2] While it is not classified as environmentally hazardous, this is a standard precaution for all chemical waste.
-
Waste Collection:
-
Container: Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The label must clearly state "Aqueous Waste with this compound" and list any other chemical constituents.
-
Storage: Store the waste container in a secondary containment bin in a designated waste accumulation area until it is collected by your institution's waste management service.
-
3. Spills and Contaminated Materials:
-
Minor Spills (Dry):
-
Containment: Prevent the dust from spreading.
-
Cleanup: Carefully sweep or vacuum the spilled material. Avoid generating dust.[4][7] Use non-sparking tools.[3]
-
Collection: Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled container for disposal as chemical waste.[2][4][7]
-
-
Contaminated Labware and PPE:
-
Disposable items (e.g., gloves, weigh boats) that are contaminated with this compound should be placed in a designated chemical waste container.
-
Non-disposable glassware should be decontaminated by washing thoroughly with soap and water. Collect the wash water for proper disposal as aqueous chemical waste.[2] Do not allow wash water to enter the drain.[2]
-
Quantitative Disposal Data
Safety Data Sheets for this compound do not typically provide specific quantitative limits for disposal. The primary directive is adherence to local, state, and federal regulations.
| Parameter | Guideline | Source |
| Sewer Discharge | Prohibited | [2] |
| Regulatory Framework | All waste must be handled in accordance with local, state, and federal regulations. | [2][5][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling MOPS sodium salt
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(N-morpholino)propanesulfonic acid sodium salt (MOPS sodium salt). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield may be necessary for tasks with a high risk of splashing. |
| Skin Protection | A lab coat should be worn to protect clothing and skin. For tasks with a higher risk of exposure, chemical-resistant aprons or coveralls are recommended. |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile gloves are commonly used, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific compatibility. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved particulate respirator should be used. |
Operational Plan for Handling this compound
Follow these step-by-step procedures to ensure the safe handling of this compound throughout your workflow.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard warnings.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Store away from incompatible materials such as strong oxidizing agents.
3. Preparation of Solutions:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.
-
Wear all recommended PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Use a clean, designated scoop or spatula to measure the required amount of this compound.
-
When dissolving, slowly add the solid to the solvent to prevent splashing.
4. Use in Experiments:
-
Always wear the appropriate PPE when handling solutions containing this compound.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Expired this compound:
-
Do not dispose of solid this compound down the drain.
-
Package the unused chemical in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures, as regulations vary by location.
2. Contaminated PPE:
-
Remove gloves and other disposable PPE without touching the contaminated outer surface.
-
Place contaminated disposable items, such as gloves and paper towels, in a designated hazardous waste container.
-
Non-disposable PPE, like lab coats, should be decontaminated according to your institution's procedures. If heavily contaminated, they may need to be disposed of as hazardous waste.
3. Solutions Containing this compound:
-
Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS office.[1]
-
Collect waste solutions in a properly labeled, sealed, and chemical-resistant waste container.
-
The label should clearly indicate the contents, including the concentration of this compound and any other hazardous components.
-
Arrange for pickup and disposal of the hazardous waste through your institution's EHS program.
PPE Workflow for Handling this compound
The following diagram illustrates the decision-making process and workflow for the selection and use of personal protective equipment when working with this compound.
Caption: PPE workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
